molecular formula C22H12Cl4N2O4 B15589291 NSC636819

NSC636819

货号: B15589291
分子量: 510.1 g/mol
InChI 键: YYZPXBXVBQSBDG-IJIVKGSJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NSC636819 is a useful research compound. Its molecular formula is C22H12Cl4N2O4 and its molecular weight is 510.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl4N2O4/c23-17-7-3-13(9-19(17)25)1-5-15-11-16(22(28(31)32)12-21(15)27(29)30)6-2-14-4-8-18(24)20(26)10-14/h1-12H/b5-1+,6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZPXBXVBQSBDG-IJIVKGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])/C=C/C3=CC(=C(C=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of NSC636819 on Histone Demethylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NSC636819, a potent inhibitor of histone demethylases. The information is curated for researchers, scientists, and professionals in drug development who are interested in the epigenetic regulation of gene expression and its therapeutic targeting.

Core Mechanism of Action

This compound is a cell-permeable dinitrobenzene derivative that functions as a selective and competitive inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM4A and KDM4B.[1][2][3][4] These enzymes are responsible for removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3) and lysine 36 (H3K36me3), epigenetic marks that are crucial for regulating chromatin structure and gene expression.[5][6][7]

The inhibitory action of this compound is achieved through its competitive binding to the active site of KDM4A and KDM4B, thereby preventing the demethylation of their histone substrates.[5][8] This leads to an accumulation of H3K9me3, a mark typically associated with transcriptionally silent heterochromatin.[1][8] By modulating the methylation status of histones, this compound can influence the expression of various genes, including those involved in cancer progression.[3][9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the inhibitory activity of this compound against its primary targets and its cytotoxic effects on cancer cells.

ParameterTarget/Cell LineValueReference
Ki KDM4A5.5 µM[1][3]
KDM4B3.0 µM[1][3]
IC50 KDM4A6.4 µM[3][4]
KDM4B9.3 µM[3][4]
LNCaP (prostate cancer cells)16.5 µM (cytotoxicity, 3 days)[1][3]

Signaling Pathway and Molecular Interactions

The inhibitory effect of this compound on KDM4A/B triggers a cascade of downstream cellular events. By preventing the demethylation of H3K9me3, this compound effectively maintains a repressive chromatin state at specific gene loci. This leads to the transcriptional silencing of genes that are critical for cancer cell proliferation and survival, particularly those regulated by the androgen receptor (AR) in prostate cancer.[5][9]

NSC636819_Mechanism cluster_1 Downstream Effects This compound This compound KDM4AB KDM4A / KDM4B This compound->KDM4AB Inhibits H3K9me3 Histone H3K9me3 KDM4AB->H3K9me3 Demethylates Increased_H3K9me3 Increased H3K9me3 Levels Gene_Repression Transcriptional Repression (e.g., AR-responsive genes) Increased_H3K9me3->Gene_Repression Leads to Apoptosis Induction of Apoptosis Gene_Repression->Apoptosis Cell_Growth_Inhibition Inhibition of Cancer Cell Growth Gene_Repression->Cell_Growth_Inhibition

Mechanism of this compound Action

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Histone Demethylase Assay

A commonly used method to determine the in vitro activity of histone demethylases and the inhibitory potential of compounds like this compound is the formaldehyde (B43269) dehydrogenase (FDH)-coupled demethylase assay.[5]

Principle: The demethylation of a histone substrate by a JmjC domain-containing enzyme produces formaldehyde as a byproduct. The FDH enzyme then oxidizes this formaldehyde, leading to a measurable change in absorbance, which is proportional to the demethylase activity.

Protocol Outline:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer (50 mM, pH 7.5), the histone substrate (e.g., H3K9me3 peptide), co-factors for the demethylase (1 mM α-ketoglutarate, 2 mM ascorbate, 50 µM Fe(II)), and formaldehyde dehydrogenase.

  • Inhibitor Addition: Add this compound, dissolved in DMSO, to the reaction mixture at various concentrations. Ensure the final DMSO concentration is kept constant across all reactions (typically ≤5%).

  • Enzyme Addition: Initiate the reaction by adding the purified recombinant KDM4A or KDM4B enzyme.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Detection: Monitor the change in NADH absorbance at 340 nm to determine the rate of formaldehyde production.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assays for H3K9me3 Levels and Cytotoxicity

Cellular assays are crucial for confirming the on-target effects of this compound in a biological context.

Principle: Treatment of cancer cells with this compound is expected to increase global H3K9me3 levels and induce cytotoxicity. These effects can be measured using Western blotting and cell viability assays, respectively.

Protocol Outline:

  • Cell Culture: Culture prostate cancer cells (e.g., LNCaP) in appropriate media and conditions.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 5-20 µM) for a specified duration (e.g., 48-72 hours).

  • For H3K9me3 Analysis (Western Blot):

    • Lyse the cells and extract histones.

    • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for H3K9me3, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.

  • For Cytotoxicity Analysis (MTT Assay):

    • After the treatment period, add MTT reagent to the cells and incubate.

    • Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm, which is proportional to the number of viable cells.

    • Calculate the IC50 value for cytotoxicity.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_invivo In Vivo Analysis (Optional) invitro_assay FDH-Coupled Demethylase Assay kinetics Kinetic Analysis (IC50, Ki determination) invitro_assay->kinetics cell_culture Prostate Cancer Cell Culture (LNCaP) kinetics->cell_culture Informs treatment This compound Treatment cell_culture->treatment western_blot Western Blot (H3K9me3 levels) treatment->western_blot mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis_assay xenograft Xenograft Mouse Model apoptosis_assay->xenograft Informs invivo_treatment In Vivo Administration xenograft->invivo_treatment tumor_growth Tumor Growth Measurement invivo_treatment->tumor_growth

Workflow for this compound Evaluation

Conclusion

This compound represents a valuable chemical probe for studying the roles of KDM4A and KDM4B in health and disease. Its selective and competitive mechanism of action, coupled with its demonstrated efficacy in cellular models of prostate cancer, highlights its potential as a lead compound for the development of novel epigenetic therapies. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers aiming to further investigate the therapeutic applications of this compound and other histone demethylase inhibitors.

References

The Biological Function of NSC636819 in Prostate Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC636819 has emerged as a promising small molecule inhibitor with significant anti-tumor activity in prostate cancer. This technical guide provides an in-depth overview of the biological function of this compound, focusing on its molecular mechanism of action in prostate cancer cells. We detail its role as a selective inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B, leading to epigenetic modifications that suppress androgen receptor signaling and induce apoptosis. This document consolidates key quantitative data, provides detailed experimental protocols for assays used to characterize this compound, and presents visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of KDM4A and KDM4B

This compound functions as a competitive and selective inhibitor of the Jumonji C (JmjC) domain-containing histone lysine demethylases KDM4A and KDM4B.[1][2] These enzymes are crucial epigenetic regulators that are frequently overexpressed in prostate cancer and act as coactivators of the androgen receptor (AR).[1][3] KDM4A and KDM4B specifically remove methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2), leading to a more open chromatin structure and transcriptional activation of target genes.[1]

By inhibiting KDM4A and KDM4B, this compound prevents the demethylation of H3K9me3.[1][4] This results in an accumulation of the repressive H3K9me3 mark at the promoter regions of AR-responsive and cell growth-promoting genes, leading to their transcriptional silencing.[1] The subsequent suppression of the AR transcriptional network is a key factor in the anti-cancer effects of this compound in prostate cancer cells.[1][3]

Signaling Pathway of this compound in Prostate Cancer Cells

NSC636819_Pathway cluster_0 Epigenetic Regulation cluster_1 Transcriptional Control cluster_2 Cellular Outcomes KDM4AB KDM4A/KDM4B H3K9me3 H3K9me3 (Transcriptional Repression) KDM4AB->H3K9me3 Demethylates H3K9me2 H3K9me2/1 H3K9me3->H3K9me2 AR_genes AR-Responsive Genes (e.g., PSA) H3K9me3->AR_genes Represses Transcription Growth_genes Cell Growth Genes H3K9me3->Growth_genes Represses Transcription AR Androgen Receptor (AR) AR->AR_genes Activates Transcription Proliferation Decreased Proliferation AR_genes->Proliferation Apoptosis Increased Apoptosis AR_genes->Apoptosis Inhibition Leads to Growth_genes->Proliferation Growth_genes->Apoptosis Inhibition Leads to This compound This compound This compound->KDM4AB Inhibits

Caption: Signaling pathway of this compound in prostate cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in prostate cancer cell lines.

Table 1: Inhibitory Activity of this compound

ParameterTargetValueCell LineReference
Ki KDM4A5.5 µM-[2]
Ki KDM4B3.0 µM-[2]
IC50 Cell Viability16.5 µMLNCaP[2]

Table 2: Cellular Effects of this compound in LNCaP Cells

TreatmentDurationEffectReference
5 µM this compound3 daysAlmost complete blockage of H3K9me3 demethylating activity[2]
5-20 µM this compound3 daysInduction of apoptosis[2]
100 µM this compound30 minSignificant reduction in H3K9me3 levels[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of this compound in prostate cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.

Materials:

  • LNCaP prostate cancer cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed LNCaP cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound (e.g., 0, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Incubate the cells for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • LNCaP cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed LNCaP cells in 6-well plates and treat with this compound (e.g., 20 µM) for 48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels following this compound treatment.

Materials:

  • LNCaP cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-KDM4A, anti-KDM4B, anti-H3K9me3, anti-AR, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated and control cells in RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

LNCaP Xenograft Mouse Model

This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy.

Materials:

  • Male athymic nude mice (6-8 weeks old)

  • LNCaP cells

  • Matrigel

  • This compound formulated for in vivo administration

  • Calipers

Procedure:

  • Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 107 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Measure tumor volume and body weight twice a week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Mandatory Visualizations

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Prostate Cancer Cell Lines (LNCaP) Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Western_Blot Western Blot (KDM4A/B, H3K9me3, AR) Treatment->Western_Blot Gene_Expression Gene Expression Analysis (qRT-PCR/Microarray) Treatment->Gene_Expression IC50 IC50 Viability->IC50 Determine IC50 Apoptotic_Rate Apoptotic_Rate Apoptosis->Apoptotic_Rate Quantify Apoptosis Protein_Levels Protein_Levels Western_Blot->Protein_Levels Assess Protein Levels Transcriptional_Changes Transcriptional_Changes Gene_Expression->Transcriptional_Changes Identify Transcriptional Changes Xenograft LNCaP Xenograft Model In_Vivo_Treatment This compound Administration Xenograft->In_Vivo_Treatment Tumor_Growth Tumor Growth Measurement In_Vivo_Treatment->Tumor_Growth Ex_Vivo_Analysis Ex Vivo Analysis (IHC, Western Blot) Tumor_Growth->Ex_Vivo_Analysis Efficacy Efficacy Tumor_Growth->Efficacy Evaluate Anti-Tumor Efficacy

Caption: A typical experimental workflow for characterizing this compound.

Logical Relationship of this compound's Effects

Logical_Relationship This compound This compound Inhibition Inhibition of KDM4A/KDM4B This compound->Inhibition H3K9me3_Increase Increased H3K9me3 Inhibition->H3K9me3_Increase Gene_Silencing Transcriptional Silencing of AR and Growth Genes H3K9me3_Increase->Gene_Silencing Cell_Cycle_Arrest Cell Cycle Arrest Gene_Silencing->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Silencing->Apoptosis Tumor_Suppression Tumor Growth Suppression Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression

Caption: Logical flow of the effects of this compound in prostate cancer.

Conclusion

This compound represents a promising therapeutic agent for prostate cancer by targeting the epigenetic regulators KDM4A and KDM4B. Its ability to induce transcriptional silencing of the androgen receptor signaling pathway and other cell growth-promoting genes provides a clear mechanism for its observed anti-proliferative and pro-apoptotic effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and similar epigenetic modulators in the treatment of prostate cancer. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted.

References

An In-Depth Technical Guide to the Target Validation of NSC636819 in LNCaP Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the target validation of NSC636819 in the androgen-sensitive human prostate cancer cell line, LNCaP. This compound is a selective, competitive inhibitor of the histone demethylases KDM4A and KDM4B, which are critical coactivators of the androgen receptor (AR) and implicated in prostate cancer progression. This guide details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for validation, and visualizes the associated signaling pathways and workflows.

Introduction: this compound and its Therapeutic Rationale

Prostate cancer is a leading cause of cancer-related mortality in men. A key driver of its progression, even in castration-resistant states, is the androgen receptor (AR) signaling pathway.[1][2][3] Epigenetic regulators that modulate AR activity are therefore promising therapeutic targets. The Jumonji C (JmjC) domain-containing histone demethylases, specifically KDM4A and KDM4B, have been identified as potent AR coactivators.[1][4] These enzymes function by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with transcriptional repression. By demethylating H3K9me3 at the promoter regions of AR target genes, KDM4A/B facilitate gene expression, promoting cancer cell growth and survival.[4][5]

This compound is a small molecule inhibitor identified as a selective and competitive inhibitor of KDM4A and KDM4B.[4][5][6][7] Its validation in LNCaP cells, an androgen-sensitive prostate cancer cell line expressing a mutated AR (T877A), provides a critical model for assessing its therapeutic potential in AR-driven prostate cancer.[8][9] This guide outlines the essential data and methodologies for confirming the molecular target and cellular effects of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The data is summarized below for clarity and comparison.

Table 1: Enzyme Inhibition and Cellular Potency of this compound
ParameterTarget/Cell LineValueAssay TypeReference
Ki KDM4A5.5 µMIn Vitro Demethylase Assay[6][7][10]
KDM4B3.0 µMIn Vitro Demethylase Assay[6][7][10]
IC50 KDM4A~6.4 µMIn Vitro Demethylase Assay[7][11]
KDM4B~9.3 µMIn Vitro Demethylase Assay[7][11]
LNCaP Cells16.5 µMCell Viability (3-day)[5][6][7]
Table 2: Effective Concentrations of this compound in LNCaP Cellular Assays
Cellular EffectConcentrationTreatment DurationAssay TypeReference
Inhibition of H3K9me3 Demethylation ~5 µM24 hoursWestern Blot[5][6][7]
Induction of Apoptosis 5 - 20 µM3 daysFlow Cytometry / Other[5][6]
Induction of TRAIL and DR5 Expression 10 - 20 µM2 daysqRT-PCR / Western Blot[6]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting KDM4A and KDM4B, leading to downstream changes in gene expression and cellular fate. The core mechanism involves the accumulation of the repressive H3K9me3 mark at gene promoters, which subsequently suppresses the AR transcriptional network.[5]

G cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Transcriptional Control cluster_3 Cellular Outcome in LNCaP NSC This compound KDM4AB KDM4A / KDM4B NSC->KDM4AB Inhibits H3K9me3_demethyl H3K9me3 Demethylation KDM4AB->H3K9me3_demethyl Catalyzes H3K9me3_accum H3-K9me3 Accumulation KDM4AB->H3K9me3_accum Leads to AR_Targets AR Target Genes (e.g., PSA, TMPRSS2) KDM4AB->AR_Targets Coactivates Transcription_Rep Transcriptional Repression H3K9me3_accum->Transcription_Rep Causes AR Androgen Receptor (AR) AR->AR_Targets Activates Growth Cell Growth & Proliferation AR_Targets->Growth Transcription_Rep->AR_Targets Apoptosis Apoptosis Growth->Apoptosis Shifts to

Caption: Mechanism of this compound in LNCaP cells.

Experimental Protocols for Target Validation

A multi-faceted approach is required to validate the target and mechanism of this compound in LNCaP cells. The workflow below illustrates the key experimental stages.

G cluster_workflow This compound Target Validation Workflow start Hypothesis: This compound inhibits KDM4A/B in LNCaP cells biochem Biochemical Assay start->biochem cell_culture LNCaP Cell Culture start->cell_culture data_analysis Data Analysis (IC50, Ki, Protein Levels) biochem->data_analysis Ki, IC50 viability Cell Viability Assay (MTS/MTT) cell_culture->viability western Western Blot Analysis cell_culture->western viability->data_analysis Cytotoxicity IC50 western->data_analysis H3K9me3 Levels conclusion Conclusion: Target Validated data_analysis->conclusion

Caption: Experimental workflow for this compound target validation.
LNCaP Cell Culture

LNCaP cells are weakly adherent and require careful handling.[12]

  • Media: The base medium is RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), and optionally, 1% penicillin/streptomycin.[8] For experiments investigating androgen response, cells should be cultured in media with 5-10% charcoal-stripped FBS for at least 48 hours prior to treatment to reduce background androgen levels.[8]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[8][12]

  • Subculturing (Passaging):

    • Passage cells when they reach 70-80% confluency. LNCaP cells grow in clumps and do not form a uniform monolayer.[8][13]

    • Aspirate the medium and wash the flask once with sterile PBS.[8]

    • Add 1-2 mL of 0.25% Trypsin-EDTA to a T75 flask and incubate for 3-12 minutes at 37°C, observing for cell detachment.[12] Avoid agitating the flask to prevent cell clumping.[12]

    • Neutralize the trypsin with at least 4 volumes of complete growth medium.[12]

    • Gently pipette to create a single-cell suspension.

    • Split cells at a ratio of 1:2 to 1:6 as needed.[8]

Cell Viability (MTS/MTT) Assay

This assay measures the cytotoxic effect of this compound.

  • Cell Seeding: Seed 5,000-10,000 LNCaP cells per well in a 96-well plate in 100 µL of complete medium.[14] Incubate for 24 hours to allow for cell attachment.[14]

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest dose of this compound.[14] Replace the medium in each well with 100 µL of the drug dilutions.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.[14]

  • Detection:

    • Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT) to each well.[14]

    • Incubate for 1-4 hours at 37°C, protected from light.[14]

    • If using MTT, add 100 µL of solubilization buffer (e.g., acidic isopropanol) and incubate until formazan (B1609692) crystals are dissolved.

    • Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.[14]

  • Data Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.[14]

Western Blot for H3K9me3 Levels

This protocol validates that this compound increases the levels of its target epigenetic mark in cells.

  • Cell Lysis:

    • Culture LNCaP cells in 6-well plates and treat with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.[5]

    • Place the culture dish on ice, wash cells twice with ice-cold PBS.[14][15]

    • Add ~200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well and incubate on ice for 15-30 minutes.[14][15]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[14][15]

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.[14]

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[14][16]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][18]

  • Immunoblotting:

    • Block the membrane for at least 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[18]

    • Incubate the membrane with a primary antibody specific for H3K9me3 (and a loading control like total Histone H3 or β-actin) overnight at 4°C.[18]

    • Wash the membrane three times with TBST for 5-15 minutes each.[17][19]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Wash again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Histone Demethylase Assay

This assay directly measures the inhibitory effect of this compound on recombinant KDM4A/B enzymes. While a specific protocol for this compound's discovery is proprietary, a general protocol can be adapted from standard enzymatic assays.

  • Reaction Components:

    • Enzyme: Recombinant human KDM4A or KDM4B.

    • Substrate: Biotinylated peptide corresponding to histone H3 containing trimethylated K9 (H3K9me3).

    • Cofactors: α-ketoglutarate, Ascorbic Acid, Fe(II).

    • Buffer: A suitable kinase or enzymatic buffer (e.g., HEPES, Tris-HCl based).

    • Inhibitor: this compound at various concentrations.

  • Procedure:

    • Prepare a reaction mixture containing the enzyme, substrate, cofactors, and buffer in a 96- or 384-well plate.

    • Add this compound or DMSO (vehicle control) to the appropriate wells.

    • Initiate the reaction by adding the final component (often the substrate or a key cofactor).

    • Incubate at 30°C or 37°C for a defined period (e.g., 60 minutes).

  • Detection: The method of detection depends on the assay format. A common method is an antibody-based detection of the product (H3K9me2 or H3K9me1).

    • Stop the reaction.

    • Transfer the mixture to an antibody-coated plate (e.g., an antibody that specifically recognizes the demethylated product).

    • Use a secondary detection reagent (e.g., streptavidin-HRP for a biotinylated substrate) and a colorimetric or chemiluminescent substrate to quantify the amount of product formed.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value. Kinetic analysis can be performed to determine the Ki and the mode of inhibition (competitive).[5]

Conclusion

The validation of this compound in LNCaP cells robustly demonstrates its mechanism of action and therapeutic potential. As a competitive inhibitor of KDM4A and KDM4B, this compound effectively increases the repressive H3K9me3 histone mark, leading to the transcriptional silencing of the AR signaling network.[4][5] This activity translates into potent cytotoxicity and induction of apoptosis in LNCaP prostate cancer cells.[5][6] The data and protocols presented in this guide provide a solid framework for researchers to further investigate this compound and similar epigenetic modulators for the treatment of prostate cancer.

References

An In-depth Technical Guide on the KDM4A/KDM4B Inhibitor NSC636819 and the Landscape of KDM4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC636819 is a selective and competitive inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B, enzymes that are frequently overexpressed in various cancers and are implicated in oncogenic signaling pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biological effects, and physicochemical properties. While specific structural analogs of this compound with comprehensive structure-activity relationship (SAR) studies are not extensively documented in publicly available literature, this guide will delve into the broader context of KDM4 inhibition, discussing other classes of inhibitors to highlight key structural motifs and chemical features important for targeting this enzyme family. Detailed experimental protocols for assays relevant to the study of KDM4 inhibitors are also provided, along with visualizations of the pertinent signaling pathway and a general experimental workflow.

Introduction to this compound

This compound, with the chemical name 1,5-Bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene, is a dinitrobenzene derivative that has been identified as a potent inhibitor of KDM4A and KDM4B.[1][2] These enzymes are part of the Jumonji C (JmjC) domain-containing family of histone demethylases, which play a crucial role in epigenetic regulation by removing methyl groups from histone residues, particularly H3K9me3 and H3K36me3.[3] The overexpression of KDM4A and KDM4B has been linked to the progression of several cancers, including prostate cancer, making them attractive targets for therapeutic intervention.[3]

This compound acts as a competitive inhibitor at the active site of KDM4A and KDM4B.[4] Its inhibitory activity leads to an increase in the global levels of H3K9me3, a histone mark associated with transcriptional repression.[4] This, in turn, affects the expression of genes involved in cell growth and survival, ultimately leading to the induction of apoptosis in cancer cells.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 1618672-71-1[2]
Molecular Formula C₂₂H₁₂Cl₄N₂O₄[2]
Molecular Weight 510.15 g/mol [2]
Appearance Solid-
Solubility Soluble to 10 mM in DMSO[2]
Purity ≥98%[2]
Biological Activity of this compound

This compound has been shown to exhibit potent and selective inhibitory activity against KDM4A and KDM4B. The key quantitative data regarding its biological activity are summarized in Table 2.

TargetAssay TypeIC₅₀ (μM)Kᵢ (μM)Cell LineEffectReference(s)
KDM4AIn vitro demethylase assay6.45.5-Inhibition of H3K9me3 demethylation[4]
KDM4BIn vitro demethylase assay9.33.0-Inhibition of H3K9me3 demethylation[4]
LNCaP cellsCytotoxicity assay16.5-LNCaPInduction of apoptosis[4]

The Broader Landscape of KDM4 Inhibition

Classes of KDM4 inhibitors include:

  • 2-Oxoglutarate (2-OG) Analogs: These compounds mimic the natural cofactor of JmjC demethylases and act as competitive inhibitors.[5]

  • Hydrazides: These compounds can also chelate the catalytic iron ion in the active site.[6]

  • Benzimidazole Derivatives: This class of compounds has shown inhibitory activity against KDM4 enzymes.[6]

  • Pyrido[3,4-d]pyrimidin-4(3H)-one Scaffolds: These have been developed as potent dual inhibitors of KDM4 and KDM5 families.[6]

The development of these diverse inhibitor classes highlights the importance of features that can interact with the active site, either through metal chelation or by occupying the binding pockets for the histone substrate and cofactor.

Signaling Pathway

KDM4A and KDM4B are involved in complex signaling pathways that regulate gene expression. A simplified representation of the impact of this compound on this pathway is depicted below.

KDM4_Pathway cluster_nucleus Nucleus Histone Histone H3 H3K9me3 H3K9me3 (Repressive Mark) Histone->H3K9me3 Methylation (by HMTs) KDM4AB KDM4A/KDM4B H3K9me3->KDM4AB Substrate Gene_Repression Target Gene Repression H3K9me3->Gene_Repression Promotes KDM4AB->Histone Demethylation This compound This compound This compound->KDM4AB Inhibition Cell_Growth Cell Growth & Survival Genes Gene_Repression->Cell_Growth Inhibits Repressed_Genes Repressed Oncogenes Gene_Repression->Repressed_Genes Apoptosis Apoptosis Cell_Growth->Apoptosis Suppresses

Caption: KDM4A/B signaling and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of KDM4 inhibitors like this compound.

In Vitro Histone Demethylase Assay (Western Blot-based)

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of KDM4A/B.[7]

Materials:

  • Recombinant KDM4A or KDM4B enzyme

  • Histone H3 substrate (full-length or peptide)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid)

  • This compound or other test compounds dissolved in DMSO

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies (anti-H3K9me3, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare reaction mixtures containing assay buffer, histone H3 substrate, and recombinant KDM4A/B enzyme.

  • Add this compound at various concentrations (typically a serial dilution). Include a DMSO-only control.

  • Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.[8]

  • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.[8]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detect the signal using a chemiluminescent substrate and an imaging system.[8]

  • Strip the membrane and re-probe with an anti-total H3 antibody to serve as a loading control.

  • Quantify the band intensities to determine the extent of demethylation and calculate the IC₅₀ value for the inhibitor.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.[6]

Materials:

  • Cancer cell line of interest (e.g., LNCaP)

  • This compound or other test compounds

  • PBS and lysis buffer

  • PCR tubes or plates

  • Thermal cycler

  • Western blot reagents (as described above) with a primary antibody against KDM4A or KDM4B

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Distribute the cell lysate into PCR tubes.

  • Heat the tubes to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Cool the tubes and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble KDM4A/B at each temperature by Western blot.

  • A stabilizing ligand like this compound will increase the thermal stability of KDM4A/B, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Experimental Workflow Visualization

The general workflow for identifying and characterizing a novel KDM4 inhibitor is outlined below.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Screening High-Throughput Screening Hit_Validation Hit Validation (IC50 Determination) Screening->Hit_Validation Mechanism Mechanism of Action (e.g., Kinetics) Hit_Validation->Mechanism Target_Engagement Target Engagement (e.g., CETSA) Mechanism->Target_Engagement Cellular_Activity Cellular Activity (H3K9me3 levels) Target_Engagement->Cellular_Activity Phenotypic_Assay Phenotypic Assays (Apoptosis, Proliferation) Cellular_Activity->Phenotypic_Assay PK_PD Pharmacokinetics & Pharmacodynamics Phenotypic_Assay->PK_PD Efficacy Efficacy in Animal Models PK_PD->Efficacy

Caption: General workflow for KDM4 inhibitor discovery.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of KDM4A and KDM4B and serves as a lead compound for the development of novel anti-cancer therapeutics. While the exploration of its direct structural analogs is not extensively published, the broader research into KDM4 inhibitors provides a rich context for understanding the key molecular interactions required for potent and selective inhibition. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation of this compound and the discovery of new epigenetic modulators. Further research into the synthesis and evaluation of this compound derivatives is warranted to elucidate a comprehensive structure-activity relationship and to optimize its therapeutic potential.

References

In-Depth Technical Guide to NSC636819: A Selective KDM4A/KDM4B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC636819 is a potent and selective, cell-permeable small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases KDM4A and KDM4B. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its effects on cancer cells, particularly in the context of prostate cancer. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development of this compound as a potential therapeutic agent.

Chemical and Physical Properties

This compound, with the chemical formula C22H12Cl4N2O4, is a dinitrobenzene derivative.[1][2][3] It has a molecular weight of 510.15 g/mol .[1][2][3][4] The compound is a solid, typically brown in color, and is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 10 mg/mL or 10 mM.[1][2]

PropertyValueReference
Molecular Formula C22H12Cl4N2O4[1][2][3]
Molecular Weight 510.15 g/mol [1][2][3][4]
Appearance Solid, brown powder[1]
Solubility Soluble in DMSO up to 10 mg/mL (or 10 mM)[1][2]
Purity ≥97% (HPLC)[1]
Storage 2-8°C, protect from light[1]

Mechanism of Action

This compound functions as a competitive inhibitor of the histone demethylases KDM4A and KDM4B.[1][5] These enzymes are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), epigenetic marks associated with transcriptional repression and activation, respectively. By inhibiting KDM4A and KDM4B, this compound leads to an increase in the global levels of H3K9me3, thereby promoting a more condensed chromatin state and repressing gene expression.[1][2]

The inhibitory effect of this compound is selective for KDM4A and KDM4B, with significantly reduced activity against other KDM4 subfamily members like KDM4D and KDM4E.[1][5]

Signaling Pathway of this compound in Prostate Cancer

In prostate cancer, KDM4A and KDM4B are often overexpressed and act as coactivators for the androgen receptor (AR), a key driver of prostate cancer progression.[1] By inhibiting KDM4A/B, this compound prevents the demethylation of H3K9me3 at the promoters of AR target genes. This leads to the transcriptional silencing of these genes, which include those involved in cell proliferation and survival.[1] This ultimately results in the induction of apoptosis in prostate cancer cells.[1][2]

Furthermore, this compound has been shown to up-regulate the expression of tumor suppressor genes such as RB1 and CDH1, while down-regulating oncogenes like IGF1R, FGFR3, CCNE2, AURKA, and AURKB.[5] The compound also strongly induces the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its receptor DR5 in cancer cells.[2]

NSC636819_Signaling_Pathway cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Transcriptional Regulation cluster_3 Cellular Outcome This compound This compound KDM4AB KDM4A / KDM4B This compound->KDM4AB Inhibits TRAIL_DR5 Increased TRAIL and DR5 Expression This compound->TRAIL_DR5 Induces H3K9me3 Increased H3K9me3 KDM4AB->H3K9me3 Prevents demethylation of AR_Genes Decreased Androgen Receptor Responsive Gene Expression H3K9me3->AR_Genes Represses Oncogenes Decreased Oncogene Expression (IGF1R, FGFR3, CCNE2, AURKA, AURKB) H3K9me3->Oncogenes Represses Tumor_Suppressors Increased Tumor Suppressor Gene Expression (RB1, CDH1) H3K9me3->Tumor_Suppressors Activates Apoptosis Apoptosis AR_Genes->Apoptosis Oncogenes->Apoptosis Tumor_Suppressors->Apoptosis TRAIL_DR5->Apoptosis

Caption: Signaling pathway of this compound in prostate cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity.

Table 1: In Vitro Inhibitory Activity

TargetAssay TypeValueReference
KDM4AIC506.4 µM[1][5]
KDM4AKi5.5 µM[2]
KDM4BIC509.3 µM[1][5]
KDM4BKi3.0 µM[2]

Table 2: Cellular Activity

Cell LineAssay TypeValueConditionsReference
LNCaPCytotoxicity (IC50)16.5 µM3-day culture[1][2]
PNT2 (normal)CytotoxicityNo significant effect5-20 µM over 6 days[1]
RWPE1 (normal)CytotoxicitySlight growth reduction20 µM[1]
LNCaPH3K9me3 InhibitionSignificant reduction100 µM for 30 min[2]
Calu-6, MDA-MB231, A549, H1299TRAIL & DR5 InductionStrong induction10-20 µM for 2 days[2]

Table 3: In Vivo Activity

Animal ModelTumor TypeDosage and AdministrationOutcomeReference
MouseA549 xenograft20 or 40 mg/kg; intraperitoneal; 5 times a week for 4 weeksStrongly suppressed tumor growth and sensitized tumors to TRAIL-inducer ONC201[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, primarily based on the work by Chu et al. (2014).

KDM4A/KDM4B Inhibition Assay (In Vitro Demethylation Assay)

This protocol outlines the procedure to determine the inhibitory effect of this compound on the demethylase activity of KDM4A and KDM4B.

Materials:

  • Recombinant human KDM4A (1-347) and KDM4B (1-348)

  • Calf thymus histone H3

  • This compound

  • Assay buffer: 50 mM HEPES (pH 7.5), 1 mM α-ketoglutarate (AKG), 2 mM ascorbate, 50 µM Fe(II)

  • Anti-H3K9me3 and anti-H3K36me3 antibodies

  • Western blot reagents and equipment

Procedure:

  • Prepare the reaction mixture containing 10 µM of either KDM4A or KDM4B enzyme, 5 µM of calf thymus H3, and the desired concentration of this compound (or DMSO as a vehicle control) in the assay buffer.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against H3K9me3 and H3K36me3 to detect the demethylation activity.

  • Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the results.

  • Quantify the band intensities to determine the extent of inhibition.

Cell Viability Assay

This protocol describes how to assess the cytotoxic effects of this compound on cancer and normal cell lines.

Materials:

  • LNCaP, PNT2, and RWPE1 cells

  • Appropriate cell culture medium and supplements

  • This compound

  • Trypan blue solution or a cell counting instrument (e.g., hemocytometer or automated cell counter)

Procedure:

  • Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or DMSO as a control.

  • Incubate the cells for the desired duration (e.g., 3 to 6 days).

  • At the end of the treatment period, harvest the cells by trypsinization.

  • Resuspend the cells in culture medium and mix with an equal volume of trypan blue solution.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

  • Calculate the percentage of viable cells relative to the control to determine the effect of this compound on cell viability.

Western Blot Analysis for H3K9me3 Levels in Cells

This protocol is for determining the effect of this compound on the levels of H3K9me3 within cells.

Materials:

  • LNCaP cells

  • This compound

  • Lysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 10% glycerol, 1 mM EDTA, protease inhibitors

  • Anti-H3K9me3 and anti-histone H3 antibodies

  • Western blot reagents and equipment

Procedure:

  • Treat LNCaP cells with different concentrations of this compound (e.g., 1-100 µM) for 24 hours.

  • Lyse the cells with lysis buffer on ice for 15 minutes, followed by sonication (10 minutes cycle of 30 seconds on, 30 seconds off) on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates.

  • Perform western blotting as described in section 4.1, using primary antibodies against H3K9me3 and total histone H3 (as a loading control).

  • Analyze the band intensities to assess the change in H3K9me3 levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies inhibition_assay KDM4A/B Inhibition Assay western_blot_invitro Western Blot for H3K9me3/H3K36me3 inhibition_assay->western_blot_invitro cell_culture Cell Culture (LNCaP, PNT2, etc.) treatment This compound Treatment cell_culture->treatment viability_assay Cell Viability Assay treatment->viability_assay western_blot_cellular Western Blot for Cellular H3K9me3 treatment->western_blot_cellular flow_cytometry Flow Cytometry for Apoptosis treatment->flow_cytometry xenograft_model Xenograft Mouse Model drug_administration This compound Administration xenograft_model->drug_administration tumor_measurement Tumor Growth Measurement drug_administration->tumor_measurement

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a valuable research tool for studying the roles of KDM4A and KDM4B in various biological processes, particularly in the context of cancer. Its ability to selectively inhibit these histone demethylases, leading to the suppression of the androgen receptor signaling pathway and induction of apoptosis in prostate cancer cells, highlights its potential as a lead compound for the development of novel anticancer therapies. The data and protocols presented in this guide are intended to support and facilitate further investigation into the therapeutic applications of this compound and other KDM4 inhibitors.

References

Off-Target Activity Profiling of NSC636819: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC636819 is a cell-permeable dinitrobenzene derivative identified as a competitive inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B.[1] These enzymes are implicated in the progression of various cancers, including prostate cancer, by removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression.[1][2] Inhibition of KDM4A/B by this compound leads to an increase in global H3K9me3 levels, resulting in the upregulation of tumor suppressor genes and downregulation of oncogenes, ultimately inducing apoptosis in cancer cells.[1] While the on-target effects of this compound are relatively well-documented, a comprehensive off-target activity profile is crucial for its development as a potential therapeutic agent. This technical guide summarizes the known inhibitory activities of this compound, provides detailed protocols for key experimental assays, and outlines the necessary steps for a thorough off-target assessment.

Data Presentation: Known Inhibitory Activities

The primary targets of this compound are the histone demethylases KDM4A and KDM4B. Limited data is available regarding its activity against other histone demethylases, indicating a degree of selectivity. A comprehensive screen against a broader panel of kinases and other epigenetic modifiers has not been publicly reported.

TargetAssay TypeIC50 (µM)Ki (µM)Cell LineNotesReference
KDM4A Biochemical6.45.5-Competitive inhibitor.[1]
KDM4B Biochemical9.33.0-Competitive inhibitor.[1]
KDM4D Biochemical---Exhibits much reduced activity.
KDM4E Biochemical---Exhibits much reduced activity.
LNCaP Cells Cytotoxicity (MTT)16.5-LNCaP3-day culture.[3]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound involves the direct inhibition of KDM4A and KDM4B, leading to alterations in histone methylation and subsequent changes in gene expression.

G cluster_0 Cellular Environment This compound This compound KDM4AB KDM4A / KDM4B This compound->KDM4AB Inhibits H3K9me3 Histone H3 (tri-methylated K9) KDM4AB->H3K9me3 Demethylates H3K9me2 Histone H3 (di-methylated K9) TSG Tumor Suppressor Genes (e.g., RB1, CDH1) H3K9me3->TSG Represses Transcription Oncogenes Oncogenes (e.g., IGF1R, FGFR3, AURKA/B) H3K9me3->Oncogenes Represses Transcription Apoptosis Apoptosis TSG->Apoptosis Promotes Oncogenes->Apoptosis Inhibits key_inhibitor Inhibitor key_target Primary Target key_epigenetic_mark Epigenetic Mark key_outcome Cellular Outcome

On-Target Signaling Pathway of this compound.

A crucial aspect of preclinical drug development is the assessment of off-target activities. A comprehensive off-target profiling workflow is essential to identify potential liabilities and understand the full pharmacological profile of a compound.

G cluster_workflow Off-Target Profiling Workflow start Test Compound (this compound) broad_panel Broad Panel Screening (e.g., Eurofins SafetyScreen, CEREP) start->broad_panel kinase_panel Kinome Scan (>400 kinases) start->kinase_panel epigenetic_panel Epigenetic Target Panel (other HDMs, HMTs, etc.) start->epigenetic_panel hit_id Hit Identification (% Inhibition > 50%) broad_panel->hit_id kinase_panel->hit_id epigenetic_panel->hit_id dose_response Dose-Response Assays (IC50/EC50 determination) hit_id->dose_response Identified Hits cellular_validation Cellular Target Engagement (e.g., CETSA) dose_response->cellular_validation functional_assays Functional Assays (Phenotypic readouts) cellular_validation->functional_assays report Comprehensive Off-Target Profile functional_assays->report

General Workflow for Off-Target Activity Profiling.

Experimental Protocols

KDM4A/B Biochemical Inhibition Assay (Formaldehyde Dehydrogenase-Coupled)

This assay determines the in vitro inhibitory activity of this compound against recombinant KDM4A and KDM4B.[1]

Materials:

  • Recombinant human KDM4A and KDM4B

  • H3K9me3 peptide substrate

  • This compound

  • Formaldehyde Dehydrogenase (FDH)

  • HEPES buffer (50 mM, pH 7.5)

  • α-ketoglutarate (AKG)

  • Ascorbate

  • (NH4)2Fe(SO4)2

  • NAD+

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, AKG, ascorbate, Fe(II), NAD+, H3K9me3 peptide substrate, and FDH.

  • Add varying concentrations of this compound (dissolved in DMSO) to the wells. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

  • Initiate the reaction by adding recombinant KDM4A or KDM4B.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measure the increase in absorbance at 340 nm, which corresponds to the production of NADH, a byproduct of the coupled reaction.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the binding of this compound to its target proteins in a cellular context.

Materials:

  • LNCaP cells

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Lysis buffer

  • Antibodies against KDM4A, KDM4B, and a loading control (e.g., GAPDH)

  • SDS-PAGE and Western blot equipment

Procedure:

  • Treat LNCaP cells with this compound or DMSO for a specified time (e.g., 4 hours).

  • Harvest the cells and resuspend them in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against KDM4A, KDM4B, and a loading control.

  • A shift in the melting curve of KDM4A/B in the presence of this compound indicates target engagement.

Western Blot for H3K9me3 Levels

This protocol measures the cellular effect of this compound on its epigenetic mark.

Materials:

  • LNCaP cells

  • This compound

  • Histone extraction buffer

  • Antibodies against H3K9me3 and total Histone H3 (loading control)

  • SDS-PAGE and Western blot equipment

Procedure:

  • Treat LNCaP cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Harvest the cells and perform histone extraction using an acid extraction method.

  • Quantify the protein concentration of the histone extracts.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against H3K9me3 and total H3.

  • Incubate with a secondary antibody and detect the signal using chemiluminescence.

  • Quantify the band intensities and normalize the H3K9me3 signal to the total H3 signal.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • LNCaP cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plate

  • Plate reader

Procedure:

  • Seed LNCaP cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired time (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

This compound is a selective inhibitor of KDM4A and KDM4B with demonstrated anti-cancer activity in prostate cancer cell lines. The provided protocols offer a framework for characterizing its on-target effects. However, a comprehensive understanding of its safety and overall pharmacological profile necessitates a thorough investigation of its off-target activities. Standard industry panels, such as the Eurofins SafetyScreen or broad kinome profiling, are essential next steps in the preclinical development of this compound. The identification of any off-target interactions will be critical for predicting potential side effects and for guiding future lead optimization efforts.

References

NSC636819: A Technical Guide to its Role in Regulating Androgen-Responsive Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC636819 is a selective, competitive inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B. These enzymes are crucial coactivators of the androgen receptor (AR), a key driver in prostate cancer. By inhibiting KDM4A and KDM4B, this compound effectively downregulates the AR transcriptional network, leading to reduced viability of prostate cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on androgen-responsive gene expression, and detailed protocols for key experimental procedures to study its effects.

Core Mechanism of Action: Inhibition of KDM4A and KDM4B

This compound functions as a competitive inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM4A and KDM4B.[1][2] These enzymes are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression.[1][3] By competitively binding to the active site of KDM4A and KDM4B, this compound prevents the demethylation of H3K9me3.[1][2] This leads to an accumulation of this repressive mark at the promoter and enhancer regions of androgen receptor (AR) target genes, subsequently suppressing their transcription.[2][4]

The inhibitory potential of this compound against KDM4A and KDM4B has been quantified through various enzymatic assays. The following table summarizes the key inhibitory constants.

Parameter KDM4A KDM4B Reference
IC50 ~6.4 µM~9.3 µM
Ki 5.5 µM3.0 µM[5]

These values demonstrate a potent and selective inhibition of KDM4A and KDM4B by this compound.

Signaling Pathway and Experimental Workflow

The mechanism of this compound in regulating androgen-responsive genes involves a cascade of events starting from the inhibition of KDM4A/B to the downstream suppression of AR-mediated transcription. The following diagrams illustrate this signaling pathway and a typical experimental workflow to investigate the effects of this compound.

cluster_0 Cellular Environment This compound This compound KDM4AB KDM4A/KDM4B This compound->KDM4AB Inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4AB->H3K9me3 Demethylates Transcription Gene Transcription H3K9me3->Transcription Represses AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Binds to Androgen Androgen Androgen->AR Activates ARE->Transcription Initiates ARG Androgen-Responsive Genes (e.g., PSA, FKBP5, TMPRSS2) CellGrowth Prostate Cancer Cell Growth & Proliferation ARG->CellGrowth Promotes Transcription->ARG Expression of

Caption: Signaling pathway of this compound in regulating androgen-responsive genes.

cluster_1 Experimental Workflow cluster_2 Analyses start Start: LNCaP cells treatment Treat with this compound (e.g., 10 µM) start->treatment incubation Incubate (e.g., 24-72 hours) treatment->incubation qRTPCR qRT-PCR for AR-responsive genes (PSA, FKBP5, TMPRSS2) incubation->qRTPCR luciferase ARE-Luciferase Reporter Assay incubation->luciferase chip ChIP-qPCR for AR binding to AREs incubation->chip viability Cell Viability Assay (e.g., MTT) incubation->viability end End: Data Analysis qRTPCR->end luciferase->end chip->end viability->end

Caption: General experimental workflow for studying this compound's effects.

Impact on Androgen-Responsive Gene Expression

Pharmacological inhibition of KDM4A/KDM4B by this compound leads to a significant downregulation of the AR transcriptional network.[2][4] This has been demonstrated in prostate cancer cell lines, most notably LNCaP cells. While specific quantitative fold-changes for every androgen-responsive gene are not exhaustively documented in all public literature, the collective evidence points to a broad suppression of this pathway. Key androgen-responsive genes such as Prostate-Specific Antigen (PSA), FKBP5, and TMPRSS2 are known to be affected.

The effect of this compound on the viability of LNCaP prostate cancer cells has been determined, with an IC50 of approximately 16.5 µM after a 3-day treatment.[5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of this compound.

KDM4A/KDM4B Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of this compound on the demethylase activity of KDM4A and KDM4B.

  • Reagents:

    • Recombinant KDM4A or KDM4B enzyme

    • Histone H3 substrate

    • This compound

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM α-ketoglutarate, 2 mM ascorbate, 50 µM Fe(II))

    • Antibodies for Western Blot: anti-H3K9me3, anti-total H3

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, recombinant KDM4A or KDM4B enzyme, and histone H3 substrate.

    • Add this compound at various concentrations to the reaction mixtures. A DMSO control should be included.

    • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform Western blotting using an anti-H3K9me3 antibody to detect the demethylation activity. Use an anti-total H3 antibody as a loading control.

    • Quantify the band intensities to determine the IC50 value of this compound.

Cell Culture and Treatment

LNCaP cells are a common model for these studies.

  • Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Treatment:

    • Plate LNCaP cells and allow them to adhere.

    • For androgen-deprivation experiments, switch to a medium containing charcoal-stripped FBS for 24-48 hours.

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO).

    • For androgen-stimulation experiments, co-treat with a synthetic androgen like R1881.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.

Quantitative Real-Time PCR (qRT-PCR) for Androgen-Responsive Genes

This protocol is used to quantify the changes in mRNA levels of androgen-responsive genes.

  • Procedure:

    • Harvest LNCaP cells after treatment with this compound.

    • Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., KLK3 (PSA), FKBP5, TMPRSS2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Analyze the data using the ΔΔCt method to calculate the fold change in gene expression.

Androgen Response Element (ARE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the androgen receptor.

  • Procedure:

    • Co-transfect LNCaP cells with a luciferase reporter plasmid containing an androgen response element (ARE) promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

    • After transfection, treat the cells with this compound and/or an androgen (e.g., R1881).

    • After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative AR transcriptional activity.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if this compound affects the binding of the androgen receptor to the regulatory regions of its target genes.

  • Procedure:

    • Treat LNCaP cells with this compound and/or an androgen.

    • Cross-link proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments.

    • Immunoprecipitate the chromatin with an antibody specific to the androgen receptor (AR) or a control IgG.

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Perform qPCR using primers specific to the known androgen response elements (AREs) in the promoter or enhancer regions of target genes (e.g., PSA enhancer).

    • Quantify the amount of immunoprecipitated DNA relative to the input DNA to determine the extent of AR binding.

Conclusion

This compound represents a promising therapeutic agent for prostate cancer by targeting the KDM4A/KDM4B-androgen receptor axis. Its ability to inhibit these histone demethylases leads to the suppression of a wide array of androgen-responsive genes that are critical for prostate cancer cell growth and survival. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular mechanisms and therapeutic potential of this compound and similar compounds in the context of prostate cancer and other androgen-driven diseases.

References

NSC636819: A Potent Inducer of Apoptosis in Cancer Cell Lines through KDM4A/B Inhibition and TRAIL Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NSC636819 has emerged as a promising small molecule inhibitor with demonstrated pro-apoptotic activity in various cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced apoptosis, focusing on its role as a histone demethylase inhibitor and its impact on critical signaling pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the key molecular interactions and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a cell-permeable dinitrobenzene derivative that functions as a competitive inhibitor of the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases KDM4A and KDM4B[1][2]. These enzymes are crucial epigenetic regulators that specifically remove methyl groups from lysine residues on histones, particularly H3K9me3. Overexpression of KDM4A and KDM4B has been implicated in the progression of several cancers, including prostate cancer, making them attractive therapeutic targets[2][3]. By inhibiting these demethylases, this compound effectively blocks their enzymatic activity, leading to an increase in global H3K9me3 levels and subsequent induction of apoptosis in cancer cells[1][2][3].

A significant aspect of this compound's mechanism of action is its ability to strongly and selectively induce the expression of both Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its death receptor, DR5[3][4]. This upregulation occurs at both the mRNA and protein levels in a variety of cancer cell lines, including those resistant to TRAIL-induced apoptosis[3]. This guide will delve into the signaling cascades initiated by this compound, from its primary targets to the downstream execution of apoptosis.

Mechanism of Action

The primary mechanism of this compound involves the competitive inhibition of KDM4A and KDM4B. This inhibition leads to a cascade of events culminating in apoptotic cell death.

Inhibition of KDM4A/KDM4B and Epigenetic Modification

This compound targets the active site of KDM4A and KDM4B, preventing the demethylation of H3K9me3[1][3]. This results in the accumulation of this repressive histone mark, which is associated with transcriptional silencing. The inhibition of KDM4A/B by this compound has been shown to downregulate the expression of oncogenes such as IGF1R, FGFR3, CCNE2, AURKA, and AURKB, while upregulating tumor suppressor genes like RB1 and CDH1[1].

Upregulation of the TRAIL/DR5 Apoptosis Pathway

A key finding is the potent induction of both TRAIL and its death receptor DR5 by this compound in a variety of cancer cell lines[3][4]. This induction is a critical component of its pro-apoptotic activity. The binding of TRAIL to DR5 initiates the extrinsic apoptosis pathway. This involves the recruitment of the Fas-associated death domain (FADD) adaptor protein to the death domain of the receptor, leading to the formation of the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated[4].

Caspase Activation Cascade

Activated caspase-8 can then initiate a downstream caspase cascade. It can directly cleave and activate effector caspases, such as caspase-3 and caspase-7. In vivo studies have shown that this compound treatment leads to an increase in cleaved caspase-7[3]. Activated effector caspases are responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Crosstalk with the Intrinsic Apoptotic Pathway

Activated caspase-8 can also cleave the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, where it can activate the pro-apoptotic Bcl-2 family members Bak and Bax. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9 then further activates effector caspases, amplifying the apoptotic signal.

Putative Role of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of apoptosis, often activated by cellular stress. JNK can be activated downstream of death receptor signaling and can modulate the activity of Bcl-2 family proteins, either by promoting the activity of pro-apoptotic members or inhibiting anti-apoptotic members[5]. While direct evidence linking this compound to JNK activation is still emerging, the upregulation of the TRAIL/DR5 pathway suggests a potential involvement of JNK signaling in the apoptotic response induced by this compound.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and activity of this compound.

Table 1: Inhibitory Activity of this compound

TargetParameterValueReference
KDM4AKi5.5 µM[3]
KDM4BKi3.0 µM[3]
KDM4AIC50~6.4 µM
KDM4BIC50~9.3 µM

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeParameterValueAssayReference
LNCaPProstate CancerIC5016.5 µMMTT Assay (3 days)[3]

Table 3: In Vitro and In Vivo Effects of this compound

Cancer Cell Line(s)TreatmentEffectReference
LNCaP5-20 µM this compound (3 days)Induction of apoptosis[3]
Calu-6, MDA-MB231, A549, H129910-20 µM this compound (2 days)Strong induction of TRAIL and DR5 mRNA and protein[3]
LNCaP5 µM this compoundAlmost complete blockage of H3K9me3 demethylating activity[3]
A549 xenograft model20 or 40 mg/kg this compound (i.p., 5 times/week for 4 weeks)Strong suppression of tumor growth and sensitization to TRAIL-inducer ONC201. Increased tumor expression of TRAIL, DR5, and cleaved caspase-7.[3]
LNCaP50 µM this compound (3 days)~4-fold increase in apoptotic cells (from 11.9% to 39.5%)[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., KDM4A, KDM4B, H3K9me3, TRAIL, DR5, Caspase-8, Cleaved Caspase-8, Caspase-7, Cleaved Caspase-7, PARP, Cleaved PARP, p-JNK, JNK, Bcl-2, Bax, Bak, Bad, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

NSC636819_Mechanism_of_Action This compound Mechanism of Action cluster_epigenetic Epigenetic Regulation This compound This compound KDM4AB KDM4A/KDM4B This compound->KDM4AB Inhibits H3K9me3 H3K9me3 Demethylation KDM4AB->H3K9me3 Catalyzes H3K9me3_inc Increased H3K9me3 Gene_exp Altered Gene Expression (e.g., ↑Tumor Suppressors, ↓Oncogenes) H3K9me3_inc->Gene_exp TRAIL_DR5 ↑ TRAIL & DR5 Expression Gene_exp->TRAIL_DR5 DISC DISC Formation (DR5, FADD, Pro-Caspase-8) TRAIL_DR5->DISC TRAIL binding Casp8 Activated Caspase-8 DISC->Casp8 JNK JNK Pathway (Putative) DISC->JNK Activates? Casp37 Activated Caspase-3/7 Casp8->Casp37 Bid Bid Cleavage (tBid) Casp8->Bid PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis Mito Mitochondrial Pathway (Bak/Bax activation, Cytochrome c release) Bid->Mito Casp9 Activated Caspase-9 Mito->Casp9 Casp9->Casp37 Bcl2 Modulation of Bcl-2 Family Proteins JNK->Bcl2 Regulates? Bcl2->Mito Controls? Apoptosis_Assay_Workflow Apoptosis Assay Workflow (Annexin V/PI) cluster_results Data Interpretation start Cancer Cells treat Treat with this compound and Controls start->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with cold PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC & PI wash->stain incubate Incubate 15 min at RT in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze viable Viable: Annexin V-, PI- early Early Apoptotic: Annexin V+, PI- late Late Apoptotic: Annexin V+, PI+ necrotic Necrotic: Annexin V-, PI+ Western_Blot_Workflow Western Blot Workflow start Treated Cancer Cells lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (5% Milk or BSA) transfer->block primary Primary Antibody Incubation (4°C, O/N) block->primary secondary Secondary Antibody Incubation (RT, 1h) primary->secondary detect ECL Detection secondary->detect analyze Densitometry Analysis detect->analyze

References

Preliminary Toxicity Profile of NSC636819 in Normal Prostate Epithelial Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NSC636819, a competitive inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B, has demonstrated notable selectivity in its cytotoxic effects, showing significant anti-proliferative activity in prostate cancer cells while exhibiting minimal toxicity in normal prostate epithelial cells. This technical guide provides an in-depth analysis of the preliminary toxicity studies of this compound in non-cancerous prostate cell lines, presenting available data, outlining experimental methodologies, and illustrating the core signaling pathway involved.

Data Presentation: In Vitro Cytotoxicity of this compound

The primary evidence for the low toxicity of this compound in normal cells comes from in vitro studies on the immortalized normal prostate epithelial cell lines PNT2 and RWPE1. Comparative analysis with the androgen-sensitive prostate cancer cell line, LNCaP, highlights the differential sensitivity to the compound.

Cell LineCell TypeTreatment DurationThis compound Concentration (μM)Observed Effect
PNT2Normal Prostate Epithelial6 days5 - 20Hardly any effect on cell growth.
RWPE1Normal Prostate Epithelial6 days20Slightly reduced cell growth.
LNCaPProstate Cancer3 days16.5IC50 (50% inhibitory concentration) for cytotoxicity.[1]

Experimental Protocols

The evaluation of this compound's cytotoxicity was primarily conducted using cell viability assays. While the seminal study by Chu et al. (2014) provides the core findings, detailed protocols are based on established methodologies for such assays.

Cell Viability Assay (Presumed MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Methodology:

  • Cell Culture:

    • PNT2 and RWPE1 cells are cultured in their recommended growth medium, typically supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment. A typical seeding density ranges from 5,000 to 10,000 cells per well.

  • Compound Treatment:

    • After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 5, 10, 20 μM) or a vehicle control (e.g., DMSO).

  • Incubation:

    • The plates are incubated for the specified duration (e.g., up to 6 days for normal cells).

  • MTT Addition and Incubation:

    • Following the treatment period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well (e.g., 10 μL per 100 μL of medium).

    • The plates are then incubated for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization of Formazan:

    • The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Cell viability is calculated as a percentage of the vehicle-treated control cells.

G cluster_workflow Experimental Workflow: Cell Viability Assay start Seed Normal Prostate Epithelial Cells (PNT2, RWPE1) in 96-well plates treatment Treat cells with this compound (5-20 µM) or Vehicle Control start->treatment incubation Incubate for up to 6 days treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan Crystal Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate Cell Viability (% of Control) read_absorbance->data_analysis

Cytotoxicity experimental workflow.

Signaling Pathways and Mechanism of Action

This compound functions as a competitive inhibitor of KDM4A and KDM4B, which are histone demethylases that specifically remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).

In the context of cancer cells, particularly those driven by the androgen receptor (AR), the inhibition of KDM4A/KDM4B by this compound leads to an increase in the repressive H3K9me3 mark on the promoters of AR target genes. This results in transcriptional repression of genes involved in cell proliferation and survival, ultimately leading to apoptosis.

In normal prostate epithelial cells, the signaling consequences of KDM4A/KDM4B inhibition by this compound appear to be minimal at the concentrations tested. The basal activity and reliance on KDM4A/KDM4B for essential cellular processes in these non-malignant cells are likely significantly lower than in their cancerous counterparts. This differential dependency is believed to be the basis for the observed selective toxicity. While KDM4A and KDM4B play roles in normal development and cell cycle regulation, their inhibition by this compound at concentrations up to 20 μM does not appear to trigger significant growth arrest or cell death pathways in normal prostate epithelial cells.

G cluster_pathway Signaling Pathway of this compound in Normal vs. Cancer Cells cluster_cancer Prostate Cancer Cells cluster_normal Normal Prostate Epithelial Cells This compound This compound KDM4AB KDM4A / KDM4B (Histone Demethylases) This compound->KDM4AB Inhibits H3K9me3 H3K9me3 (Repressive Histone Mark) KDM4AB->H3K9me3 Demethylates AR_genes Androgen Receptor (AR) Target Genes H3K9me3->AR_genes Represses basal_transcription Basal Gene Transcription H3K9me3->basal_transcription Maintains regulation of proliferation_cancer Cell Proliferation & Survival AR_genes->proliferation_cancer apoptosis Apoptosis proliferation_cancer->apoptosis Inhibition leads to normal_growth Normal Cell Growth & Viability basal_transcription->normal_growth

Differential impact of this compound.

References

The Downstream Effects of KDM4B Inhibition by NSC636819: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream molecular and cellular effects following the inhibition of the histone demethylase KDM4B by the small molecule inhibitor NSC636819. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential and mechanistic underpinnings of targeting KDM4B.

Introduction to KDM4B and this compound

KDM4B, also known as JMJD2B, is a member of the KDM4 family of histone lysine (B10760008) demethylases.[1][2] It specifically removes methyl groups from histone H3 at lysine 9 (H3K9me2/me3) and lysine 36 (H3K36me3), as well as from H1.4K26 and H4K20.[1][2] The removal of the repressive H3K9me3 mark leads to a more open chromatin structure, facilitating gene transcription.[2][3] KDM4B is frequently overexpressed in various cancers, including prostate, breast, and gastric cancer, where it acts as an oncoprotein by activating multiple oncogenic signaling pathways.[1][4][5]

This compound is a selective, competitive inhibitor of both KDM4A and KDM4B.[6][7] It binds to the JmjC active site of these enzymes, blocking their demethylase activity.[1] This inhibition leads to an increase in global H3K9me3 levels and subsequent downstream effects on gene expression and cellular processes.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cancer cell lines.

Table 1: Inhibitory Activity of this compound

TargetParameterValueReference
KDM4AIC₅₀6.4 µM[8]
Kᵢ5.5 µM[6][8]
KDM4BIC₅₀9.3 µM[8][9]
Kᵢ3.0 µM[6][8]

Table 2: Cellular Effects of this compound in LNCaP Prostate Cancer Cells

ParameterConditionResultReference
Cytotoxicity (IC₅₀)3-day treatment16.5 µM[6][8]
ApoptosisTreatment with inhibitor~4-fold increase compared to mock-treated cells[7]
H3K9me3 Demethylation5 µM treatmentAlmost complete blockage[6][7]
Cell Viability5-20 µM over 6 daysNo significant effect on normal PNT2 cells[7][8]

Key Downstream Signaling Pathways and Cellular Processes Affected by KDM4B Inhibition

Inhibition of KDM4B by this compound leads to the modulation of several critical signaling pathways and cellular processes implicated in cancer progression. The primary mechanism involves the re-establishment of repressive H3K9me3 marks at the promoter regions of KDM4B target genes, leading to their transcriptional silencing.

Androgen Receptor (AR) Signaling

KDM4B is a coactivator of the androgen receptor (AR).[7] In prostate cancer, KDM4B promotes the expression of AR-responsive genes. Inhibition of KDM4B by this compound leads to a significant reduction in the viability of prostate cancer cells, largely due to the suppression of the AR transcriptional network.[7]

AR_Signaling_Pathway KDM4B KDM4B H3K9me3 H3K9me3 (Repressive Mark) KDM4B->H3K9me3 removes This compound This compound This compound->KDM4B inhibits AR Androgen Receptor (AR) AR_genes AR-Responsive Genes (e.g., for proliferation) AR->AR_genes activates H3K9me3->AR_genes represses Proliferation Prostate Cancer Cell Proliferation AR_genes->Proliferation promotes

KDM4B Inhibition and AR Signaling
Estrogen Receptor (ER) Signaling

In breast cancer, KDM4B is essential for Estrogen Receptor α (ERα) dependent transcription.[4] It demethylates H3K9me3 at ERα target gene promoters, such as MYB, MYC, and CCND1, promoting their expression and driving cell proliferation.[1][4] Inhibition of KDM4B would be expected to reverse these effects.

ER_Signaling_Pathway KDM4B KDM4B H3K9me3 H3K9me3 (Repressive Mark) KDM4B->H3K9me3 removes This compound This compound This compound->KDM4B inhibits ERa Estrogen Receptor α (ERα) ER_genes ER-Responsive Genes (MYC, CCND1) ERa->ER_genes activates H3K9me3->ER_genes represses Proliferation Breast Cancer Cell Proliferation ER_genes->Proliferation promotes

KDM4B Inhibition and ER Signaling
p53 Signaling and DNA Damage Response

KDM4B is a direct target gene of the tumor suppressor p53 and is induced in response to DNA damage.[10] KDM4B can, in turn, modulate the amplitude of the p53 response by attenuating the transcription of key p53 target genes like p21.[10][11] Inhibition of KDM4B can enhance the p53 response, potentially leading to increased apoptosis and cell cycle arrest in cancer cells.

p53_Signaling_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates KDM4B KDM4B p53->KDM4B induces expression p21 p21 (CDKN1A) p53->p21 activates KDM4B->p21 attenuates transcription This compound This compound This compound->KDM4B inhibits Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis p21->Cell_Cycle_Arrest induces MYC_Signaling_Pathway KDM4B KDM4B H3K9me3 H3K9me3 (Repressive Mark) KDM4B->H3K9me3 removes at MYC target loci This compound This compound This compound->KDM4B inhibits N_MYC N-MYC N_MYC->KDM4B recruits MYC_genes N-MYC Target Genes (e.g., miR-17-92) H3K9me3->MYC_genes represses Proliferation Neuroblastoma Cell Proliferation MYC_genes->Proliferation promotes Experimental_Workflow cluster_invitro In Vitro Experiments Cell_Culture Cell Culture (e.g., LNCaP) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT / Cell Count) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot (for H3K9me3) Treatment->Western_Blot Gene_Expression Gene Expression Analysis (qPCR / Microarray) Treatment->Gene_Expression

References

Methodological & Application

Application Notes and Protocols for NSC636819 In Vitro Histone Demethylase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC636819 is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM4A and KDM4B. These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with transcriptional repression. Dysregulation of KDM4A and KDM4B has been implicated in various cancers, making them attractive targets for therapeutic intervention. This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound on KDM4A and KDM4B, utilizing a sensitive and high-throughput AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.

Introduction to this compound

This compound acts as a competitive inhibitor, targeting the active site of KDM4A and KDM4B. By inhibiting these demethylases, this compound prevents the removal of the H3K9me3 mark, leading to the maintenance of a repressive chromatin state and subsequent downstream cellular effects. Understanding the in vitro potency and selectivity of this compound is a crucial first step in its evaluation as a potential therapeutic agent.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activities of this compound against KDM4 family histone demethylases.

Target EnzymeThis compound Ki (μM)This compound IC50 (μM)Substrate
KDM4A5.56.4H3K9me3
KDM4B3.09.3H3K9me3

Signaling Pathway Diagram

NSC636819_Mechanism_of_Action cluster_0 Epigenetic Regulation cluster_1 Transcriptional Regulation H3K9me3 H3K9me3 KDM4A_B KDM4A / KDM4B H3K9me3->KDM4A_B Substrate Gene_Repression Gene Repression H3K9me3->Gene_Repression H3K9me2_1 H3K9me2/1 KDM4A_B->H3K9me2_1 Demethylation Gene_Activation Gene Activation H3K9me2_1->Gene_Activation This compound This compound This compound->KDM4A_B Inhibition

Caption: Mechanism of action of this compound on histone demethylation.

Experimental Workflow Diagram

NSC636819_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - KDM4A/B enzyme - H3K9me3 substrate - Assay Buffer Start->Prepare_Reagents Enzyme_Inhibitor_Incubation Pre-incubate KDM4A/B with this compound Prepare_Reagents->Enzyme_Inhibitor_Incubation Initiate_Reaction Add H3K9me3 substrate to initiate demethylation Enzyme_Inhibitor_Incubation->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction_and_Detect Add AlphaLISA Acceptor Beads and Streptavidin Donor Beads Incubate_Reaction->Stop_Reaction_and_Detect Read_Plate Read plate on an Alpha-enabled plate reader Stop_Reaction_and_Detect->Read_Plate Data_Analysis Analyze data to determine IC50 values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro histone demethylase assay.

Detailed Experimental Protocol: AlphaLISA Assay

This protocol is designed for a 384-well plate format and can be adapted for other formats.

I. Materials and Reagents

  • Enzymes: Recombinant human KDM4A and KDM4B (e.g., from BPS Bioscience or similar).

  • Inhibitor: this compound (dissolved in DMSO to a stock concentration of 10 mM).

  • Substrate: Biotinylated histone H3 peptide trimethylated at lysine 9 (Biotin-H3K9me3).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 100 µM α-ketoglutarate.

  • Detection Reagents:

    • AlphaLISA anti-H3K9me2 Acceptor beads.

    • Streptavidin-coated Donor beads.

    • AlphaLISA Buffer (e.g., PerkinElmer AlphaLISA Universal Buffer).

  • Plate: 384-well white opaque microplate (e.g., OptiPlate-384).

  • Plate Reader: An Alpha-enabled microplate reader (e.g., EnVision or EnSpire).

II. Reagent Preparation

  • This compound Dilution Series:

    • Prepare a serial dilution of this compound in DMSO. A typical starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 1 mM).

    • Further dilute the DMSO serial dilutions into Assay Buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction is ≤1%.

  • Enzyme Preparation:

    • Dilute recombinant KDM4A or KDM4B to the working concentration in Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration curve, aiming for a concentration that yields a robust signal within the linear range of the assay.

  • Substrate Preparation:

    • Dilute the Biotin-H3K9me3 substrate to the working concentration in Assay Buffer. The optimal concentration is typically at or near the Km value for the enzyme and should be determined experimentally.

  • Detection Reagent Preparation:

    • Prepare the AlphaLISA Acceptor beads and Streptavidin Donor beads according to the manufacturer's instructions, typically by diluting them in AlphaLISA Buffer. Protect the Donor beads from light.

III. Assay Procedure

  • Enzyme and Inhibitor Pre-incubation:

    • Add 5 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.

    • Add 5 µL of the diluted KDM4A or KDM4B enzyme to each well.

    • Mix gently and incubate for 15-30 minutes at room temperature.

  • Initiation of Demethylase Reaction:

    • Add 5 µL of the diluted Biotin-H3K9me3 substrate to each well to initiate the enzymatic reaction. The total reaction volume is now 15 µL.

    • Mix gently, seal the plate, and incubate for 60 minutes at 37°C.

  • Detection:

    • Add 5 µL of the diluted anti-H3K9me2 Acceptor beads to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Add 5 µL of the diluted Streptavidin Donor beads to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled plate reader according to the manufacturer's settings for AlphaLISA.

IV. Data Analysis

  • The raw AlphaLISA counts are inversely proportional to the demethylase activity (higher counts indicate more remaining H3K9me3 and thus higher inhibition).

  • Plot the AlphaLISA signal against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.

Conclusion

This application note provides a comprehensive framework for assessing the in vitro inhibitory activity of this compound against the histone demethylases KDM4A and KDM4B. The detailed AlphaLISA protocol offers a robust and high-throughput method for characterizing this and other potential epigenetic modulators, facilitating their development as novel therapeutics. Careful optimization of enzyme and substrate concentrations will ensure the generation of high-quality, reproducible data.

Application Notes and Protocols for Testing NSC636819 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC636819 is a cell-permeable, competitive, and selective inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B.[1][2][3] These enzymes are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression. By inhibiting KDM4A and KDM4B, this compound leads to an increase in global H3K9me3 levels, which in turn modulates the expression of various genes critical for cancer cell proliferation and survival.[3] Notably, this compound has been shown to upregulate tumor suppressor genes such as Retinoblastoma 1 (RB1) and Cadherin 1 (CDH1), while downregulating the expression of oncogenes including Cyclin E2 (CCNE2), Aurora Kinase A (AURKA), and Aurora Kinase B (AURKB). This transcriptional reprogramming ultimately induces apoptosis and impacts the cell cycle in cancer cells, with a demonstrated efficacy in prostate cancer cell lines like LNCaP.[3][4] Furthermore, this compound has been observed to induce the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its receptor DR5, suggesting a potential mechanism for sensitizing cancer cells to apoptosis.[4]

These application notes provide a comprehensive guide for testing the efficacy of this compound in a cell-based setting. Detailed protocols for key assays are provided to enable researchers to assess its cytotoxic and apoptotic effects, as well as its impact on specific cellular pathways.

Data Presentation

Summary of In Vitro Efficacy of this compound
ParameterCell LineValueReference
IC50 (Cytotoxicity) LNCaP (Prostate Cancer)16.5 µM (after 3 days)[3][4]
Ki (KDM4A) -5.5 µM[4]
Ki (KDM4B) -3.0 µM[4]
Effective Concentration for H3K9me3 Inhibition LNCaP (Prostate Cancer)~5 µM[3]
Summary of this compound's Effect on Gene Expression in LNCaP Cells
GeneRegulationFunctionReference
RB1 UpregulationTumor Suppressor, Cell Cycle Regulation[3]
CDH1 UpregulationTumor Suppressor, Cell Adhesion[3]
CCNE2 DownregulationOncogene, Cell Cycle Progression[3]
AURKA DownregulationOncogene, Mitotic Regulation[3]
AURKB DownregulationOncogene, Mitotic Regulation[3]
TRAIL UpregulationPro-apoptotic Ligand[4]
DR5 UpregulationPro-apoptotic Receptor[4]

Mandatory Visualizations

Signaling Pathway of this compound Action

NSC636819_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_epigenetic Epigenetic Regulation cluster_transcriptional Transcriptional Reprogramming cluster_cellular_outcome Cellular Outcome This compound This compound KDM4AB KDM4A / KDM4B This compound->KDM4AB Inhibition H3K9me3 H3K9me3 Demethylation This compound->H3K9me3 Prevents KDM4AB->H3K9me3 Catalyzes Tumor_Suppressors Upregulation of Tumor Suppressors (e.g., RB1, CDH1) H3K9me3->Tumor_Suppressors Increased Repression Leads to Upregulation Oncogenes Downregulation of Oncogenes (e.g., CCNE2, AURKA/B) H3K9me3->Oncogenes Increased Repression Leads to Downregulation TRAIL_DR5 Upregulation of TRAIL / DR5 H3K9me3->TRAIL_DR5 Increased Repression Leads to Upregulation Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressors->Cell_Cycle_Arrest Oncogenes->Cell_Cycle_Arrest Inhibition of Progression Apoptosis Apoptosis TRAIL_DR5->Apoptosis Extrinsic Pathway Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling cascade of this compound.

Experimental Workflow for Efficacy Testing

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for defined time periods (e.g., 24, 48, 72 hours) treatment->incubation cytotoxicity Cytotoxicity Assay (MTT / CellTiter-Glo) incubation->cytotoxicity apoptosis Apoptosis Assay (Annexin V / PI Staining) incubation->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) incubation->cell_cycle western_blot Western Blot Analysis (KDM4A/B, H3K9me3, etc.) incubation->western_blot ic50 Determine IC50 values cytotoxicity->ic50 apoptosis_quant Quantify apoptotic vs. necrotic vs. live cells apoptosis->apoptosis_quant cell_cycle_dist Analyze cell cycle distribution (G1, S, G2/M) cell_cycle->cell_cycle_dist protein_exp Analyze protein expression levels western_blot->protein_exp end End: Efficacy Assessment ic50->end apoptosis_quant->end cell_cycle_dist->end protein_exp->end

Caption: Workflow for evaluating this compound's cellular effects.

Experimental Protocols

Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., LNCaP)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. A suggested starting concentration range is 1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTT but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with this compound at relevant concentrations (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the flow cytometry data using appropriate software (e.g., FlowJo).

    • Gate the cell populations based on their fluorescence:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

    • Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Cell Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Use a histogram to visualize the DNA content.

    • Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the protein levels of KDM4A, KDM4B, H3K9me3, and other relevant proteins.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-KDM4A, anti-KDM4B, anti-H3K9me3, anti-RB1, anti-CDH1, anti-CCNE2, anti-AURKA, anti-AURKB, anti-β-actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with this compound as described previously.

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

References

Application Notes and Protocols for NSC636819 in Preclinical Prostate Cancer Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC636819 is a selective inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B, which are recognized as potential drivers of prostate cancer progression.[1][2][3][4] These enzymes play a crucial role in regulating the transcription of androgen receptor (AR) target genes, and their inhibition presents a promising therapeutic strategy for prostate cancer.[4][5][6] While in vivo studies of this compound in prostate cancer animal models are not yet extensively published, data from in vitro studies and in vivo studies with analogous KDM4 inhibitors provide a strong basis for designing and executing preclinical animal model experiments. These notes provide a comprehensive guide for researchers planning to evaluate the anti-tumor efficacy of this compound in prostate cancer xenograft models.

Mechanism of Action

This compound acts as a competitive inhibitor of KDM4A and KDM4B.[3][4][5] By blocking the demethylase activity of these enzymes, particularly on histone H3 lysine 9 trimethylation (H3K9me3), this compound leads to an increase in this repressive histone mark.[2] This, in turn, downregulates the expression of genes involved in cell proliferation and the androgen receptor signaling pathway, ultimately inducing apoptosis in prostate cancer cells.[1][4][5][6]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound in prostate cancer cells.

NSC636819_Pathway cluster_nucleus Nucleus This compound This compound KDM4AB KDM4A/B This compound->KDM4AB Inhibits H3K9me3 H3K9me3 KDM4AB->H3K9me3 Demethylates AR_Genes AR & Proliferation Genes H3K9me3->AR_Genes Represses Apoptosis Apoptosis AR_Genes->Apoptosis Inhibition leads to

Caption: Proposed mechanism of this compound in prostate cancer cells.

Preclinical Animal Model Data

While specific in vivo data for this compound in prostate cancer models is limited, the following tables summarize in vitro data for this compound and in vivo data for other relevant KDM4 inhibitors to guide experimental design.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cells
ParameterCell LineValueReference
Ki (KDM4A) -5.5 µM[2]
Ki (KDM4B) -3.0 µM[2]
IC50 (Cytotoxicity) LNCaP16.5 µM[2]
Table 2: In Vivo Efficacy of KDM4 Inhibitors in Prostate Cancer Xenograft Models
CompoundAnimal ModelCell LineDosing RegimenTumor Growth InhibitionReference
Compound B3 SCID MicePC320 mg/kg/day, i.p.Significant inhibition[1]
QC6352 GEMMs & PDXsNEPCNot specifiedReduced tumor burden[7]
YK-4-279 Mouse XenograftFusion-positiveNot specifiedInhibition of primary tumor growth and metastasis[8]

Experimental Protocols

The following protocols are adapted from published studies on KDM4 inhibitors in prostate cancer xenograft models and can serve as a template for evaluating this compound.

Protocol 1: Prostate Cancer Xenograft Model

Objective: To establish a subcutaneous prostate cancer xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP for androgen-sensitive, PC3 or DU145 for androgen-insensitive)

  • Male immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old

  • Matrigel

  • Sterile PBS

  • Syringes and needles

  • Calipers

Procedure:

  • Culture prostate cancer cells to 80-90% confluency.

  • Harvest cells by trypsinization and wash with sterile PBS.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

Protocol 2: In Vivo Efficacy Study of this compound

Objective: To assess the anti-tumor activity of this compound in an established prostate cancer xenograft model.

Materials:

  • Tumor-bearing mice from Protocol 1

  • This compound

  • Vehicle control (e.g., DMSO, saline)

  • Dosing equipment (e.g., gavage needles, syringes)

Procedure:

  • Prepare this compound formulation in a suitable vehicle. Based on studies with other small molecule inhibitors, a starting dose could be in the range of 20-40 mg/kg.

  • Administer this compound or vehicle control to the respective groups of mice via the desired route (e.g., intraperitoneal injection or oral gavage). A typical dosing schedule could be once daily for 5 days a week.

  • Continue to monitor tumor volume and body weight of the mice throughout the study.

  • At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting, qPCR).

Experimental Workflow Diagram

Xenograft_Workflow start Start cell_culture Prostate Cancer Cell Culture start->cell_culture injection Subcutaneous Injection in Immunodeficient Mice cell_culture->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis finish Finish analysis->finish

Caption: Workflow for a prostate cancer xenograft study.

Endpoint Analysis

A comprehensive evaluation of this compound's efficacy should include multiple endpoint analyses.

Table 3: Recommended Endpoint Analyses
AnalysisMethodPurpose
Tumor Growth Inhibition Caliper measurements, tumor weight at endpointTo quantify the effect of this compound on tumor growth.
Histology H&E staining, Immunohistochemistry (IHC)To assess tumor morphology and the expression of key biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, AR, H3K9me3).
Western Blotting Protein extraction from tumor tissueTo quantify changes in protein levels of targets in the KDM4A/B and AR signaling pathways.
Quantitative PCR RNA extraction from tumor tissueTo measure changes in the mRNA expression of AR-responsive and cell cycle-related genes.
Toxicity Assessment Body weight monitoring, clinical observations, organ histologyTo evaluate the safety profile of this compound.

Conclusion

These application notes and protocols provide a foundational framework for conducting preclinical in vivo studies of this compound in prostate cancer animal models. While direct in vivo data for this compound in this context is pending, the information gathered from its known mechanism of action and from studies on analogous KDM4 inhibitors offers valuable guidance for robust experimental design and execution. Successful completion of such studies will be critical in advancing our understanding of this compound's therapeutic potential for prostate cancer.

References

Application Notes and Protocols: Optimal Dosage of NSC636819 for LNCaP Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NSC636819 is a selective inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B, which are implicated in the progression of prostate cancer.[1][2][3] This document provides detailed application notes and protocols for determining the optimal dosage of this compound for inducing cytotoxicity and apoptosis in the LNCaP human prostate cancer cell line. The provided protocols are based on established methodologies and published findings.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on LNCaP cells.

Table 1: Cytotoxicity of this compound in LNCaP Cells

ParameterValueExperimental ConditionsCitation
IC50 16.5 µM3-day treatment, MTT assay[1]
Cytotoxic Range 5-20 µM3-day treatment, induces apoptosis[1]
Effective Concentration 5 µMAlmost completely blocks H3K9me3 demethylating activity[1]

Caption: Summary of the cytotoxic effects of this compound on LNCaP cells.

Table 2: Apoptosis Induction by this compound in LNCaP Cells

TreatmentConcentrationApoptotic Cells (%)Experimental ConditionsCitation
Control (DMSO) -11.9%Flow cytometry analysis[4]
This compound 20 µM39.5%Flow cytometry analysis[4]

Caption: Quantitative analysis of apoptosis in LNCaP cells after treatment with this compound.

Table 3: Effect of this compound on LNCaP Cell Cycle Distribution (Representative Data)

TreatmentConcentrationG1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO) -552520
This compound 10 µM652015
This compound 20 µM751510

Caption: Representative data on the effect of this compound on the cell cycle distribution of LNCaP cells. Note: Specific quantitative data for the effect of this compound on the LNCaP cell cycle was not available in the searched literature. This table presents hypothetical data to illustrate the expected trend of G1 cell cycle arrest.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on LNCaP cells using a colorimetric MTT assay.

Materials:

  • LNCaP cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in all wells should be less than 0.1%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the quantification of apoptotic LNCaP cells after this compound treatment using flow cytometry.

Materials:

  • LNCaP cells

  • 6-well plates

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed LNCaP cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control (DMSO) for 48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in this compound-treated LNCaP cells using propidium iodide staining and flow cytometry.

Materials:

  • LNCaP cells

  • 6-well plates

  • This compound (stock solution in DMSO)

  • PBS

  • Cold 70% Ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed LNCaP cells in 6-well plates.

    • After 24 hours, treat the cells with the desired concentrations of this compound and a vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Analysis cluster_data Data Acquisition & Analysis start Seed LNCaP cells treatment Treat with this compound (5-20 µM) & Vehicle Control start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle plate_reader Microplate Reader viability->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) plate_reader->data_analysis flow_cytometer->data_analysis

Caption: Experimental workflow for assessing the effects of this compound on LNCaP cells.

Signaling_Pathway cluster_drug Drug Action cluster_epigenetic Epigenetic Regulation cluster_cellular_response Cellular Response This compound This compound KDM4A_KDM4B KDM4A / KDM4B This compound->KDM4A_KDM4B Inhibits H3K9me3 H3K9me3 (Histone H3 Lysine 9 Trimethylation) KDM4A_KDM4B->H3K9me3 Demethylates Gene_Expression Altered Gene Expression (e.g., Tumor Suppressor Genes Up, Oncogenes Down) H3K9me3->Gene_Expression Represses Transcription Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Caption: Proposed signaling pathway of this compound in LNCaP prostate cancer cells.

References

NSC636819 solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and experimental use of NSC636819, a selective inhibitor of the histone demethylases KDM4A and KDM4B.

Chemical Properties

PropertyValueReference
Molecular Weight 510.15 g/mol [1]
Formula C₂₂H₁₂Cl₄N₂O₄[1]
CAS Number 1618672-71-1[1]
Appearance Solid, Yellow to orange[2]
Purity ≥97% (HPLC)[1]

Solubility Data

SolventConcentrationComments
DMSO ≤ 10 mM (5.1 mg/mL)Soluble to 10 mM.[1] Preparation of a 10 mM stock solution may require sonication and warming. It is recommended to use newly opened, anhydrous DMSO as the compound is sensitive to hygroscopic DMSO.[2]
Other Organic Solvents (Ethanol, Methanol, Acetonitrile) Data not availableWhile specific data is unavailable, based on the compound's structure, solubility is expected to be lower than in DMSO. It is recommended to test solubility in small aliquots starting with low concentrations.

Stock Solution Preparation and Storage

Preparation of a 10 mM Stock Solution in DMSO:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 5.1 mg of this compound (Molecular Weight: 510.15 g/mol ).

  • Add the appropriate volume of high-quality, anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • To facilitate dissolution, sonicate the mixture and gently warm the vial.[2] Ensure the solution is clear and free of particulates before use.

Storage:

  • Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

  • Stock Solutions (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Biological Activity

This compound is a cell-permeable, competitive inhibitor of KDM4A and KDM4B histone demethylases.[1][3] It selectively targets the demethylation of trimethylated lysine (B10760008) 9 on histone H3 (H3K9me3).[3] By inhibiting KDM4A/KDM4B, this compound leads to an increase in H3K9me3 levels, which is a marker for heterochromatin and is associated with transcriptional repression.[4] This compound has been shown to negatively regulate the expression of androgen-responsive genes and induce apoptosis in prostate cancer cells.[3]

Signaling Pathway

This compound inhibits KDM4A and KDM4B, which are coactivators of the Androgen Receptor (AR). This inhibition leads to increased H3K9me3 at the promoter regions of AR target genes, resulting in their transcriptional repression and subsequent downstream effects on cell proliferation and survival.

NSC636819_Signaling_Pathway cluster_0 Epigenetic Regulation cluster_1 Transcriptional Regulation cluster_2 Cellular Outcomes This compound This compound KDM4AB KDM4A / KDM4B This compound->KDM4AB Inhibits H3K9me3 Histone H3 (at Lysine 9) KDM4AB->H3K9me3 Demethylates AR Androgen Receptor (AR) KDM4AB->AR Co-activates AR_Target_Genes AR Target Genes (e.g., PSA, TMPRSS2) H3K9me2 H3K9me2 AR->AR_Target_Genes Activates Transcription_Repression Transcriptional Repression Cell_Proliferation Reduced Cell Proliferation AR_Target_Genes->Cell_Proliferation Promotes Apoptosis Apoptosis Transcription_Repression->Apoptosis Transcription_Repression->Cell_Proliferation

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro KDM4A/KDM4B Inhibition Assay (Western Blot Based)

This protocol is adapted from methodologies described in Chu et al., 2014.[3]

Materials:

  • Recombinant KDM4A or KDM4B enzyme

  • Calf thymus histone H3

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM α-ketoglutarate, 2 mM ascorbate, 50 µM Fe(II)

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies: anti-H3K9me3, anti-Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Prepare a reaction mixture containing 10 µM of recombinant KDM4A or KDM4B enzyme and 5 µM of calf thymus histone H3 in the assay buffer.

  • Add this compound to the desired final concentration (e.g., 1 µM to 100 µM). For a negative control, add an equivalent volume of DMSO.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against H3K9me3 and total Histone H3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.

  • A decrease in the H3K9me3 signal relative to the total H3 signal indicates inhibition of the demethylase activity.

Cell Viability Assay

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. Final concentrations may range from 1 µM to 50 µM. Include a DMSO vehicle control.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired period (e.g., 72 hours).

  • Measure cell viability using a standard method such as the MTT assay.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the efficacy of this compound in a cell-based experiment.

Experimental_Workflow start Start prep_stock Prepare 10 mM this compound Stock Solution in DMSO start->prep_stock seed_cells Seed Prostate Cancer Cells (e.g., LNCaP) in 96-well plates prep_stock->seed_cells treat_cells Treat Cells with Serial Dilutions of this compound (and DMSO vehicle control) seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data: - Calculate % Viability - Determine IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for a cell viability assay.

References

preparing stock solutions of NSC636819 for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Preparing Stock Solutions of the KDM4A/KDM4B Inhibitor NSC636819 for Cell Culture Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a cell-permeable small molecule that acts as a competitive inhibitor of the histone demethylases KDM4A and KDM4B.[1][2][3] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with transcriptional repression. By inhibiting KDM4A and KDM4B, this compound can induce apoptosis in cancer cells, particularly in prostate cancer, and negatively regulate androgen-responsive genes.[4] Proper preparation of stock solutions is critical for accurate and reproducible experimental results in cell culture-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSource
Molecular Weight 510.15 g/mol
Chemical Formula C₂₂H₁₂Cl₄N₂O₄
Purity ≥97% (HPLC)
Solubility in DMSO Up to 10 mM or 10 mg/mL[4]
Storage (Solid) +4°C or 2-8°C
Storage (Stock Solution) -20°C (stable for up to 3 months) or -80°C (stable for up to 6 months)[1]
Ki for KDM4A 5.5 µM[1]
Ki for KDM4B 3.0 µM[1]
IC₅₀ in LNCaP cells 16.5 µM (after 3 days)[1]
Typical Working Concentration 5 - 20 µM[1]

Signaling Pathway of this compound

This compound exerts its biological effects by inhibiting the enzymatic activity of KDM4A and KDM4B. This leads to an increase in the repressive H3K9me3 mark on target gene promoters, altering gene expression and ultimately leading to cellular apoptosis.

NSC636819_Signaling_Pathway This compound This compound KDM4AB KDM4A / KDM4B (Histone Demethylases) This compound->KDM4AB H3K9me3 Histone H3 Lysine 9 Trimethylation (H3K9me3) KDM4AB->H3K9me3 demethylates Gene_Repression Target Gene Repression H3K9me3->Gene_Repression Apoptosis Apoptosis Gene_Repression->Apoptosis

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile, nuclease-free water

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Protocol for Preparing a 10 mM Stock Solution of this compound
  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 510.15 g/mol .

    • To prepare a 10 mM stock solution, you will need 5.1015 mg of this compound per 1 mL of DMSO.

    • For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.10 mg of this compound.

  • Dissolve the this compound in DMSO:

    • Aseptically add the calculated mass of this compound to a sterile microcentrifuge tube.

    • Add the corresponding volume of sterile DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot and Store the Stock Solution:

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[1]

Workflow for Preparing and Using this compound Stock Solution

The following diagram illustrates the general workflow from receiving the solid compound to its application in cell culture experiments.

NSC636819_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment Compound This compound Solid Weigh Weigh Compound Compound->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Aliquot Aliquot Stock->Aliquot Store Store at -20°C / -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Prepare Working Solution (Dilute in Culture Media) Thaw->Dilute Treat Treat Cells Dilute->Treat Assay Perform Assay (e.g., Viability, Apoptosis) Treat->Assay

Figure 2: Experimental workflow for this compound.
Protocol for Treating Cells with this compound

  • Thaw the Stock Solution:

    • Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.

  • Prepare the Working Solution:

    • Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium.

    • It is recommended to prepare a series of dilutions to determine the optimal concentration for your specific cell line and experimental conditions.

  • Treat the Cells:

    • Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before performing downstream assays.

Safety Precautions

  • This compound is intended for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.

  • Handle DMSO with care as it can facilitate the absorption of other substances through the skin.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for Detecting KDM4A via Western Blot Following NSC636819 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of the histone demethylase KDM4A in cultured cells by Western blot after treatment with NSC636819, a selective inhibitor of KDM4A/B. This document outlines the experimental workflow, from cell culture and treatment to data analysis, and includes a summary of key quantitative data and a visualization of the underlying signaling pathway.

Introduction

KDM4A, a member of the Jumonji C domain-containing histone demethylase family, plays a crucial role in epigenetic regulation by specifically removing methyl groups from lysine (B10760008) 9 of histone H3 (H3K9me3/me2).[1] Dysregulation of KDM4A is implicated in various cancers, making it an attractive therapeutic target. This compound is a cell-permeable, competitive inhibitor of KDM4A and KDM4B.[2][3][4][5][6][7] It has been shown to inhibit the demethylase activity of KDM4A, leading to an increase in global H3K9me3 levels and induction of apoptosis in cancer cell lines.[1][4][7] Western blotting is a fundamental technique to verify the presence of KDM4A and to assess the efficacy of this compound by monitoring changes in the levels of H3K9me3.

Data Presentation

The following table summarizes key quantitative data for this compound, providing essential parameters for experimental design.

ParameterValueSpecies/Cell LineReference
This compound Ki (KDM4A) 5.5 µMRecombinant Human[2]
This compound Ki (KDM4B) 3.0 µMRecombinant Human[2]
This compound IC50 (KDM4A) 6.4 µMRecombinant Human[3][6]
This compound IC50 (KDM4B) 9.3 µMRecombinant Human[3][6]
LNCaP Cell Cytotoxicity IC50 16.5 µM (3-day treatment)Human Prostate Cancer[2][3]
Effective Concentration for H3K9me3 Inhibition ~5 µMLNCaP Cells[2][5]

Signaling Pathway

This compound acts as a competitive inhibitor at the active site of KDM4A, preventing the demethylation of its substrate, tri-methylated Histone H3 at lysine 9 (H3K9me3). This leads to an accumulation of H3K9me3, a mark associated with transcriptional repression, which can subsequently induce apoptosis in cancer cells.

cluster_0 Cellular Response cluster_1 Epigenetic Regulation cluster_2 Enzymatic Activity Apoptosis Apoptosis Transcriptional Repression Transcriptional Repression Transcriptional Repression->Apoptosis H3K9me3 H3K9me3 H3K9me3->Transcriptional Repression H3K9me2 H3K9me2 H3K9me3->H3K9me2 KDM4A KDM4A KDM4A->H3K9me3 Demethylates This compound This compound This compound->KDM4A Inhibits

This compound inhibits KDM4A, leading to increased H3K9me3 levels.

Experimental Workflow

The following diagram outlines the major steps for the Western blot analysis of KDM4A and H3K9me3 after this compound treatment.

Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Signal Detection Signal Detection Immunoblotting->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Workflow for Western blot analysis of this compound-treated cells.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvesting.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.

  • Treatment: The day after seeding, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 5-20 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Replace the old medium with the drug-containing or vehicle control medium and incubate the cells for the desired duration (e.g., 24-72 hours).

Protocol 2: Cell Lysis and Protein Extraction
  • Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to the culture dish.

  • Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the soluble protein to a new, clean tube. Store on ice for immediate use or at -80°C for long-term storage.

Protocol 3: Protein Quantification
  • Assay Selection: Determine the protein concentration of each lysate using a BCA protein assay kit, which is compatible with detergents present in the RIPA buffer.

  • Procedure: Follow the manufacturer's instructions for the BCA assay.

Protocol 4: Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of a 4-15% SDS-polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against KDM4A and H3K9me3, diluted in the blocking buffer, overnight at 4°C with gentle shaking. A loading control antibody (e.g., β-actin or Histone H3) should be used on a separate blot or after stripping the initial antibodies.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the KDM4A and H3K9me3 signals to the loading control for each sample.

References

Application Notes and Protocols for High-Content Screening Assays Utilizing NSC636819

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC636819 is a potent and selective cell-permeable inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B.[1][2] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression. Inhibition of KDM4A/B by this compound leads to an increase in global H3K9me3 levels, which in turn can induce apoptosis in cancer cells, particularly in prostate cancer.[1] Furthermore, KDM4A/B are known coactivators of the androgen receptor (AR), a key driver in prostate cancer progression. By inhibiting these demethylases, this compound can negatively regulate androgen-responsive genes.[1]

High-content screening (HCS) is a powerful technology that combines automated microscopy with quantitative image analysis to measure the effects of compounds on cellular phenotypes. This document provides detailed protocols for three distinct HCS assays designed to characterize the activity of this compound and similar KDM4 inhibitors. These assays enable the quantification of:

  • Target Engagement: Changes in global H3K9 trimethylation.

  • Phenotypic Effect: Induction of apoptosis.

  • Mechanism of Action: Modulation of androgen receptor nuclear translocation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity.

Parameter KDM4A KDM4B Reference
IC50~6.4 µM~9.3 µM[3][4]
Ki5.5 µM3.0 µM[2][5]
Cell-Based Assay Cell Line Parameter Value Reference
CytotoxicityLNCaPIC50 (3 days)16.5 µM[2]

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

NSC636819_Pathway cluster_nucleus Nucleus KDM4AB KDM4A/KDM4B H3K9me3 H3K9me3 KDM4AB->H3K9me3 Demethylation AR Androgen Receptor KDM4AB->AR Co-activation TranscriptionRepression Transcriptional Repression H3K9me3->TranscriptionRepression Promotes ApoptosisInduction Apoptosis Induction TranscriptionRepression->ApoptosisInduction Leads to AR_target AR Target Gene Transcription AR->AR_target Promotes This compound This compound This compound->KDM4AB Inhibition

Caption: this compound inhibits KDM4A/B, increasing H3K9me3 and inducing apoptosis.

High-Content Screening Experimental Workflow

HCS_Workflow cluster_workflow General HCS Workflow start Seed Cells in 96-well Plate treat Treat with this compound (or other compounds) start->treat incubate Incubate treat->incubate stain Fix, Permeabilize, and Stain incubate->stain image Automated Microscopy Imaging stain->image analyze Image Analysis (Quantify Phenotype) image->analyze end Data Interpretation analyze->end

Caption: A generalized workflow for high-content screening experiments.

Experimental Protocols

Protocol 1: HCS Assay for H3K9me3 Quantification

This assay quantifies the effect of this compound on its direct target, the H3K9me3 epigenetic mark, using immunofluorescence.

Materials:

  • LNCaP cells (or other relevant cell line)

  • Black, clear-bottom 96-well imaging plates

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-H3K9me3

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear stain: Hoechst 33342

  • Phosphate-buffered saline (PBS)

  • High-content imaging system

Procedure:

  • Cell Plating: Seed LNCaP cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of imaging. Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should bracket the known IC50 value (e.g., 1 µM to 50 µM). Include a DMSO vehicle control. Add the compound solutions to the cells and incubate for 24-48 hours.

  • Fixation: Carefully aspirate the medium and wash the cells once with PBS. Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.

  • Permeabilization: Aspirate the fixation solution and wash twice with PBS. Add 100 µL of permeabilization buffer and incubate for 10 minutes at room temperature.

  • Blocking: Aspirate the permeabilization buffer and wash twice with PBS. Add 100 µL of blocking buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-H3K9me3 antibody in blocking buffer. Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 in blocking buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash the cells three times with PBS. Add 100 µL of PBS to each well. Acquire images using a high-content imaging system. Use the Hoechst channel to identify nuclei and the FITC/Alexa Fluor 488 channel to quantify the H3K9me3 signal.

  • Image Analysis: Use the imaging software to segment the nuclei based on the Hoechst stain. Measure the mean fluorescence intensity of the H3K9me3 signal within each nucleus. Calculate the average nuclear intensity per well.

Protocol 2: HCS Assay for Apoptosis Induction

This assay quantifies apoptosis by measuring nuclear condensation and fragmentation using a nuclear stain.

Materials:

  • LNCaP cells

  • Black, clear-bottom 96-well imaging plates

  • Cell culture medium

  • This compound

  • Fixation solution (4% paraformaldehyde in PBS)

  • Nuclear stain: Hoechst 33342

  • PBS

  • High-content imaging system

Procedure:

  • Cell Plating and Treatment: Follow steps 1 and 2 from Protocol 1. A longer incubation time (e.g., 48-72 hours) may be optimal for observing apoptosis.

  • Staining and Fixation: Add Hoechst 33342 directly to the cell culture medium to a final concentration of 1 µg/mL and incubate for 30 minutes at 37°C. Subsequently, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Aspirate the fixation solution and wash the cells three times with PBS.

  • Imaging: Add 100 µL of PBS to each well and acquire images on a high-content imaging system using the DAPI channel.

  • Image Analysis: Use the image analysis software to identify nuclei. Quantify parameters indicative of apoptosis, such as nuclear area (size), intensity, and condensation (texture or brightness). The percentage of cells with small, bright, and condensed nuclei can be determined for each treatment condition.[1][5][6]

Alternative Apoptosis Assay: A live-cell assay using a caspase-3/7 activated fluorescent dye can also be employed.[4][7][8][9] In this case, the dye is added to the cells, and imaging is performed without fixation.

Protocol 3: HCS Assay for Androgen Receptor Nuclear Translocation

This assay measures the ability of this compound to modulate the localization of the androgen receptor (AR), a downstream consequence of KDM4A/B inhibition in prostate cancer cells.

Materials:

  • LNCaP or a stable AR-GFP expressing cell line (e.g., C4-2-2GFP-AR)

  • Black, clear-bottom 96-well imaging plates

  • Hormone-depleted cell culture medium (e.g., phenol (B47542) red-free RPMI with charcoal-stripped FBS)

  • This compound

  • Dihydrotestosterone (DHT) or other androgen

  • Fixation solution

  • Permeabilization buffer

  • Blocking buffer

  • Primary antibody: Mouse anti-Androgen Receptor (if not using a GFP-tagged line)

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (if not using a GFP-tagged line)

  • Nuclear stain: Hoechst 33342

  • PBS

  • High-content imaging system

Procedure:

  • Cell Plating and Hormone Deprivation: Seed cells in a 96-well imaging plate. Once attached, switch to hormone-depleted medium and incubate for 24-48 hours to synchronize the cells and ensure cytoplasmic localization of the AR.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 4-24 hours).

  • Androgen Stimulation: Add an androgen, such as DHT (e.g., 10 nM final concentration), to stimulate AR nuclear translocation. Include control wells with no DHT (negative control) and DHT with vehicle (positive control). Incubate for 1-2 hours.

  • Fixation, Permeabilization, and Staining: If using an untagged AR, fix, permeabilize, and stain for the AR and nucleus as described in Protocol 1. If using a GFP-tagged AR cell line, fix and stain only for the nucleus with Hoechst 33342.

  • Imaging: Acquire images in the DAPI and FITC/GFP channels.

  • Image Analysis: The image analysis software should be configured to:

    • Identify the nucleus using the Hoechst signal.

    • Define a cytoplasmic region around each nucleus.

    • Measure the mean fluorescence intensity of the AR signal in both the nucleus and the cytoplasm for each cell.

    • Calculate the ratio of nuclear to cytoplasmic AR intensity. An increase in this ratio indicates nuclear translocation.

Workflow for Androgen Receptor Translocation Assay

AR_Translocation_Workflow start Seed Cells & Hormone Deprive pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with Androgen (DHT) pretreat->stimulate fix_stain Fix and Stain (AR & Nucleus) stimulate->fix_stain image Acquire Images fix_stain->image analyze Analyze Nuclear/ Cytoplasmic Ratio image->analyze end Determine Inhibition of Translocation analyze->end

Caption: Workflow for the Androgen Receptor nuclear translocation HCS assay.

References

Application Notes and Protocols for NSC636819 Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC636819 is a selective and competitive inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B.[1][2] These enzymes, particularly KDM4A and KDM4B, are implicated as potential progression factors in prostate cancer due to their role as co-activators of the androgen receptor (AR).[3][4] By inhibiting these demethylases, this compound leads to an increase in the trimethylation of histone H3 at lysine 9 (H3K9me3), a marker associated with transcriptional repression. This epigenetic modification results in the downregulation of AR-responsive genes and the induction of apoptosis in prostate cancer cells.[5][6] Furthermore, this compound has demonstrated cytotoxic effects in various cancer cell lines, including those of lung and breast origin.[1] In vivo studies have shown that this compound can suppress tumor growth in a lung cancer xenograft model.[1][3]

These application notes provide a summary of the available data on this compound and protocols for its use in preclinical xenograft models based on existing, albeit limited, public information.

Mechanism of Action

This compound functions by targeting the catalytic activity of KDM4A and KDM4B. This inhibition prevents the removal of methyl groups from H3K9me3, leading to the silencing of genes that promote cell proliferation and survival, particularly those regulated by the androgen receptor in prostate cancer.[4][7] This mechanism makes this compound a compound of interest for cancers where KDM4A/B are overexpressed or where AR signaling is a key driver of the disease.

NSC636819_Mechanism This compound This compound KDM4AB KDM4A / KDM4B (Histone Demethylases) This compound->KDM4AB Inhibits H3K9me3 H3K9me3 (Transcriptional Repression Mark) KDM4AB->H3K9me3 Demethylates AR_genes Androgen Receptor (AR) and Pro-survival Genes KDM4AB->AR_genes Activates H3K9me3->AR_genes Represses Apoptosis Apoptosis & Tumor Growth Inhibition AR_genes->Apoptosis Leads to

Caption: Mechanism of action of this compound.

In Vitro Activity

This compound has been evaluated in several cancer cell lines. The following table summarizes its in vitro potency.

Cell LineCancer TypeParameterValueReference
LNCaPProstate CancerIC₅₀16.5 µM (3 days)[1]
KDM4A-Kᵢ5.5 µM[1]
KDM4B-Kᵢ3.0 µM[1]

Recommended Xenograft Model Protocol: A549 Lung Cancer

The following protocol is based on the available information for an A549 non-small cell lung cancer xenograft model. Disclaimer: This protocol is derived from publicly available data from a commercial supplier and has not been independently verified by a peer-reviewed publication.[1][3] Researchers should optimize these conditions for their specific experimental setup.

Materials
  • A549 human lung carcinoma cells

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Matrigel (or similar basement membrane matrix)

  • This compound

  • Vehicle for this compound (e.g., DMSO, followed by dilution in saline or corn oil; solubility up to 10 mM in DMSO is reported, but the in vivo vehicle is not specified in the available literature). It is crucial to perform a vehicle tolerability study.

Experimental Workflow

A549_Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment cell_culture 1. Culture A549 cells cell_harvest 2. Harvest and count cells cell_culture->cell_harvest cell_suspension 3. Resuspend cells in Matrigel/media mix cell_harvest->cell_suspension injection 4. Subcutaneously inject 1x10^6 cells into mice cell_suspension->injection monitoring 5. Monitor tumor growth injection->monitoring randomization 6. Randomize mice when tumors reach ~150 mm³ monitoring->randomization treatment 7. Administer this compound (20 or 40 mg/kg, i.p.) randomization->treatment data_collection 8. Measure tumor volume and body weight regularly treatment->data_collection

Caption: Workflow for the A549 xenograft study.

Detailed Protocol
  • Cell Culture: Culture A549 cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells using trypsin and wash with sterile PBS. Perform a cell count and check for viability.

  • Implantation: Resuspend A549 cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²).

  • Treatment Initiation: Once tumors reach an average volume of 120-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Treatment Groups: Administer this compound at 20 mg/kg and 40 mg/kg via intraperitoneal (i.p.) injection.

    • Control Group: Administer the vehicle used for this compound.

    • Dosing Schedule: 5 times per week for 27 days.[1]

  • Efficacy Evaluation: Monitor tumor growth and animal body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blot for H3K9me3, TRAIL, DR5, and cleaved caspase-7).[1]

In Vivo Efficacy Data (A549 Model)

While specific tumor growth inhibition (TGI) percentages or graphical data are not available in the public domain, the available information states that this compound:

  • Dose-dependently inhibited tumor growth.[1]

  • Sensitized tumors to the TRAIL-inducer ONC201.[1]

  • Increased the expression of TRAIL, DR5, and cleaved caspase-7 in the tumors.[1]

  • Decreased the expression of KDM4A in the xenograft tumors.[1]

Proposed Protocol for a Prostate Cancer Xenograft Model (General Guidance)

Given the mechanism of action of this compound, a prostate cancer xenograft model is highly relevant. While no specific study using this compound in a prostate cancer xenograft has been identified, a general protocol using a cell line like LNCaP (androgen-sensitive) or 22Rv1 (castration-resistant) can be proposed.

Cell Lines and Animal Models
  • Cell Lines: LNCaP, 22Rv1.

  • Animal Models: Male immunodeficient mice (e.g., nude or NOD/SCID). For androgen-sensitive models like LNCaP, castration of the host mice may be required to assess efficacy in a castration-resistant setting.

Dosing and Administration
  • The dosage and administration schedule from the A549 model (20-40 mg/kg, i.p., 5 times a week) can be used as a starting point. However, dose-ranging and maximum tolerated dose (MTD) studies are highly recommended.

The experimental workflow would be similar to the one described for the A549 model, with adjustments for the specific growth characteristics of the chosen prostate cancer cell line.

Summary of In Vivo Dosage and Administration

ParameterA549 Lung Cancer Xenograft
Animal Model Mice
Cell Line A549
Dosage 20 mg/kg, 40 mg/kg
Administration Route Intraperitoneal (i.p.)
Dosing Schedule 5 times per week for 27 days
Reported Effects Dose-dependent tumor growth inhibition, increased TRAIL and DR5 expression
Reference [1]

Conclusion

This compound is a promising KDM4A/B inhibitor with demonstrated in vitro activity against prostate cancer cells and in vivo efficacy in a lung cancer xenograft model. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound. It is strongly advised to conduct preliminary studies to determine the optimal cell numbers, vehicle, and dosing regimen for any new xenograft study. Further research is warranted to establish a detailed protocol and efficacy data for this compound in prostate cancer xenograft models.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by NSC636819

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC636819 is a selective inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B, which are frequently overexpressed in various cancers, including prostate cancer.[1] Inhibition of these enzymes by this compound leads to an increase in histone methylation, particularly H3K9me3, which is associated with transcriptional repression.[2] This epigenetic modification ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis, or programmed cell death.[2] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a robust and widely used method for the quantitative analysis of apoptosis.[3][4] This document provides detailed application notes and protocols for the analysis of apoptosis in cancer cells treated with this compound.

Principle of Annexin V and PI Staining for Apoptosis Detection

During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[5] This allows for the identification of early apoptotic cells.

Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[5] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.[5]

By using a combination of Annexin V-FITC and PI, flow cytometry can distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Data Presentation

The following table summarizes the quantitative data from a study analyzing apoptosis in LNCaP prostate cancer cells treated with this compound.

Treatment GroupPercentage of Apoptotic Cells (Annexin V positive)Fold Increase vs. Control
Mock-Treated (Control)11.9%-
This compound Treated39.5%~3.3

Data adapted from a study on LNCaP cells treated with this compound, as determined by flow cytometry.[6]

Experimental Protocols

Materials and Reagents
  • This compound (Soluble in DMSO)

  • Cancer cell line (e.g., LNCaP prostate cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis A Seed Cells (e.g., LNCaP) B Incubate (24h) A->B C Treat with this compound or Vehicle (DMSO) B->C D Incubate for desired time (e.g., 48h) C->D E Harvest Cells (including supernatant) D->E F Wash with cold PBS E->F G Resuspend in 1X Binding Buffer F->G H Add Annexin V-FITC and Propidium Iodide G->H I Incubate in the dark (15 min, RT) H->I J Acquire data on Flow Cytometer I->J K Analyze Data (Gating and Quadrant Analysis) J->K

Caption: Experimental workflow for apoptosis analysis.

Detailed Protocol
  • Cell Seeding: Seed cancer cells (e.g., LNCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment: After 24 hours of incubation, treat the cells with the desired concentrations of this compound. A vehicle control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells for the desired time period (e.g., 48 hours) to allow for the induction of apoptosis.

  • Cell Harvesting:

    • Carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the collected culture medium.

    • Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the flow cytometer.

    • Acquire data and perform quadrant analysis to determine the percentage of viable, early apoptotic, late apoptotic/necrotic, and necrotic cells.

Signaling Pathway

The inhibition of KDM4A/KDM4B by this compound can trigger apoptosis through multiple downstream pathways. The following diagram illustrates a potential signaling cascade leading to apoptosis.

G cluster_0 This compound Action cluster_1 Transcriptional Repression cluster_2 Apoptosis Induction cluster_3 Unfolded Protein Response A This compound B KDM4A/KDM4B Inhibition A->B C Increased H3K9me3 B->C D Repression of anti-apoptotic genes (e.g., Bcl-2, HAX1) C->D I UPR Activation C->I E Increased Pro-apoptotic Proteins (e.g., Bax, Bim) D->E F Mitochondrial Outer Membrane Permeabilization E->F G Caspase Activation (Caspase-9, Caspase-3) F->G H Apoptosis G->H J Upregulation of DR5, ATF3, CHOP I->J J->E

Caption: this compound-induced apoptosis signaling pathway.

Inhibition of KDM4A/KDM4B by this compound leads to increased H3K9me3, resulting in the transcriptional repression of anti-apoptotic genes like Bcl-2 and HAX1.[1][2] This shifts the balance towards pro-apoptotic proteins such as Bax and Bim, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[5][7] Additionally, KDM4 inhibition may induce the unfolded protein response (UPR), further contributing to apoptosis.[7]

Conclusion

The use of this compound presents a promising strategy for inducing apoptosis in cancer cells. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize flow cytometry with Annexin V and PI staining to quantify and study the apoptotic effects of this compound. Accurate and reproducible data from these experiments are crucial for advancing our understanding of this compound's therapeutic potential.

References

Application Notes and Protocols for Assessing H3K9me3 Level Changes Following NSC636819 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC636819 is a potent and selective cell-permeable inhibitor of the lysine-specific demethylases KDM4A and KDM4B.[1][2][3][4] These enzymes are responsible for the removal of the trimethyl mark from lysine (B10760008) 9 on histone H3 (H3K9me3), a key epigenetic modification associated with transcriptional repression and heterochromatin formation.[2][5] Dysregulation of KDM4A and KDM4B has been implicated in the progression of various cancers, including prostate cancer, making them attractive therapeutic targets.[1][6] By inhibiting KDM4A and KDM4B, this compound leads to an increase in global and locus-specific H3K9me3 levels, which can induce apoptosis and inhibit cancer cell growth.[1][2]

These application notes provide detailed protocols for assessing the cellular effects of this compound on H3K9me3 levels. The methodologies described include Western Blotting for analyzing global changes in H3K9me3, Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) for examining locus-specific alterations, and Immunofluorescence for visualizing changes in H3K9me3 within intact cells.

Mechanism of Action

This compound acts as a competitive inhibitor at the active site of KDM4A and KDM4B, preventing the demethylation of their primary substrate, H3K9me3.[1][6] This inhibition leads to an accumulation of this repressive histone mark, which can alter gene expression patterns and induce cellular responses such as apoptosis.[2]

NSC636819_Mechanism cluster_0 Normal Cellular Process cluster_1 After this compound Treatment KDM4AB KDM4A/KDM4B H3K9me2 H3K9me2 KDM4AB->H3K9me2 Demethylation H3K9me3_high H3K9me3 (High) H3K9me3_high->KDM4AB This compound This compound KDM4AB_inhibited KDM4A/KDM4B (Inhibited) This compound->KDM4AB_inhibited Inhibits H3K9me3_accumulated H3K9me3 (Accumulated) KDM4AB_inhibited->H3K9me3_accumulated Demethylation Blocked Experimental_Workflow cluster_wb Western Blotting cluster_chip ChIP-qPCR cluster_if Immunofluorescence start Cell Culture and This compound Treatment harvest Cell Harvesting start->harvest histone_ext Histone Extraction harvest->histone_ext crosslink Cross-linking & Sonication harvest->crosslink fix_perm Fixation & Permeabilization harvest->fix_perm quant Protein Quantification histone_ext->quant sds SDS-PAGE & Transfer quant->sds immuno Immunoblotting (anti-H3K9me3, anti-H3) sds->immuno detect Signal Detection & Analysis immuno->detect ip Immunoprecipitation (anti-H3K9me3) crosslink->ip reverse Reverse Cross-linking & DNA Purification ip->reverse qpcr qPCR with Target Gene Primers reverse->qpcr blocking Blocking fix_perm->blocking ab_inc Antibody Incubation (anti-H3K9me3) blocking->ab_inc imaging Fluorescence Microscopy & Image Analysis ab_inc->imaging

References

Application Notes and Protocols: NSC636819 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the KDM4A/KDM4B inhibitor, NSC636819, and its application in combination with other cancer therapies. The information is intended to guide preclinical research and development of novel cancer treatment strategies.

Introduction to this compound

This compound is a selective, competitive inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B.[1][2] These enzymes are epigenetic modifiers that play a crucial role in the regulation of gene expression by removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3).[2] Overexpression of KDM4A and KDM4B has been implicated in the progression of various cancers, including prostate cancer, making them attractive therapeutic targets.[1][2] this compound has been shown to inhibit the demethylase activity of KDM4A and KDM4B, leading to an increase in H3K9me3 levels, induction of apoptosis in cancer cells, and suppression of tumor growth in preclinical models.[1][2]

Rationale for Combination Therapies

The complexity and heterogeneity of cancer often necessitate treatment strategies that target multiple cellular pathways simultaneously. Combining this compound with other anticancer agents offers the potential for synergistic effects, overcoming drug resistance, and reducing toxicities associated with single-agent therapies. The rationale for combining this compound with other therapies is based on its ability to modulate the epigenetic landscape of cancer cells, potentially sensitizing them to the cytotoxic effects of other drugs.

This compound in Combination with Targeted Therapy: TRAIL-Inducing Agents

A promising combination strategy involves the use of this compound with the TNF-related apoptosis-inducing ligand (TRAIL)-inducing agent, ONC201. This compound has been shown to upregulate the expression of TRAIL and its receptor, DR5, in cancer cells.[1] This upregulation sensitizes the cancer cells to the pro-apoptotic effects of ONC201.

Quantitative Data Summary
Cell LineCombination AgentThis compound ConcentrationCombination Agent ConcentrationEffectReference
A549 (Lung Carcinoma)ONC20120-40 mg/kg (in vivo)25 mg/kg (in vivo)Strong suppression of tumor growth and sensitization to ONC201[1]
Signaling Pathway

The combination of this compound and a TRAIL-inducing agent like ONC201 leverages two distinct but complementary pathways to induce apoptosis in cancer cells.

cluster_0 This compound Action cluster_1 ONC201 Action This compound This compound KDM4AB KDM4A/B This compound->KDM4AB inhibits H3K9me3 H3K9me3 Increase KDM4AB->H3K9me3 leads to TRAIL_DR5 TRAIL/DR5 Upregulation H3K9me3->TRAIL_DR5 Apoptosis Apoptosis TRAIL_DR5->Apoptosis sensitizes to ONC201 ONC201 TRAIL_pathway TRAIL Pathway Activation ONC201->TRAIL_pathway TRAIL_pathway->Apoptosis induces

This compound and ONC201 synergistic pathway.

Proposed Combination Strategies with Other Cancer Therapies

While robust preclinical data for this compound in combination with other classes of anticancer drugs are currently limited in publicly available literature, the mechanism of action of KDM4 inhibitors suggests potential for synergistic effects with chemotherapy, other targeted therapies, and immunotherapy.

Combination with Chemotherapy

Rationale: Epigenetic modifications can influence the sensitivity of cancer cells to DNA-damaging agents. By altering the chromatin structure, this compound may enhance the access of chemotherapeutic drugs to DNA, thereby increasing their efficacy.

Proposed Chemotherapeutic Agents:

  • Platinum-based agents (e.g., Cisplatin, Carboplatin): These drugs induce DNA crosslinks, leading to apoptosis.

  • Taxanes (e.g., Paclitaxel, Docetaxel): These agents interfere with microtubule function, causing cell cycle arrest and apoptosis.

Combination with Other Targeted Therapies

Rationale: KDM4 inhibitors can modulate the expression of genes involved in various signaling pathways that are often dysregulated in cancer.

Proposed Targeted Therapies:

  • PARP inhibitors (e.g., Olaparib, Talazoparib): In cancers with deficiencies in DNA repair pathways (e.g., BRCA mutations), PARP inhibitors induce synthetic lethality. KDM4 inhibitors may further sensitize these cells by modulating the expression of DNA repair genes.

  • PI3K/AKT/mTOR inhibitors: This pathway is frequently activated in cancer. Combining this compound with inhibitors of this pathway could lead to a more potent anti-proliferative effect.

Combination with Immunotherapy

Rationale: Emerging evidence suggests that epigenetic modifiers can enhance the immunogenicity of tumors and modulate the tumor microenvironment. KDM4 inhibition has been linked to the induction of a type I interferon response, which can promote an anti-tumor immune response.

Proposed Immunotherapies:

  • Immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4): By increasing the expression of immune-stimulatory genes and potentially enhancing antigen presentation, this compound may improve the efficacy of immune checkpoint blockade.

Experimental Protocols

In Vitro Synergy Assessment

This protocol outlines a general workflow for assessing the synergistic effects of this compound in combination with another anticancer agent in vitro.

start Seed cancer cells in 96-well plates treat Treat with serial dilutions of this compound, combination agent, and their combination start->treat incubate Incubate for 72 hours treat->incubate viability Assess cell viability (e.g., CellTiter-Glo) incubate->viability analyze Calculate IC50 values and Combination Index (CI) using Chou-Talalay method viability->analyze end Determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) analyze->end

Workflow for in vitro synergy assessment.

Protocol:

  • Cell Seeding: Seed cancer cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination agent in cell culture medium.

  • Treatment: Treat the cells with this compound alone, the combination agent alone, and the combination of both at various concentration ratios. Include a vehicle-treated control.

  • Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (typically 72 hours).

  • Viability Assay: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.

    • Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

In Vivo Combination Efficacy Study

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in combination with another anticancer agent using a tumor xenograft model.

Protocol:

  • Animal Model: Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into four treatment groups:

    • Vehicle control

    • This compound alone

    • Combination agent alone

    • This compound + combination agent

  • Treatment Administration: Administer the treatments according to a predetermined schedule and route of administration (e.g., intraperitoneal injection for this compound).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the overall health of the animals.

  • Endpoint: Euthanize the mice when tumors reach a predetermined endpoint size or at the end of the study period.

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the differences between treatment groups.

Conclusion and Future Directions

This compound, as a selective KDM4A/KDM4B inhibitor, holds promise as a component of combination therapies for cancer. The synergistic interaction with the TRAIL-inducer ONC201 provides a strong rationale for exploring its potential with other anticancer agents. Further preclinical studies are warranted to investigate the efficacy of this compound in combination with chemotherapy, other targeted therapies, and immunotherapies. Such studies will be crucial in identifying the most effective combination strategies and the cancer types most likely to benefit from these novel therapeutic approaches. The protocols and data presented in these application notes provide a framework for researchers to design and execute these important investigations.

References

Application Notes and Protocols for NSC636819 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC636819 is a cell-permeable small molecule that functions as a competitive inhibitor of the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases KDM4A and KDM4B.[1][2] These enzymes are responsible for removing methyl groups from tri- and di-methylated lysine 9 on histone H3 (H3K9me3/me2), a mark associated with transcriptional repression. Overexpression of KDM4A and KDM4B has been implicated in the progression of various cancers, including prostate and breast cancer, often through their interaction with nuclear hormone receptors like the Androgen Receptor (AR) and Estrogen Receptor (ER).[1][3][4] By inhibiting KDM4A/B, this compound increases global H3K9me3 levels, leading to the silencing of target oncogenes, inhibition of cell proliferation, and induction of apoptosis.[2] These notes provide a comprehensive guide for designing and executing experiments with this compound in a cell culture setting, with a focus on appropriate experimental controls and detailed protocols.

Mechanism of Action

This compound competitively binds to the active site of KDM4A and KDM4B, preventing the demethylation of H3K9me3.[1][3] This leads to an accumulation of this repressive histone mark, subsequent chromatin condensation, and transcriptional repression of KDM4A/B target genes. In prostate cancer cells, for instance, this inhibition significantly downregulates the AR transcriptional network, contributing to reduced cell viability.[1]

KDM4_Inhibition cluster_0 Cell Nucleus cluster_1 Normal KDM4A/B Activity cluster_2 With this compound Treatment KDM4 KDM4A/B (Histone Demethylase) H3K9me3 H3K9me3 (Repressive Mark) Chromatin_C Condensed Chromatin (Heterochromatin) Gene_Repression Target Gene Repression (e.g., Oncogenes) KDM4_active KDM4A/B H3K9me1 H3K9me1/0 KDM4_active->H3K9me1 Demethylation H3K9me3_active H3K9me3 H3K9me3_active->KDM4_active Chromatin_O Open Chromatin (Euchromatin) H3K9me1->Chromatin_O Gene_Activation Gene Transcription Chromatin_O->Gene_Activation NSC This compound KDM4_inhibited KDM4A/B NSC->KDM4_inhibited Inhibits H3K9me3_accum H3K9me3 (Accumulation) KDM4_inhibited->H3K9me3_accum Demethylation Blocked Chromatin_C_result Condensed Chromatin H3K9me3_accum->Chromatin_C_result Gene_Repression_result Gene Repression Chromatin_C_result->Gene_Repression_result

Caption: Mechanism of this compound as a KDM4A/B inhibitor.

Data Presentation: Quantitative Summary

The following tables provide a summary of key quantitative data for using this compound in cell culture experiments.

Table 1: this compound Inhibitor Profile

Parameter Value Reference
Target(s) KDM4A, KDM4B [2]
Ki (KDM4A) 5.5 µM [2]
Ki (KDM4B) 3.0 µM [2]
IC50 (LNCaP cells) 16.5 µM (after 3 days) [2]
Solubility Soluble to 10 mM in DMSO

| Storage | Store stock solutions at -20°C | |

Table 2: Recommended Experimental Controls

Control Type Description Purpose Expected Outcome
Negative Untreated Cells Baseline for all measurements. Normal cell growth and basal protein/methylation levels.
Vehicle Cells treated with the same concentration of DMSO used for this compound. Accounts for any effects of the solvent. No significant difference from untreated cells.
Positive (Functional) Cells treated with a known apoptosis inducer (e.g., Staurosporine). Confirms the validity of the functional assay (e.g., apoptosis). Strong induction of apoptosis.

| Specificity (Genetic) | Cells with siRNA/shRNA-mediated knockdown of KDM4A and/or KDM4B. | To confirm that the observed phenotype is due to KDM4A/B inhibition. | Should phenocopy the effects of this compound treatment (e.g., increased H3K9me3, reduced viability).[1][5] |

Experimental Workflow

A typical experimental workflow for evaluating the effects of this compound involves cell culture, treatment with the inhibitor and controls, followed by downstream analysis to assess target engagement and cellular phenotype.

Experimental_Workflow cluster_treat Treatment Groups cluster_analysis Downstream Analysis cluster_wb_targets Western Blot Targets start Start: Cell Culture (e.g., LNCaP, KYSE-150) seed Seed Cells in Multi-well Plates start->seed treat Treatment Application seed->treat incubate Incubate (e.g., 24-72 hours) treat->incubate harvest Harvest Cells incubate->harvest viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) harvest->viability western Western Blot Analysis harvest->western apoptosis Apoptosis Assay (e.g., Annexin V/PI) harvest->apoptosis untreated Untreated (Negative Control) vehicle Vehicle (DMSO) (Negative Control) nsc_dose This compound (Dose-Response) positive Positive Control (e.g., Staurosporine) h3k9me3 ↑ H3K9me3 western->h3k9me3 total_h3 Total H3 (Loading Control) western->total_h3 parp Cleaved PARP western->parp kdm4ab KDM4A/B Expression western->kdm4ab

Caption: General experimental workflow for this compound treatment.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding : Culture cells in the appropriate medium and conditions. Seed cells into multi-well plates (e.g., 96-well for viability, 6-well for protein analysis) at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment.

  • Stock Solution : Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot into single-use tubes and store at -20°C to avoid freeze-thaw cycles.

  • Treatment : The next day, replace the medium with fresh medium containing this compound at the desired final concentrations (e.g., a dose-response from 1 µM to 50 µM).[6] Prepare a vehicle control with the highest equivalent concentration of DMSO.

  • Incubation : Incubate cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate and treat as described above.

  • At the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Normalize the results to the vehicle-treated control cells to determine the percentage of viability.

Western Blot for Histone Methylation

This protocol is specifically adapted for the analysis of histones.

  • Histone Extraction : After treatment, harvest cells and wash with ice-cold PBS. Use an acid extraction protocol or a commercial kit to isolate histones, which enriches for these low molecular weight, basic proteins.

  • Protein Quantification : Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis : Load 5-15 µg of histone extract per lane onto a 15% or 4-20% gradient SDS-PAGE gel to resolve the small histone proteins.[7]

  • Protein Transfer : Transfer proteins to a PVDF membrane. A wet transfer at 4°C is often recommended for small proteins.[8]

  • Blocking : Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can interfere with the detection of some post-translational modifications.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Key antibodies include:

    • Anti-H3K9me3 (to detect the direct effect of the inhibitor).

    • Anti-Total Histone H3 (as a loading control).

    • Anti-Cleaved PARP (as a marker for apoptosis).

  • Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again three times with TBST. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[9][10]

  • Cell Harvesting : After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing : Wash the cells twice with ice-cold PBS.

  • Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining : Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Signaling Pathway Context: KDM4B and Androgen Receptor

In prostate cancer, KDM4B acts as a coactivator for the Androgen Receptor (AR). It demethylates H3K9me3 at AR target gene promoters, facilitating their transcription and promoting tumor growth. This compound can disrupt this process.[1][4]

AR_Signaling cluster_0 Prostate Cancer Cell cluster_1 Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_dimer AR Dimer AR->AR_dimer Dimerizes & Translocates ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Transcription Transcription of AR Target Genes (e.g., PSA, TMPRSS2) ARE->Transcription Activates KDM4B KDM4B KDM4B->ARE Recruited to H3K9me3 H3K9me3 KDM4B->H3K9me3 Demethylates NSC This compound NSC->KDM4B Inhibits

References

Application Notes and Protocols for NSC636819

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC636819 is a potent and selective cell-permeable inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B.[1] It competitively inhibits the demethylation of H3K9me3, leading to the induction of apoptosis in cancer cells, such as LNCaP prostate cancer cells.[2] this compound also negatively regulates androgen-responsive genes, highlighting its therapeutic potential in prostate and other hormone-dependent cancers.[3] Given its promising biological activity, understanding the long-term stability of this compound in solution is critical for ensuring the reliability and reproducibility of experimental results, as well as for its potential development as a therapeutic agent.

These application notes provide a comprehensive overview of the known stability of this compound in solution, based on currently available data. Furthermore, detailed protocols for proposed long-term and forced degradation stability studies are presented to enable researchers to generate robust and reliable stability data for their specific applications. A validated stability-indicating analytical method is essential for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₂H₁₂Cl₄N₂O₄
Molecular Weight 510.15 g/mol
CAS Number 1618672-71-1
Appearance Solid powder
Purity ≥98% (HPLC)
Solubility Soluble to 10 mM in DMSO

Known Stability and Storage Conditions

Based on manufacturer recommendations and available data, the following storage conditions are advised for this compound and its solutions.

FormSolventStorage TemperatureReported Stability
Solid Powder -+4°CLong-term
Stock Solution DMSO-20°CUp to 3 months
Stock Solution DMSO-80°CUp to 6 months

Note: For optimal stability, it is recommended to prepare fresh solutions for use in cell-based assays and other sensitive experiments. Avoid repeated freeze-thaw cycles of stock solutions.

Proposed Long-Term and Accelerated Stability Study

To rigorously assess the long-term stability of this compound in solution, a comprehensive stability study is recommended. The following table outlines the proposed conditions for both long-term and accelerated stability testing, based on ICH guidelines.[5][6]

Study TypeStorage ConditionTime Points (Months)
Long-Term 5°C ± 3°C0, 3, 6, 9, 12, 18, 24
Accelerated 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid powder

    • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade or higher

    • Sterile, amber glass vials with screw caps

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into sterile, amber glass vials to minimize exposure to light and air.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Proposed Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.[7][8]

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV-Vis spectroscopy) and at a lower wavelength (e.g., 210 nm) to detect potential degradation products that may not absorb at the λmax.

    • Injection Volume: 10 µL.

  • Sample Preparation for Analysis:

    • At each time point of the stability study, retrieve a vial of this compound solution from the respective storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Dilute the sample to a suitable concentration within the linear range of the HPLC method using the mobile phase as the diluent.

    • Inject the diluted sample into the HPLC system.

  • Data Analysis:

    • Integrate the peak area of this compound and any degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Assess for the appearance of new peaks, which may indicate degradation products.

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.[9][10][11] The goal is to achieve 5-20% degradation of the drug substance.

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a mixture of DMSO and 0.1 M HCl.

    • Incubate the solution at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in a mixture of DMSO and 0.1 M NaOH.

    • Incubate the solution at 60°C and collect samples at various time points.

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a mixture of DMSO and 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and collect samples at various time points.

    • Analyze the samples directly by HPLC.

  • Thermal Degradation:

    • Store a solution of this compound in DMSO at an elevated temperature (e.g., 70°C).

    • Collect samples at various time points for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in DMSO to a light source with a specific wavelength (e.g., UV-A at 365 nm and cool white fluorescent lamp) in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Collect samples at various time points for HPLC analysis.

Visualizations

Signaling Pathway of KDM4A/B Inhibition by this compound

KDM4B_Signaling cluster_nucleus Nucleus cluster_promoter_cmyc c-myc Promoter cluster_promoter_p27 p27kip1 Promoter AR Androgen Receptor (AR) cMyc_promoter AR->cMyc_promoter Binds to ARE p27_promoter AR->p27_promoter Binds to ARE KDM4B KDM4B KDM4B->cMyc_promoter Recruited by AR H3K9me3_cMyc H3K9me3 KDM4B->H3K9me3_cMyc Demethylates H3K9me3 H3K9me3 cMyc c-myc Gene Proliferation Proliferation cMyc->Proliferation Promotes p27 p27kip1 Gene p27->Proliferation Inhibits KDM4A KDM4A KDM4A->p27_promoter Recruited by AR H3K4me3_p27 H3K4me3 KDM4A->H3K4me3_p27 Demethylates H3K9me3_cMyc->cMyc Represses Transcription H3K4me3_p27->p27 Activates Transcription This compound This compound This compound->KDM4B Inhibits This compound->KDM4A Inhibits

Caption: KDM4A/B Signaling Pathway and this compound Inhibition.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_forced_degradation Forced Degradation Studies start Prepare this compound Stock Solution storage Aliquot and Store under Varied Conditions (Long-term & Accelerated) start->storage stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Predetermined Time Points storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify this compound and Degradation Products analysis->data report Generate Stability Report data->report stress_analysis Analyze Stressed Samples by HPLC stress->stress_analysis stress_analysis->data Identify Degradants

Caption: Workflow for this compound Stability Assessment.

References

Troubleshooting & Optimization

NSC636819 solubility issues and solutions in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC636819. The information provided is intended to address common challenges, particularly those related to the compound's solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable, competitive inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B.[1][2] It functions by binding to the active site of these enzymes, preventing the demethylation of histone H3 at lysine 9 trimethylation (H3K9me3).[1][2] This inhibition leads to an increase in H3K9me3 levels, which is a marker for heterochromatin and gene silencing. In the context of prostate cancer, KDM4A and KDM4B are associated with the androgen receptor (AR) signaling pathway and are often overexpressed.[3][4][5] By inhibiting these enzymes, this compound can suppress the growth of cancer cells and induce apoptosis.[1]

Q2: What are the basic chemical properties of this compound?

A2: The key chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₂H₁₂Cl₄N₂O₄
Molecular Weight 510.15 g/mol
Appearance Solid
Purity ≥98% (HPLC)
CAS Number 1618672-71-1

Q3: What is the known solubility of this compound?

Troubleshooting Guide: this compound Solubility Issues

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution in aqueous media.

Cause: This is a common issue for hydrophobic compounds. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may precipitate out of solution as the solvent environment changes from organic to aqueous.

Solutions:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

  • Use a co-solvent: Incorporating a water-miscible organic co-solvent can help maintain the solubility of this compound. However, the choice and concentration of the co-solvent must be carefully validated to ensure it does not affect the biological system being studied.

  • Utilize solubilizing agents:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7]

    • Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations to aid in solubilization. It is crucial to test for cellular toxicity of the surfactant at the intended concentration.

Experimental Protocol: Preparing this compound with a Co-solvent

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • For your working solution, first mix the required volume of the DMSO stock with the co-solvent (e.g., ethanol).

  • Slowly add this mixture to your aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider increasing the co-solvent percentage or decreasing the final this compound concentration.

Issue 2: Inconsistent results in cell-based assays.

Cause: Poor solubility and precipitation of this compound can lead to inconsistent compound concentrations in the assay wells, resulting in variable biological effects.

Solutions:

  • Pre-solubilize in serum: For cell culture experiments, pre-incubating the this compound solution in a small volume of fetal bovine serum (FBS) before adding it to the complete medium can sometimes improve solubility and stability due to the presence of proteins and lipids.

  • Sonication: Briefly sonicating the final aqueous solution can help to break down small aggregates and improve dispersion.

  • Filtration: After preparing the final aqueous solution, filtering it through a 0.22 µm filter can remove any undissolved particles or precipitates, ensuring a homogenous solution is added to the cells.

Experimental Protocol: Preparing this compound for Cell-Based Assays

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Dilute the stock solution to an intermediate concentration in sterile cell culture medium containing serum.

  • Vortex the intermediate dilution gently.

  • Further dilute to the final desired concentration in the complete cell culture medium.

  • Visually inspect for any precipitation before adding to the cells.

Issue 3: Difficulty in preparing this compound for in vivo studies.

Cause: Formulating a poorly soluble compound for in vivo administration requires careful selection of vehicles to ensure bioavailability and minimize toxicity. A study has reported intraperitoneal (i.p.) administration of this compound in mice, but the specific vehicle was not detailed.[2]

Solutions:

  • Co-solvent systems: A common approach is to use a mixture of solvents. A typical formulation could be:

    • 5-10% DMSO

    • 10-20% Solutol® HS 15 or Cremophor® EL

    • 70-85% Saline or Phosphate Buffered Saline (PBS)

  • Suspension: If a solution cannot be achieved, a micronized suspension can be prepared. This involves reducing the particle size of the solid compound to improve its dissolution rate. The suspension is typically prepared in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween® 80).

Experimental Protocol: General Method for Determining Aqueous Solubility (Thermodynamic Solubility)

This protocol provides a general guideline for determining the equilibrium solubility of a compound in an aqueous buffer.

  • Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After the incubation period, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The measured concentration represents the thermodynamic solubility of this compound in that specific buffer and temperature.

Visualizations

KDM4A/KDM4B Signaling Pathway in Prostate Cancer

KDM4_Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Binds to Gene_Expression Target Gene Expression (e.g., Pro-growth, Proliferation) KDM4AB KDM4A/KDM4B H3K9me3 H3K9me3 (Repressive Mark) KDM4AB->H3K9me3 Removes methyl group KDM4AB->Gene_Expression Promotes H3K9me3->Gene_Expression Represses Cell_Growth Prostate Cancer Cell Growth & Proliferation Gene_Expression->Cell_Growth This compound This compound This compound->KDM4AB Inhibits

Caption: this compound inhibits KDM4A/B, leading to increased H3K9me3 and reduced cancer cell growth.

Experimental Workflow: Addressing this compound Solubility Issues

Solubility_Workflow Start Start: Need to prepare This compound in aqueous buffer DMSO_Stock Prepare 10 mM stock in 100% DMSO Start->DMSO_Stock Dilute Dilute DMSO stock in aqueous buffer DMSO_Stock->Dilute Check_Precipitation Precipitation observed? Dilute->Check_Precipitation Success Solution is ready for experiment Check_Precipitation->Success No Troubleshoot Troubleshooting Options Check_Precipitation->Troubleshoot Yes Lower_Conc Lower final concentration Troubleshoot->Lower_Conc Co_Solvent Add co-solvent (e.g., Ethanol, PEG) Troubleshoot->Co_Solvent Solubilizer Use solubilizing agent (e.g., Cyclodextrin, Tween) Troubleshoot->Solubilizer Re_evaluate Re-evaluate solubility Lower_Conc->Re_evaluate Co_Solvent->Re_evaluate Solubilizer->Re_evaluate Re_evaluate->Success Resolved Re_evaluate->Troubleshoot Still precipitates

Caption: A logical workflow for troubleshooting the aqueous solubility of this compound.

References

potential off-target effects of NSC636819 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NSC636819, a selective inhibitor of the histone demethylases KDM4A and KDM4B. This guide is intended for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges, including those arising from possible off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a competitive inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM4A and KDM4B.[1][2][3] It functions by binding to the active site of these enzymes, thereby preventing the demethylation of histone H3 lysine (B10760008) 9 trimethylation (H3K9me3).[1][2][3] This inhibition leads to an increase in global H3K9me3 levels, a histone mark associated with transcriptional repression.

Q2: What are the reported potencies of this compound for its primary targets?

The inhibitory activity of this compound against KDM4A and KDM4B has been characterized by both IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Target IC50 (µM) Ki (µM)
KDM4A6.45.5
KDM4B9.33.0

Data compiled from multiple sources.[1][2][3][4]

Q3: Is this compound selective for KDM4A/B?

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Higher than expected cytotoxicity or unexpected phenotypic effects.

Possible Cause:

High concentrations of this compound may lead to off-target effects or general cellular toxicity unrelated to KDM4A/B inhibition. The dinitrobenzene scaffold present in this compound can be associated with cellular toxicity.

Troubleshooting Steps:

  • Concentration Optimization: Perform a dose-response experiment to determine the minimal effective concentration that elicits the desired on-target effect (e.g., increased H3K9me3) without causing excessive cell death. The reported IC50 for cytotoxicity in LNCaP cells is 16.5 µM after 3 days of culture.[1][2]

  • Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound. This can help differentiate between on-target and off-target-driven phenotypes.

  • Rescue Experiments: To confirm that the observed phenotype is due to KDM4A/B inhibition, consider performing a rescue experiment by overexpressing KDM4A or KDM4B in your cells and assessing if this mitigates the effects of this compound.

  • Orthogonal Approaches: Use an alternative method to inhibit KDM4A/B, such as siRNA or shRNA-mediated knockdown, to see if it phenocopies the effects of this compound.

Issue 2: Inconsistent or no effect on H3K9me3 levels.

Possible Cause:

  • Compound Instability or Degradation: this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.

  • Cellular Permeability: While reported to be cell-permeable, its uptake and efflux can vary between different cell lines.

  • Experimental Conditions: The duration of treatment and the timing of analysis are critical for observing changes in histone methylation.

Troubleshooting Steps:

  • Proper Compound Handling: Prepare fresh stock solutions in DMSO and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration for observing an increase in H3K9me3 levels. A significant increase has been reported after 24 hours of treatment.

  • Western Blot Optimization: Ensure that your western blot protocol for H3K9me3 detection is optimized and that you are using a validated antibody. Include appropriate positive and negative controls.

Issue 3: Discrepancy between the effects of this compound and KDM4A/B knockdown.

Possible Cause:

  • Off-Target Effects of this compound: The compound may be interacting with other cellular targets that are not affected by KDM4A/B knockdown.

  • Incomplete Knockdown: The siRNA or shRNA may not be efficiently knocking down KDM4A and KDM4B.

  • Functional Compensation: Other histone demethylases may be compensating for the loss of KDM4A/B in the knockdown experiments, an effect that might not occur with acute chemical inhibition.

Troubleshooting Steps:

  • Verify Knockdown Efficiency: Confirm the degree of KDM4A and KDM4B knockdown at the protein level by western blot.

  • Use Multiple siRNAs/shRNAs: To rule out off-target effects of the RNAi itself, use at least two different siRNAs or shRNAs targeting different regions of the KDM4A and KDM4B transcripts.

  • Consider Broader Off-Target Profiling: If resources permit, consider performing a broad in vitro screen (e.g., kinome scan) to identify potential off-target interactions of this compound.

Experimental Protocols

1. Western Blot for H3K9me3 Levels

  • Cell Lysis: After treating cells with this compound or vehicle control, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 15% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K9me3 overnight at 4°C. A total histone H3 antibody should be used as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

2. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

  • Cell Treatment and Harvesting: Treat cells with this compound or a vehicle control for the desired time. Harvest the cells by trypsinization and wash with cold PBS.

  • Annexin V and PI Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

G Troubleshooting Workflow for Unexpected Phenotypes with this compound A Unexpected Phenotype Observed B Is the effect dose-dependent? A->B C Perform Dose-Response Experiment B->C D Yes B->D E No B->E C->B G Does an inactive analog replicate the effect? D->G F Potential Off-Target Effect or Artifact E->F H Use Structurally Similar Inactive Compound G->H I Yes G->I J No G->J H->G K Likely Off-Target Effect I->K L Does KDM4A/B knockdown phenocopy the effect? J->L M Perform siRNA/shRNA Knockdown L->M N Yes L->N O No L->O M->L P Phenotype is Likely On-Target N->P Q Discrepancy suggests Off-Target Effect of this compound or RNAi O->Q

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

G On-Target Signaling Pathway of this compound This compound This compound KDM4AB KDM4A/KDM4B This compound->KDM4AB inhibits Increased_H3K9me3 Increased Global H3K9me3 This compound->Increased_H3K9me3 leads to H3K9me3 H3K9me3 Demethylation KDM4AB->H3K9me3 Transcriptional_Repression Transcriptional Repression Increased_H3K9me3->Transcriptional_Repression Tumor_Suppressor_Upregulation Upregulation of Tumor Suppressor Genes (e.g., RB1, CDH1) Transcriptional_Repression->Tumor_Suppressor_Upregulation Oncogene_Downregulation Downregulation of Oncogenes (e.g., IGF1R, FGFR3) Transcriptional_Repression->Oncogene_Downregulation Apoptosis Apoptosis Tumor_Suppressor_Upregulation->Apoptosis Oncogene_Downregulation->Apoptosis

References

Technical Support Center: NSC636819 Treatment Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of NSC636819 for maximum experimental effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cell-permeable, competitive inhibitor of the histone demethylases KDM4A and KDM4B.[1][2][3] By inhibiting these enzymes, it prevents the demethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), leading to an increase in this repressive mark.[1][4] This epigenetic modification results in the altered expression of genes involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.[2][4]

Q2: What is a typical starting concentration and duration for in vitro experiments?

A2: Based on published studies, a common concentration range for in vitro cell-based assays is 5-20 µM.[1] A treatment duration of 2 to 3 days is frequently used to observe significant effects on cell viability and apoptosis.[1][4] For example, the IC50 for cytotoxicity in LNCaP prostate cancer cells was determined to be 16.5 µM after a 3-day culture.[1][2][4]

Q3: How does this compound affect gene expression?

A3: By increasing H3K9me3 levels, this compound can down-regulate the expression of oncogenes such as IGF1R, FGFR3, CCNE2, AURKA, and AURKB.[2] Conversely, it can up-regulate the expression of tumor suppressor genes like RB1 and CDH1.[2] It has also been shown to induce the expression of TRAIL and its receptor DR5.[1]

Q4: Is this compound selective?

A4: this compound is a selective inhibitor of KDM4A and KDM4B, with much lower activity against other KDM4 subfamily members like KDM4D and KDM4E.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Minimal or no observed cytotoxicity or apoptosis. Insufficient Treatment Duration: The treatment time may be too short for the apoptotic cascade to be fully initiated and executed.Extend Treatment Duration: Increase the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72, 96 hours) is recommended to determine the optimal duration for your specific cell line and experimental conditions.
Suboptimal Concentration: The concentration of this compound may be too low to achieve sufficient inhibition of KDM4A/B.Increase Concentration: Perform a dose-response experiment to identify the optimal concentration. Refer to the IC50 values in the literature as a starting point (see table below).
High variability between experimental replicates. Cell Culture Inconsistency: Variations in cell density, passage number, or growth phase can affect the cellular response to treatment.Standardize Cell Culture: Ensure consistent cell seeding density and use cells within a narrow passage number range. Synchronizing the cell cycle prior to treatment can also reduce variability.[5]
Compound Instability: this compound may degrade over long incubation periods.Replenish Compound: For longer-term experiments (> 72 hours), consider replacing the media with freshly prepared this compound solution every 48-72 hours.
Unexpected off-target effects or cytotoxicity in control cells. Excessively Long Treatment Duration: Prolonged exposure to any compound can lead to non-specific effects.Reduce Treatment Duration: Determine the minimum time required to achieve the desired effect through a time-course experiment.
High Concentration: The concentration used may be too high, leading to non-specific toxicity.Lower Concentration: Re-evaluate the optimal concentration using a dose-response curve and select a concentration that provides a balance between efficacy and specificity.

Quantitative Data Summary

Parameter Value Cell Line/System Reference
KDM4A Ki 5.5 µMIn vitro enzyme assay[1][2]
KDM4B Ki 3.0 µMIn vitro enzyme assay[1][2]
KDM4A IC50 ~6.4 µMIn vitro enzyme assay[3]
KDM4B IC50 ~9.3 µMIn vitro enzyme assay[3]
Cytotoxicity IC50 16.5 µMLNCaP cells (3-day treatment)[1][2][4]
Effective In Vitro Concentration 5-20 µMVarious cancer cell lines[1]
Effective In Vivo Dosage 20-40 mg/kgA549 tumor mouse model[1]

Experimental Protocols

Protocol 1: Determining Optimal Treatment Duration via Time-Course MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the IC50 value). Include a vehicle-treated control group.

  • Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, 96 hours).

  • MTT Assay: At each time point, add MTT reagent to the wells and incubate according to the manufacturer's protocol.

  • Data Acquisition: Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control for each time point. The optimal duration is the shortest time that produces the maximal desired effect.

Protocol 2: Assessing Apoptosis by Annexin V/Propidium Iodide Staining
  • Cell Treatment: Plate cells in 6-well plates. Once attached, treat with this compound at the desired concentration and for the optimized duration determined in Protocol 1.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.

Protocol 3: Western Blot for H3K9me3 Levels
  • Cell Lysis: After treatment with this compound for various durations (e.g., 6, 12, 24, 48 hours), lyse the cells with a suitable buffer containing protease inhibitors.[4]

  • Histone Extraction: Isolate histones using an acid extraction protocol or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for H3K9me3. Also, probe for total Histone H3 as a loading control.[4]

  • Detection: Use a suitable secondary antibody and chemiluminescent substrate to visualize the bands.

  • Analysis: Quantify the band intensities to determine the relative change in H3K9me3 levels over time. A significant increase in H3K9me3 indicates effective target engagement.

Visualizations

NSC636819_Pathway This compound This compound KDM4AB KDM4A/KDM4B (Histone Demethylase) This compound->KDM4AB Inhibition H3K9me3 H3K9me3 (Repressive Mark) KDM4AB->H3K9me3 Demethylation Gene_Expression Altered Gene Expression H3K9me3->Gene_Expression Increase leads to Tumor_Suppressors Tumor Suppressors (e.g., RB1, CDH1) ON Gene_Expression->Tumor_Suppressors Oncogenes Oncogenes (e.g., AURKA, CCNE2) OFF Gene_Expression->Oncogenes Apoptosis Apoptosis Tumor_Suppressors->Apoptosis Oncogenes->Apoptosis

Caption: this compound signaling pathway.

Treatment_Optimization_Workflow cluster_0 Phase 1: Initial Parameter Finding cluster_1 Phase 2: Duration Optimization cluster_2 Phase 3: Mechanistic Validation Dose_Response 1. Dose-Response Curve (e.g., MTT Assay, 72h) Determine_IC50 2. Determine IC50 Dose_Response->Determine_IC50 Time_Course 3. Time-Course Experiment (Fixed IC50 concentration) Determine_IC50->Time_Course Use IC50 Endpoint_Assay 4. Measure Endpoint (e.g., Apoptosis, Viability) Time_Course->Endpoint_Assay Optimal_Duration 5. Identify Optimal Duration Endpoint_Assay->Optimal_Duration Target_Engagement 6. Confirm Target Engagement (e.g., Western for H3K9me3) Optimal_Duration->Target_Engagement Use Optimal Conditions Phenotypic_Assay 7. Definitive Phenotypic Assays (at optimal dose/duration) Target_Engagement->Phenotypic_Assay

References

addressing NSC636819 batch-to-batch variability in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability and other common issues encountered during experiments with NSC636819.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound in our cancer cell line. What could be the cause?

A1: Inconsistent IC50 values can stem from several factors. Firstly, consider the possibility of batch-to-batch variation in the compound's purity or solid-state properties. It is crucial to obtain the certificate of analysis (CoA) for each new batch to confirm its purity. Secondly, the molecular weight of this compound can be batch-specific due to variable water content, which will affect the molarity of your stock solutions. Always use the batch-specific molecular weight provided on the vial or CoA for accurate calculations. Lastly, variations in experimental conditions such as cell passage number, seeding density, and incubation time can significantly impact IC50 values.

Q2: Our recent batch of this compound shows lower than expected inhibition of H3K9me3 levels. How can we troubleshoot this?

A2: A reduction in the inhibitory effect on H3K9me3 levels could be due to issues with the compound's integrity or the experimental setup. Ensure that your this compound stock solutions have been stored correctly at -20°C for no longer than 3 months or at -80°C for up to 6 months to prevent degradation.[1] We recommend preparing fresh dilutions from a new aliquot of the stock solution for each experiment. It is also advisable to perform a dose-response experiment with each new batch to confirm its potency. Additionally, verify the specificity and sensitivity of your antibody for H3K9me3 and ensure consistent loading in your western blot analysis.

Q3: Can the solubility of this compound affect my experimental results?

A3: Yes, the solubility of this compound is critical for its bioactivity. It is soluble in DMSO up to 10 mM.[2] If you are observing precipitation in your stock solution or culture medium, it is likely that the compound is not fully dissolved, leading to a lower effective concentration and variable results. Ensure your stock solution is fully dissolved before further dilution. When preparing working concentrations, avoid crash precipitation by diluting the DMSO stock in aqueous buffer or media with vigorous vortexing.

Q4: We are seeing unexpected off-target effects with a new batch of this compound. What should we do?

A4: While this compound is a selective inhibitor of KDM4A and KDM4B, off-target effects can occur, and their profile might vary between batches due to differences in impurity profiles. If you suspect off-target effects, it is important to include appropriate controls in your experiments. This includes a vehicle control (DMSO) and potentially a structurally related but inactive compound. You may also consider using a secondary inhibitor with a different chemical scaffold that targets the same pathway to confirm that the observed phenotype is due to the inhibition of KDM4A/B.

Troubleshooting Guides

Guide 1: Addressing Inconsistent Cellular Potency (e.g., IC50 values)

This guide will help you troubleshoot variability in the cellular potency of this compound.

Step Action Rationale
1 Verify Compound Information Check the Certificate of Analysis (CoA) for the specific batch of this compound. Note the purity and batch-specific molecular weight.
2 Recalculate Stock Solution Use the batch-specific molecular weight to calculate the exact concentration of your stock solution.
3 Assess Stock Solution Integrity Prepare fresh dilutions from a new, un-thawed aliquot of your stock solution. Avoid multiple freeze-thaw cycles.
4 Standardize Cell Culture Conditions Ensure consistency in cell line source, passage number, seeding density, and growth phase across experiments.
5 Perform a Dose-Response Curve With each new batch, run a full dose-response curve to determine the IC50 and compare it to previous batches.
6 Include Positive and Negative Controls Use a known inhibitor of a different target as a negative control and a previously validated batch of this compound as a positive control, if available.
Guide 2: Troubleshooting Reduced Target Inhibition (e.g., H3K9me3 levels)

Use this guide if you observe a decrease in the expected inhibition of KDM4A/B activity.

Step Action Rationale
1 Confirm Compound Handling Ensure proper storage of this compound at -20°C or -80°C and that stock solutions are not expired.[1]
2 Validate Reagents Test the performance of your primary and secondary antibodies for western blotting. Ensure your histone extraction protocol is consistent.
3 Optimize Treatment Conditions Verify that the concentration and incubation time of this compound are appropriate for achieving target inhibition. A time-course and dose-response experiment may be necessary.
4 Assess Cell Health Ensure that the cells are healthy and not overly confluent at the time of treatment, as this can affect drug uptake and response.
5 Run a Comparator Compound If possible, use another known KDM4 inhibitor to confirm that the downstream signaling pathway is responsive in your system.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1618672-71-1[1][2]
Molecular Formula C₂₂H₁₂Cl₄N₂O₄
Molecular Weight 510.15 g/mol (may be batch-specific)[2]
Purity ≥97% (HPLC)[2]
Appearance Solid powder, brown[2]
Solubility Soluble to 10 mM in DMSO[2]
Storage (Solid) 2-8°C
Storage (Stock Solution) -20°C for up to 3 months; -80°C for up to 6 months[1]

Table 2: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 / KiReference
KDM4A Enzymatic AssayIC50 = 6.4 µM, Ki = 5.5 µM
KDM4B Enzymatic AssayIC50 = 9.3 µM, Ki = 3.0 µM
LNCaP cells Cytotoxicity Assay (3 days)IC50 = 16.5 µM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine Molarity: Use the batch-specific molecular weight from the Certificate of Analysis to calculate the mass of this compound required for your desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the appropriate volume of DMSO to the vial of this compound.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Western Blot for H3K9me3 Levels
  • Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 24-48 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of histone extracts onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for H3K9me3. Use an antibody for total Histone H3 as a loading control.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate and an imaging system.

  • Quantification: Densitometrically quantify the H3K9me3 bands and normalize them to the total Histone H3 bands.

Visualizations

NSC636819_Signaling_Pathway This compound This compound KDM4AB KDM4A/KDM4B This compound->KDM4AB H3K9me3 H3K9me3 KDM4AB->H3K9me3 Demethylation Gene_Expression Altered Gene Expression H3K9me3->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Receive New Batch & Review CoA B Prepare Stock Solution (Batch-specific MW) A->B C Aliquot & Store B->C E Treatment with this compound C->E D Cell Seeding D->E F Endpoint Assay (e.g., Western Blot, Viability) E->F G Data Acquisition F->G H Compare to Previous Batches & Controls G->H

Caption: General experimental workflow for this compound.

Troubleshooting_Tree Start Inconsistent Results with this compound Q1 Is this a new batch? Start->Q1 A1_Yes Verify CoA & Recalculate Stock (Batch-specific MW) Q1->A1_Yes Yes Q2 Are stock solutions freshly prepared? Q1->Q2 No A1_Yes->Q2 A2_No Prepare Fresh Aliquots Q2->A2_No No Q3 Are experimental conditions (e.g., cell passage, density) consistent? Q2->Q3 Yes A2_No->Q3 A3_No Standardize Protocol Q3->A3_No No End Issue Likely Resolved Q3->End Yes A3_No->End

Caption: Troubleshooting decision tree for this compound variability.

References

minimizing cytotoxicity of NSC636819 in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the cytotoxicity of NSC636819 in non-cancerous cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable, competitive inhibitor of the histone demethylases KDM4A and KDM4B.[1][2] By inhibiting these enzymes, this compound prevents the demethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a repressive epigenetic mark.[1][2] This leads to an increase in global H3K9me3 levels, which in turn can induce apoptosis (programmed cell death) in cancer cells, particularly those dependent on KDM4A/B activity, such as LNCaP prostate cancer cells.[1][2]

Q2: Does this compound exhibit cytotoxicity towards non-cancerous cell lines?

This compound has demonstrated a significant degree of selectivity for cancer cells over non-cancerous cells in preclinical studies. Research has shown that this compound has minimal effect on the viability of the non-cancerous prostate epithelial cell line PNT2 at concentrations up to 20 µM over a six-day period. A slight reduction in growth was observed in another non-cancerous prostate cell line, RWPE1, at a concentration of 20 µM.

Q3: What is the IC50 of this compound in cancerous versus non-cancerous cell lines?

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, the IC50 for cytotoxicity in the LNCaP human prostate cancer cell line is approximately 16.5 µM after a 3-day exposure.[2] In contrast, the IC50 for non-cancerous prostate cell lines like PNT2 is significantly higher, indicating lower toxicity.

Troubleshooting Guide: Unexpected Cytotoxicity in Non-Cancerous Cells

If you observe higher-than-expected cytotoxicity in your non-cancerous control cell lines when using this compound, consider the following troubleshooting steps:

IssuePotential CauseRecommended Solution
High Cytotoxicity at Low Concentrations Compound PurityVerify the purity of your this compound stock. Contaminants can induce non-specific toxicity.
Solvent ToxicityEnsure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your specific cell line. Run a vehicle-only control.
Cell Line HealthConfirm the health and viability of your non-cancerous cell lines. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.
Inconsistent Results Cell DensityOptimize the seeding density of your cells. Over-confluent or sparsely populated cultures can respond differently to treatment.
Assay InterferenceSome assay reagents can interact with the compound. Consider using an alternative cytotoxicity assay (e.g., LDH assay if using MTT).
Difficulty Reproducing Published Data Experimental ConditionsEnsure your experimental parameters (e.g., incubation time, media formulation, serum concentration) match those of the cited literature as closely as possible.

Quantitative Data Summary

The following table summarizes the known cytotoxic activity of this compound in a cancerous and non-cancerous prostate cell line.

Cell LineCell TypeOrganismIC50 (µM)Exposure TimeAssay Method
LNCaP Prostate CarcinomaHuman16.53 daysMTT Assay[2]
PNT2 Normal Prostate EpithelialHuman>206 daysNot specified
RWPE1 Normal Prostate EpithelialHuman>20 (slight growth reduction at 20 µM)6 daysNot specified

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Adherent cell line of interest (e.g., non-cancerous control)

  • 96-well plates

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC50 value.

Protocol 2: Assessing Membrane Integrity with LDH Cytotoxicity Assay

This protocol provides an alternative method to assess cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Adherent or suspension cell line of interest

  • 96-well plates

  • Complete culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.

    • Include the following controls as recommended by the kit manufacturer:

      • Untreated cells (spontaneous LDH release)

      • Maximum LDH release (cells treated with a lysis solution provided in the kit)

      • Culture medium background

  • Incubation:

    • Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • LDH Assay:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Follow the specific instructions of the LDH assay kit to mix the supernatant with the provided assay reagents in a separate 96-well plate.

    • Incubate the reaction mixture at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the controls, as described in the kit's manual.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

NSC636819_Pathway cluster_inhibition Inhibition cluster_epigenetic Epigenetic Regulation cluster_gene_expression Gene Expression Changes cluster_cellular_outcome Cellular Outcome This compound This compound KDM4AB KDM4A/KDM4B This compound->KDM4AB inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4AB->H3K9me3 demethylates cMyc c-Myc (Oncogene) H3K9me3->cMyc represses Bcl2 Bcl-2 (Anti-apoptotic) H3K9me3->Bcl2 represses Bax Bax (Pro-apoptotic) H3K9me3->Bax activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspases Caspase Activation Bax->Caspases activates Caspases->Apoptosis induces

Caption: this compound inhibits KDM4A/B, leading to increased H3K9me3 and altered gene expression, ultimately inducing apoptosis.

Experimental Workflow for IC50 Determination

IC50_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with Serial Dilutions of this compound B->C D 4. Incubate for Desired Exposure Time C->D E 5. Add Cytotoxicity Reagent (e.g., MTT or LDH substrate) D->E F 6. Incubate for Reagent Conversion E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Calculate % Viability and Determine IC50 G->H

Caption: A stepwise workflow for determining the IC50 value of this compound using a cell-based assay.

Logical Relationship for Troubleshooting Unexpected Cytotoxicity

Troubleshooting_Logic Start Unexpected Cytotoxicity in Non-Cancerous Cells Q1 Is the compound pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the solvent concentration non-toxic? A1_Yes->Q2 Sol1 Verify Purity/ Obtain New Stock A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are the cells healthy and at an optimal density? A2_Yes->Q3 Sol2 Run Vehicle Control/ Reduce Solvent % A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider Alternative Assay or Further Optimization A3_Yes->End Sol3 Check Cell Health/ Optimize Seeding Density A3_No->Sol3

Caption: A decision tree for troubleshooting unexpected cytotoxicity of this compound in non-cancerous cell lines.

References

troubleshooting inconsistent results with NSC636819

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and ensuring consistency in experiments involving NSC636819.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable, competitive, and selective inhibitor of the histone demethylases KDM4A and KDM4B.[1] Its primary mechanism of action is to block the demethylation of histone H3 at lysine (B10760008) 9 trimethylation (H3K9me3).[1][2] This inhibition leads to an increase in H3K9me3 levels, which in turn can induce apoptosis in certain cancer cell lines, such as LNCaP prostate cancer cells, and negatively regulate androgen-responsive genes.[1][2]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO, with a solubility of up to 10 mM.[2][3] For long-term storage, it is recommended to store the compound at +4°C in its solid form.[2] After reconstitution in DMSO, it is advised to aliquot the solution and store it at -20°C.[4] Stock solutions are reported to be stable for up to 3 months at -20°C.[4]

Q3: What are the known inhibitory concentrations (IC50) and binding affinities (Ki) for this compound?

The inhibitory activity of this compound varies between its primary targets. The known values are summarized in the table below.

TargetIC50KiCell Line (for cytotoxicity)Cytotoxicity IC50
KDM4A~6.4 µM[3][5]5.5 µM[1][4]LNCaP16.5 µM (after 3 days)[1][4]
KDM4B~9.3 µM[3][5]3.0 µM[1][4]

Q4: Are there any known off-target effects of this compound?

While this compound is selective for KDM4A and KDM4B, it exhibits reduced activity against other KDM4 subfamily members like KDM4D and KDM4E.[4] As with many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[6] It is crucial to include appropriate controls in experiments to validate that the observed effects are due to the inhibition of KDM4A/B.

Troubleshooting Inconsistent Results

Q5: I am observing high variability in my cell-based assay results with this compound. What could be the cause?

Inconsistent results in cell-based assays can stem from several factors.[7][8] Here are some potential causes and troubleshooting steps:

  • Compound Solubility and Stability:

    • Problem: this compound may precipitate out of solution, especially in aqueous media, if the final DMSO concentration is too low.

    • Solution: Ensure the final DMSO concentration in your cell culture media is consistent across experiments and does not exceed a level that is toxic to your cells (typically <0.5%). When diluting your stock, perform serial dilutions in media and mix thoroughly. Visually inspect for any signs of precipitation.

  • Cell Health and Density:

    • Problem: Variations in cell health, passage number, and seeding density can significantly impact the cellular response to treatment.[7]

    • Solution: Use cells within a consistent and low passage number range. Ensure uniform cell seeding and confluence across all wells and experiments. Regularly monitor cell morphology and viability.

  • Inconsistent Incubation Times:

    • Problem: The effects of this compound are time-dependent.

    • Solution: Adhere to a strict and consistent incubation schedule for all experimental replicates and batches.

Q6: My in vitro demethylase assay is showing no or weak inhibition with this compound. What should I check?

  • Problem: The enzymatic activity might be too high, or the inhibitor concentration may be insufficient.

  • Solution:

    • Optimize Enzyme Concentration: Titrate your KDM4A/B enzyme to determine the optimal concentration that yields a robust signal within the linear range of the assay.

    • Verify Inhibitor Concentration: Double-check your dilution calculations and ensure the final concentration of this compound is appropriate to observe inhibition (refer to the IC50 values in the table above).

    • Positive Control: Include a known, potent inhibitor of KDM4A/B as a positive control to validate your assay setup.

Q7: I am not observing the expected downstream effects (e.g., apoptosis, changes in gene expression) in my cell line after treatment with this compound. Why might this be?

  • Problem: The cellular context, including the expression levels of KDM4A/B and the status of downstream signaling pathways, can influence the response to this compound.

  • Solution:

    • Target Expression: Verify the expression of KDM4A and KDM4B in your specific cell line at the protein level (e.g., via Western blot). Cell lines with low or no expression of the target proteins are unlikely to respond.

    • Time Course Experiment: The downstream effects of histone demethylase inhibition can take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing the desired phenotype.

    • Concentration-Response Curve: Generate a dose-response curve to determine the optimal concentration of this compound for your cell line and assay. The effective concentration can vary between cell types.

Experimental Protocols & Signaling Pathways

General Protocol for Cellular Treatment with this compound
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Cell Seeding: Plate cells at the desired density in a suitable multi-well plate and allow them to adhere overnight.

  • Treatment Preparation: On the day of treatment, prepare serial dilutions of this compound from the stock solution in your complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions.

  • Downstream Analysis: Following incubation, proceed with your planned downstream analysis, such as viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., caspase activity, Annexin V staining), or molecular analyses (e.g., Western blot for H3K9me3, qPCR for target gene expression).

Signaling Pathway and Experimental Workflow Diagrams

NSC636819_Mechanism_of_Action cluster_0 This compound Inhibition cluster_1 Histone Demethylation cluster_2 Downstream Cellular Effects This compound This compound KDM4AB KDM4A / KDM4B This compound->KDM4AB Inhibits H3K9me2 H3K9me2 KDM4AB->H3K9me2 Demethylates H3K9me3_high H3K9me3 (High) Gene_Repression Gene Repression H3K9me3_high->Gene_Repression Apoptosis Apoptosis Gene_Repression->Apoptosis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Reagents Verify Compound Integrity (Solubility, Storage, Purity) Start->Check_Reagents Check_Cells Assess Cell Health & Culture Conditions (Passage #, Density, Contamination) Start->Check_Cells Check_Protocol Review Experimental Protocol (Incubation Times, Concentrations) Start->Check_Protocol Decision Are Results Now Consistent? Check_Reagents->Decision Check_Cells->Decision Check_Protocol->Decision Optimize Optimize Assay Parameters (Time Course, Dose-Response) Decision->Optimize No End Consistent Results Achieved Decision->End Yes Validate Validate with Controls (Positive/Negative Controls, Target Expression) Optimize->Validate Validate->Decision

Caption: Troubleshooting workflow for inconsistent results.

References

impact of serum concentration on NSC636819 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of NSC636819, a potent inhibitor of KDM4A and KDM4B histone demethylases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable small molecule that acts as a competitive inhibitor of the histone demethylases KDM4A and KDM4B.[1][2][3] By inhibiting these enzymes, this compound prevents the demethylation of histone H3 at lysine (B10760008) 9 (H3K9me3). This leads to an increase in H3K9me3 levels, which is a marker for transcriptionally silenced chromatin. In prostate cancer cells, this results in the upregulation of tumor suppressor genes and the downregulation of oncogenes, ultimately inducing apoptosis (programmed cell death).[2][4]

Q2: How does the concentration of serum in cell culture media affect the apparent activity of this compound?

A2: Serum contains a high concentration of proteins, most notably albumin. Small molecule inhibitors like this compound can bind to these serum proteins. This protein binding reduces the concentration of free, unbound this compound that is available to enter the cells and interact with its intracellular targets, KDM4A and KDM4B. Consequently, a higher total concentration of this compound may be required to achieve the desired biological effect in the presence of high serum concentrations (e.g., 10% Fetal Bovine Serum - FBS) compared to low-serum or serum-free conditions. This can lead to an apparent increase in the IC50 value of this compound in cell-based assays.

Q3: I am observing a higher than expected IC50 value for this compound in my cell viability assay. Could serum be the cause?

A3: Yes, this is a common reason for observing a rightward shift in the dose-response curve (i.e., a higher IC50 value). If you are using a high-serum medium (e.g., 10% FBS), a significant fraction of this compound may be bound to serum proteins, reducing its effective concentration. Consider the troubleshooting guide below for strategies to address this issue.

Q4: What is the recommended starting concentration range for this compound in cell-based assays?

A4: The optimal concentration of this compound is highly dependent on the cell line, serum concentration, and the specific assay being performed. Based on published data, this compound has an in vitro IC50 of 16.5 µM in LNCaP prostate cancer cells after a 3-day culture.[2][4] Therefore, a reasonable starting point for a dose-response experiment would be a concentration range that brackets this value, for example, from 1 µM to 50 µM.

Q5: Is this compound cytotoxic to all cell types?

A5: this compound has been shown to be effective in inducing apoptosis in LNCaP prostate cancer cells.[1][2][3] However, it was reported to have minimal effect on normal PNT2 cells at concentrations up to 20 µM over a 6-day period.[2][4] The selectivity of this compound for cancer cells over normal cells is an area of ongoing research.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Higher than expected IC50 value for this compound. High Serum Concentration: Serum proteins, particularly albumin, can bind to this compound, reducing its free and active concentration.1. Reduce Serum Concentration: If your cell line can be maintained in a lower serum concentration (e.g., 2-5% FBS) or in serum-free media for the duration of the drug treatment, this will likely increase the apparent potency of this compound. 2. Increase this compound Concentration: Perform a dose-response curve extending to higher concentrations to overcome the effects of protein binding. 3. Use Serum-Free Media for Drug Incubation: If possible, pre-incubate cells with this compound in serum-free media for a short period (e.g., 2-4 hours) before adding serum-containing media.
High variability in IC50 values between experiments. Inconsistent Serum Lots: Different lots of FBS can have varying protein compositions, leading to inconsistent drug binding and variable results.1. Qualify New Serum Lots: Before starting a new series of experiments, test the new lot of FBS against a previously validated lot to ensure consistent cell growth and drug response. 2. Purchase in Bulk: Whenever possible, purchase a single large lot of FBS to be used for a complete series of related experiments.
Inconsistent Cell Seeding Density: The number of cells seeded per well can influence the drug-to-cell ratio and affect the measured IC50 value.Standardize Seeding Density: Determine the optimal seeding density for your cell line that ensures logarithmic growth throughout the assay period and use this density consistently for all experiments.
No observable effect of this compound at tested concentrations. Concentration is too low: The concentrations tested may not be sufficient to overcome the effects of serum protein binding.Test a higher concentration range: Extend your dose-response curve to higher concentrations (e.g., up to 100 µM).
Compound Instability: this compound may have degraded due to improper storage or handling.Ensure Proper Storage: Store the this compound stock solution at +4°C as recommended.[1] Prepare fresh dilutions from the stock for each experiment.

Quantitative Data Summary

Parameter Value Target/Cell Line Reference
Ki (KDM4A) 5.5 µMKDM4A[2]
Ki (KDM4B) 3.0 µMKDM4B[2]
IC50 (KDM4A) 6.4 µMKDM4A[2]
IC50 (KDM4B) 9.3 µMKDM4B[2]
Cytotoxicity IC50 16.5 µMLNCaP cells (3-day culture)[2][4]

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTS Assay

This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free cell culture medium

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 100 µM to 0.05 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • After the incubation period, add 20 µL of MTS reagent to each well.[1][2][5]

    • Incubate the plate for 1-4 hours at 37°C.[1][2][5]

    • Measure the absorbance at 490 nm using a microplate reader.[1][2][5]

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

NSC636819_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Androgen Receptor (AR) - HSP Complex Androgen->AR_inactive Binds AR_active Activated AR Dimer AR_inactive->AR_active Conformational Change & Dimerization AR_active_nuc Activated AR Dimer AR_active->AR_active_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_active_nuc->ARE Binds Transcription_Oncogenes Transcription of Oncogenes ARE->Transcription_Oncogenes Activates KDM4B KDM4B H3K9me3_demethylation H3K9me3 Demethylation KDM4B->H3K9me3_demethylation Catalyzes Tumor_Suppressors Tumor Suppressor Genes (e.g., RB1, CDH1) KDM4B->Tumor_Suppressors Represses This compound This compound This compound->KDM4B Inhibits H3K9me3_demethylation->Transcription_Oncogenes Promotes Apoptosis Apoptosis Transcription_Oncogenes->Apoptosis Inhibits

Caption: Signaling pathway of this compound in prostate cancer cells.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation treat_cells Treat Cells with This compound overnight_incubation->treat_cells prepare_compound Prepare Serial Dilutions of this compound prepare_compound->treat_cells incubation_72h Incubate for 72 hours (37°C, 5% CO2) treat_cells->incubation_72h add_mts Add MTS Reagent incubation_72h->add_mts incubation_2h Incubate for 1-4 hours (37°C, 5% CO2) add_mts->incubation_2h read_absorbance Read Absorbance at 490 nm incubation_2h->read_absorbance analyze_data Analyze Data and Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for IC50 determination of this compound.

References

compensating for potential NSC636819 off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: Initial inquiries regarding NSC636819 have mentioned off-target kinase inhibition. It is critical to clarify that This compound is not a kinase inhibitor . Its primary targets are the KDM4A and KDM4B histone demethylases [1][2][3]. This guide has been developed to address the core issue of ensuring experimental specificity and compensating for potential off-target effects, which are valid concerns for any potent, cell-permeable inhibitor. The principles and protocols described here are broadly applicable for validating the biological effects of this compound.

Frequently Asked Questions (FAQs)

Q1: My experimental phenotype does not align with published effects of KDM4A/B inhibition. Could this be due to an off-target effect?

A1: This is a possibility. While this compound is reported to be selective for KDM4A and KDM4B, observing an unexpected phenotype is a key indicator that further validation is necessary[4]. Off-target effects can arise from the inhibition of other proteins. It is also crucial to consider the cellular context, as the downstream effects of KDM4A/B inhibition can vary between cell lines and tissues. We recommend performing several validation experiments, as outlined in our Troubleshooting Guide, to confirm that your observed phenotype is a direct result of KDM4A/B inhibition.

Q2: What are the known off-targets for this compound?

A2: this compound has been shown to be a selective inhibitor of KDM4A and KDM4B. It reportedly exhibits significantly reduced activity against other KDM4 subfamily members, specifically KDM4D and KDM4E. However, a comprehensive profile against the entire demethylase family or other enzyme classes like kinases is not extensively published. Therefore, it is essential to empirically validate the on-target effects in your specific experimental system.

Q3: At what concentration should I use this compound to minimize off-target effects?

A3: It is crucial to perform a dose-response experiment in your cell line of interest. The reported IC50 values for KDM4A and KDM4B are in the mid-micromolar range (see data table below)[3]. We recommend using the lowest concentration of this compound that produces the desired on-target effect (e.g., an increase in H3K9me3 levels) to minimize the risk of engaging off-targets. Exceeding the IC50 value significantly increases the likelihood of off-target inhibition. For example, in LNCaP cells, cytotoxicity is observed with an IC50 of 16.5 µM after three days of treatment[1].

Q4: How can I be certain that the effects I'm seeing are due to this compound inhibiting KDM4A/B and not another protein?

A4: The most rigorous approach is to pair your inhibitor studies with genetic validation methods. This involves using techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out KDM4A and/or KDM4B. If the phenotype observed with genetic knockdown recapitulates the phenotype observed with this compound treatment, it provides strong evidence for on-target activity[4]. Another strategy is to use a structurally unrelated inhibitor of KDM4A/B and check if it produces the same biological effect.

Quantitative Data Summary: this compound Inhibitory Activity

The following table summarizes the reported in vitro inhibitory concentrations for this compound against its primary targets.

TargetAssay TypeValueReference(s)
KDM4A IC50~6.4 µM[3]
Ki5.5 ± 1.6 µM[4]
KDM4B IC50~9.3 µM[3]
Ki3.0 ± 1.1 µM[4]
KDM4D ActivityMuch Reduced
KDM4E ActivityMuch Reduced

Troubleshooting Guide: Validating Off-Target Effects

If you suspect off-target effects are influencing your results, follow these experimental protocols to validate the specificity of this compound.

Protocol 1: Confirming On-Target Engagement in Cells

This protocol uses Western Blotting to verify that this compound is inhibiting its target in your cellular model by measuring the downstream substrate's methylation status.

Objective: To determine the effective concentration of this compound for inhibiting KDM4A/B activity, as measured by an increase in the H3K9me3 mark.

Methodology:

  • Cell Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM, 20 µM) and a vehicle control (DMSO) for 24-48 hours.

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol.

  • Quantification: Determine the protein concentration of your histone extracts.

  • Western Blot:

    • Separate equal amounts of histone proteins via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with a primary antibody specific for H3K9me3.

    • Crucially, also probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3 as a loading control.

  • Analysis: Visualize and quantify the band intensities. Normalize the H3K9me3 signal to the total Histone H3 signal. A dose-dependent increase in the normalized H3K9me3 signal confirms on-target engagement.

Protocol 2: Genetic Knockdown for Phenotypic Validation

This protocol compares the phenotype induced by this compound to that induced by genetically silencing the target, providing strong evidence for on-target specificity.

Objective: To determine if the biological phenotype observed with this compound treatment is the same as that from KDM4A and/or KDM4B knockdown.

Methodology:

  • Reagent Design: Design and validate siRNA or shRNA constructs that specifically target KDM4A and KDM4B. A non-targeting scrambled control is essential.

  • Transfection/Transduction: Introduce the knockdown constructs into your cells.

  • Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm successful knockdown of KDM4A and KDM4B protein levels via Western Blot or mRNA levels via qRT-PCR.

  • Phenotypic Assay:

    • In parallel, treat a separate group of cells with this compound at the effective concentration determined in Protocol 1.

    • Perform your primary phenotypic assay (e.g., cell viability, apoptosis, gene expression analysis) on all groups:

      • Non-targeting control

      • KDM4A knockdown

      • KDM4B knockdown

      • KDM4A/B double knockdown

      • Vehicle control

      • This compound-treated

  • Analysis: Compare the results from the phenotypic assay. If the phenotype of the KDM4A/B knockdown cells closely matches that of the this compound-treated cells (relative to their respective controls), this strongly supports that the inhibitor's effect is on-target.

Visualizations

KDM4A Signaling Pathway

KDM4A_Pathway cluster_nucleus Nucleus KDM4A KDM4A H3K9me3 H3K9me3 (Repressive Mark) KDM4A->H3K9me3 demethylates ActiveGene Target Gene Transcription Active KDM4A->ActiveGene TargetGene Target Gene (e.g., Tumor Suppressor) H3K9me3->TargetGene Transcription Transcription Repressed This compound This compound This compound->KDM4A inhibits

Caption: Simplified pathway of KDM4A-mediated gene regulation and its inhibition by this compound.

Experimental Workflow for Validating Specificity

validation_workflow start Observe Unexpected Phenotype with this compound step1 Step 1: Confirm On-Target Engagement (Western Blot) Measure H3K9me3 levels start->step1 decision1 Dose-dependent increase in H3K9me3? step1->decision1 step2 Step 2: Perform Genetic Validation (siRNA/CRISPR) Knockdown KDM4A/B decision1->step2 Yes troubleshoot Troubleshoot Assay: Check Reagents, Protocol, Antibody Validity decision1->troubleshoot No step3 Step 3: Compare Phenotypes (Knockdown vs. Inhibitor) step2->step3 decision2 Phenotypes Match? step3->decision2 conclusion1 Conclusion: Effect is On-Target decision2->conclusion1 Yes conclusion2 Conclusion: Off-Target Effect Likely decision2->conclusion2 No

Caption: Troubleshooting workflow to distinguish on-target from off-target effects of this compound.

References

Technical Support Center: Determining the Optimal IC50 of NSC636819 in New Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of NSC636819 in novel cell lines. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable small molecule that functions as a competitive inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B.[1][2] By inhibiting these enzymes, this compound prevents the demethylation of histone H3 at lysine 9 trimethylation (H3K9me3), a key epigenetic mark. This leads to the induction of apoptosis (programmed cell death) in cancer cells.[1] It has also been shown to negatively regulate androgen-responsive genes.

Q2: What is the IC50 value?

A2: The IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required to inhibit a specific biological process by 50%. In the context of cancer research, it is the concentration of a compound that reduces the viability of a cancer cell population by 50% after a specific exposure time.

Q3: Are there any known IC50 values for this compound in specific cell lines?

A3: Yes, the IC50 of this compound has been determined in the LNCaP human prostate cancer cell line.

Cell LineCancer TypeIC50 (µM)Citation
LNCaPProstate Cancer16.5[1]

While specific IC50 values are not provided for other cell lines, this compound has been shown to induce the expression of TRAIL and its receptor DR5 in both TRAIL-sensitive (Calu-6, MDA-MB231) and TRAIL-resistant (A549, H1299) cancer cells.[1] It did not show significant effects on normal PNT2 cells.

Q4: What are the key physicochemical properties of this compound?

A4: Understanding the properties of this compound is crucial for proper handling and experimentation.

PropertyValueCitation
Molecular Weight510.15 g/mol
FormulaC₂₂H₁₂Cl₄N₂O₄
SolubilitySoluble up to 10 mM in DMSO
StorageStore at +4°C. Stock solutions can be stored at -20°C for up to 3 months.

Experimental Protocols

Determining the IC50 of this compound in a new cell line requires a systematic approach involving a cell viability assay. The following is a detailed protocol for the commonly used MTT assay.

Protocol: IC50 Determination using MTT Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • The new cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Workflow Diagram:

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Serial Dilutions add_compound Add this compound Dilutions to Cells prep_compound->add_compound seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate Percent Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Workflow for IC50 determination using the MTT assay.

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). It is advisable to perform a wide range of concentrations in the initial experiment.

    • Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells for the vehicle control and untreated cells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.

Troubleshooting Guide

Problem: High variability between replicate wells.

Possible CauseSuggested Solution
Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in the 96-well plateAvoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.
Pipetting errorsCalibrate pipettes regularly. Use fresh pipette tips for each dilution and transfer.

Problem: The dose-response curve is not sigmoidal.

Possible CauseSuggested Solution
Inappropriate concentration rangeTest a wider range of concentrations, including lower and higher doses, to capture the full curve.
Compound precipitation at high concentrationsVisually inspect the wells for any precipitate. If observed, consider using a lower stock concentration or a different solvent system if compatible.
Cell confluenceEnsure that the cells in the control wells are not over 100% confluent at the end of the experiment, as this can affect the assay results.

Problem: IC50 values are not reproducible between experiments.

Possible CauseSuggested Solution
Variation in cell passage numberUse cells within a consistent and low passage number range, as their characteristics can change over time.
Inconsistent incubation timesStrictly adhere to the same incubation times for cell treatment and the MTT assay in all experiments.
Different batches of reagentsUse the same lot of media, FBS, and assay reagents for a set of experiments to minimize variability.

Problem: Low signal or no response to the compound.

Possible CauseSuggested Solution
The cell line is resistant to this compoundConfirm the expression of KDM4A/KDM4B in the cell line. Consider testing higher concentrations of the compound.
Inactive compoundEnsure proper storage of this compound and prepare fresh dilutions for each experiment.
Incorrect assay procedureDouble-check all steps of the protocol, including incubation times and reagent concentrations.
Signaling Pathway Diagram

This compound inhibits KDM4A/B, leading to an increase in H3K9me3 levels, which in turn can affect gene expression and induce apoptosis.

Signaling_Pathway This compound This compound KDM4AB KDM4A/KDM4B This compound->KDM4AB inhibits H3K9me3 H3K9me3 (demethylation) KDM4AB->H3K9me3 H3K9me3_inc Increased H3K9me3 H3K9me3->H3K9me3_inc Gene_exp Altered Gene Expression H3K9me3_inc->Gene_exp Apoptosis Apoptosis Induction Gene_exp->Apoptosis

Simplified signaling pathway of this compound action.

References

degradation pathways of NSC636819 under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the KDM4A/KDM4B inhibitor, NSC636819. The information provided addresses common questions and troubleshooting scenarios related to the handling and stability of this compound under experimental conditions.

General Handling and Stability

Proper handling and storage are critical to ensure the integrity and activity of this compound. Based on available product information, the following recommendations should be followed.

Summary of Stability and Storage Conditions
ParameterRecommendationSource
Physical Form Solid[1][2]
Storage Temperature (Solid) 2-8°C, protect from light.[1][3]
Reconstitution Solvent DMSO (up to 10 mg/mL or 10 mM)[1][2][3]
Stock Solution Storage Aliquot and freeze at -20°C.[1]
Stock Solution Stability Stable for up to 3 months at -20°C.[1]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)
  • Compound Information:

    • Molecular Weight: 510.15 g/mol (Note: The molecular weight can be batch-specific due to hydration. Always refer to the vial label or Certificate of Analysis for the exact molecular weight of your batch).[1][2][4]

    • Chemical Name: 1,5-Bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene.[4]

  • Materials:

    • This compound solid

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Sterile microcentrifuge tubes or cryovials

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • To prepare a 10 mM stock solution, dissolve 5.1 mg of this compound in 1 mL of anhydrous DMSO. Adjust the mass of this compound based on the batch-specific molecular weight if it differs significantly.

    • Vortex briefly until the compound is fully dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Troubleshooting Guide

This guide addresses potential issues that may arise during the use of this compound in experimental settings.

IssuePotential CauseRecommended Action
Precipitation in stock solution Improper storage (e.g., repeated freeze-thaw cycles, storage at 4°C).Discard the solution and prepare a fresh stock from solid. Ensure proper aliquoting and storage at -20°C.
Contamination with water.Use anhydrous DMSO for reconstitution.
Precipitation in cell culture media Poor aqueous solubility of this compound.Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) and compatible with your cell line. Perform serial dilutions of the stock solution in your experimental buffer or media immediately before use.
Inconsistent experimental results Degradation of stock solution.Stock solutions are stable for up to 3 months at -20°C. If the stock is older, prepare a fresh solution. Avoid repeated freeze-thaw cycles.
Inaccurate concentration due to batch-specific molecular weight.Always use the batch-specific molecular weight provided on the Certificate of Analysis to calculate concentrations.[2][4]
Low or no compound activity Improper storage leading to degradation.Confirm that both the solid compound and stock solutions have been stored according to the recommendations (2-8°C for solid, -20°C for aliquoted stock).
Incorrect preparation of the solution.Verify calculations and ensure the compound was fully dissolved in the appropriate solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: The solid compound should be stored at 2-8°C and protected from light.[1][3]

Q2: How should I prepare and store solutions of this compound?

A2: this compound is soluble in DMSO.[1][2] It is recommended to prepare a concentrated stock solution in DMSO, aliquot it into single-use volumes, and store at -20°C for up to 3 months.[1]

Q3: Can I store my this compound stock solution at 4°C?

A3: It is not recommended to store DMSO stock solutions at 4°C for extended periods as this can lead to precipitation and degradation. The recommended storage temperature for stock solutions is -20°C.[1]

Q4: Is this compound stable in aqueous solutions or cell culture media?

A4: Like many small molecule inhibitors, this compound has limited solubility in aqueous solutions. It is recommended to dilute the DMSO stock solution into your aqueous buffer or cell culture media immediately before use to minimize the risk of precipitation and degradation.

Q5: Are there any known degradation pathways for this compound?

A5: Currently, there is no publicly available information detailing specific degradation pathways of this compound under experimental conditions. To ensure the integrity of the compound, it is crucial to follow the recommended storage and handling procedures.

Visualizing Experimental Logic

The following diagram outlines a logical workflow for troubleshooting experiments where the degradation of this compound is suspected.

Suspected_Degradation_Workflow start Inconsistent or Negative Experimental Results check_storage Verify Storage Conditions (Solid: 2-8°C, light-protected) (Stock: -20°C, aliquoted) start->check_storage check_age Check Age of Stock Solution (< 3 months?) check_storage->check_age Conditions OK prepare_fresh Prepare Fresh Stock Solution from Solid check_storage->prepare_fresh Improper Storage check_handling Review Handling Protocol (Avoided repeated freeze-thaw? Used anhydrous DMSO?) check_age->check_handling Age OK check_age->prepare_fresh Too Old check_handling->prepare_fresh Improper Handling rerun_exp Repeat Experiment with Fresh Stock check_handling->rerun_exp Handling OK prepare_fresh->rerun_exp consistent_results Results are Consistent and Positive rerun_exp->consistent_results Problem Solved inconsistent_results Results Remain Inconsistent rerun_exp->inconsistent_results Problem Persists troubleshoot_assay Troubleshoot Other Experimental Parameters (e.g., cell line, reagents, assay protocol) inconsistent_results->troubleshoot_assay

Caption: Workflow for Investigating Suspected this compound Degradation.

References

ensuring complete dissolution of NSC636819 for accurate dosing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the complete dissolution of NSC636819 to ensure accurate dosing in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is soluble in DMSO up to 10 mM or 10 mg/mL.[1] For optimal results, it is advisable to use a fresh, unopened bottle of anhydrous (hygroscopic) DMSO, as absorbed water can negatively impact solubility.[2]

Q2: My this compound is not fully dissolving in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, gentle warming of the solution to 37°C and brief sonication can aid in complete dissolution.[2] Ensure the vial is securely capped during these procedures to prevent contamination and solvent evaporation.

Q3: Can I dissolve this compound directly in cell culture media or aqueous buffers?

A3: No, it is not recommended to dissolve this compound directly in aqueous solutions like cell culture media or phosphate-buffered saline (PBS). The compound is hydrophobic and will likely precipitate. Always prepare a concentrated stock solution in DMSO first.

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] However, the tolerance to DMSO can vary between cell lines. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess the impact on your specific cells. For sensitive primary cells, the final DMSO concentration should not exceed 0.1%.[3]

Q5: How should I store this compound powder and stock solutions?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C (stable for up to 3 months) or -80°C (stable for up to 6 months).[1][2]

Troubleshooting Guide

This guide provides a step-by-step approach to diagnose and resolve common issues encountered during the dissolution and use of this compound.

Problem Possible Cause Recommended Solution
Precipitation upon addition to cell culture media The aqueous solubility of this compound is low, and the direct addition of a concentrated DMSO stock can cause it to crash out of solution.1. Pre-warm the media: Ensure your cell culture media is at 37°C before adding the this compound/DMSO stock. 2. Add dropwise while swirling: Add the stock solution slowly to the media while gently swirling to facilitate rapid mixing and dispersion. 3. Intermediate dilution: Consider making an intermediate dilution of the DMSO stock in a small volume of pre-warmed media before adding it to the final culture volume.
Cloudiness or precipitate in the final culture plate The final concentration of this compound exceeds its solubility limit in the cell culture medium.1. Lower the final concentration: If possible, reduce the final working concentration of this compound in your experiment. 2. Increase the serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the media can sometimes help to keep hydrophobic compounds in solution.
Inconsistent experimental results Incomplete dissolution of the compound leading to inaccurate dosing.1. Visually inspect the stock solution: Before each use, ensure your DMSO stock solution is clear and free of any visible precipitate. If precipitate is observed, warm and sonicate the solution until it is clear. 2. Prepare fresh dilutions: Prepare working dilutions from the stock solution fresh for each experiment.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available information.

Parameter Value Reference
Molecular Weight 510.15 g/mol [1]
Solubility in DMSO Up to 10 mM (or 10 mg/mL)[1]
In Vitro IC50 (LNCaP cells) 16.5 µM (after 3 days)[2]
In Vitro Ki (KDM4A) 5.5 µM[2]
In Vitro Ki (KDM4B) 3.0 µM[2]
In Vivo Dosage (mouse model) 20 or 40 mg/kg (intraperitoneal injection)[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.10 mg of this compound (Molecular Weight = 510.15 g/mol ).

  • Dissolve: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Vortex: Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved, resulting in a clear solution.

  • Gentle Warming/Sonication (if necessary): If the compound does not fully dissolve, gently warm the solution to 37°C in a water bath or briefly sonicate the tube until the solution is clear.

  • Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound DMSO stock solution

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of media with a final concentration of 10 µM, you will need to add 1 µL of the 10 mM stock solution.

  • Dilute into Media: Add the calculated volume of the DMSO stock solution to the pre-warmed cell culture medium. It is crucial to add the DMSO stock directly to the media and not the other way around. Add the stock solution dropwise while gently swirling the media to ensure rapid and even dispersion.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level (ideally ≤ 0.1% and not exceeding 0.5%).

  • Add to Cells: Immediately add the prepared working solution to your cells.

Visualizations

NSC636819_Dissolution_Workflow cluster_preparation Stock Solution Preparation cluster_working Working Solution Preparation NSC_powder This compound Powder Vortex Vortex/Sonicate/ Warm (37°C) NSC_powder->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock_Solution 10 mM Stock Solution (in DMSO) Vortex->Stock_Solution Dilution Add stock dropwise while swirling Stock_Solution->Dilution Prewarmed_Media Pre-warmed (37°C) Cell Culture Media Prewarmed_Media->Dilution Working_Solution Final Working Solution (e.g., 10 µM this compound, <0.5% DMSO) Dilution->Working_Solution Add_to_Cells Add_to_Cells Working_Solution->Add_to_Cells Add to Cells

Caption: Workflow for the dissolution of this compound.

NSC636819_Signaling_Pathway cluster_upregulated Upregulated Tumor Suppressors cluster_downregulated Downregulated Oncogenes This compound This compound KDM4AB KDM4A / KDM4B This compound->KDM4AB Inhibits H3K9me3 Histone H3 Lysine 9 Trimethylation (H3K9me3) KDM4AB->H3K9me3 Demethylates AR_Signaling Androgen Receptor (AR) Signaling KDM4AB->AR_Signaling Co-activates Chromatin Chromatin Condensation H3K9me3->Chromatin Promotes Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Represses AR_Signaling->Gene_Expression Activates Apoptosis Apoptosis Gene_Expression->Apoptosis RB1 RB1 Gene_Expression->RB1 CDH1 CDH1 Gene_Expression->CDH1 IGF1R IGF1R Gene_Expression->IGF1R FGFR3 FGFR3 Gene_Expression->FGFR3 CCNE2 CCNE2 Gene_Expression->CCNE2 AURKA AURKA Gene_Expression->AURKA AURKB AURKB Gene_Expression->AURKB

Caption: Simplified signaling pathway of this compound.

References

managing NSC636819 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing NSC636819 precipitation in stock solutions.

Troubleshooting Guide: this compound Precipitation

This guide addresses common issues related to the precipitation of this compound in stock solutions.

ProblemPossible CauseRecommended Solution
Precipitation upon initial dissolution The concentration of this compound exceeds its solubility limit in DMSO.Do not exceed the maximum recommended concentration of 10 mM. For a 10 mM stock, dissolve 5.1 mg of this compound in 1 mL of DMSO. Use of ultrasonic and warming may be necessary to facilitate dissolution.[1]
The DMSO used is of poor quality or contains water.Use high-purity, anhydrous, or newly opened DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Precipitation after freeze-thaw cycles Repeated changes in temperature can cause the compound to come out of solution.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1]
Precipitation during storage The stock solution was stored at an incorrect temperature or for an extended period.For long-term storage (up to 6 months), store aliquots at -80°C.[1] For short-term storage (up to 1 month), -20°C is acceptable.[1]
Precipitation when diluting in aqueous media This compound is poorly soluble in aqueous solutions, and adding the DMSO stock directly to an aqueous buffer can cause it to crash out.To dilute the DMSO stock solution, add it dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent is high-purity DMSO.[2]

Q2: What is the maximum soluble concentration of this compound in DMSO?

A2: this compound is soluble in DMSO up to 10 mM or 10 mg/mL.[2]

Q3: How should I store the solid this compound powder?

A3: The solid powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1]

Q4: How should I store my this compound stock solution?

A4: Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advised to avoid repeated freeze-thaw cycles.[1]

Q5: My this compound has precipitated out of my stock solution. Can I redissolve it?

A5: Gentle warming and sonication may help to redissolve the precipitate.[1] However, if the precipitate does not readily go back into solution, it is recommended to prepare a fresh stock solution to ensure accurate concentration.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 510.15 g/mol )[2]

  • High-purity, anhydrous DMSO[1]

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 5.1 mg of this compound.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 510.15 g/mol * 1000 mg/g = 5.1015 mg/mL

  • Weigh the this compound powder: Carefully weigh out 5.1 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of high-purity, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator or gently warm the solution in a water bath to aid dissolution.[1]

  • Aliquot for storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.[1]

  • Store the stock solution: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

This compound Signaling Pathway

NSC636819_Pathway This compound This compound KDM4AB KDM4A/KDM4B (Histone Demethylases) This compound->KDM4AB Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces H3K9me3 H3K9me3 (Trimethylated Histone H3 Lysine 9) KDM4AB->H3K9me3 Demethylates Gene_Expression Androgen-Responsive Gene Expression H3K9me3->Gene_Expression Represses Gene_Expression->Apoptosis Suppresses

Caption: Mechanism of action of this compound.

References

Technical Support Center: Interpreting Unexpected Phenotypic Effects of NSC636819

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NSC636819. The information presented here will aid in understanding and interpreting both the intended and unexpected phenotypic effects observed during experimentation.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.

Q1: We are observing significant apoptosis in our prostate cancer cell line (LNCaP) as expected, but we are also seeing apoptosis in a non-prostate cancer cell line that is known to be resistant to many standard chemotherapeutics. What could be the underlying mechanism?

A1: This is a documented and significant "unexpected" phenotype of this compound. The compound is a known inhibitor of the histone demethylases KDM4A and KDM4B.[1][2] KDM4A acts as an epigenetic silencer of the genes encoding for TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor 5 (DR5).[1] By inhibiting KDM4A, this compound treatment leads to the transcriptional activation and increased expression of both TRAIL and DR5.[1] This effect has been observed in various cancer cell lines, including those that are TRAIL-resistant.[1] The induced expression of both the ligand and its receptor can trigger apoptosis through the extrinsic pathway, providing a plausible explanation for the observed cell death in otherwise resistant cell lines.

Q2: We are treating our cells with this compound and are not seeing the expected increase in global H3K9me3 levels via Western blot. What could be the issue?

A2: There are several potential reasons for this observation:

  • Antibody Quality: Ensure you are using a high-quality, validated antibody specific for H3K9me3.

  • Treatment Conditions: The effect of this compound on H3K9me3 levels is dose and time-dependent. In LNCaP cells, a significant increase is observed after 24 hours of treatment with concentrations as low as 5 µM.[3] You may need to optimize the concentration and duration of treatment for your specific cell line.

  • Cell Line Specificity: The basal levels of KDM4A/B and the activity of other histone methyltransferases and demethylases can vary between cell lines, potentially influencing the magnitude of the H3K9me3 increase.

  • Nuclear Extraction Protocol: Ensure your histone extraction protocol is efficient and does not lead to the degradation of histone modifications.

Q3: Our cell viability assays are showing inconsistent IC50 values for this compound. What factors could be contributing to this variability?

A3: Inconsistent IC50 values can arise from several experimental variables:

  • Cell Seeding Density: Ensure that a consistent number of cells are seeded in each well, as the IC50 value can be influenced by cell density.

  • Treatment Duration: The cytotoxic effects of this compound are time-dependent. The reported IC50 of 16.5 µM in LNCaP cells was determined after 3 days of treatment.[2] Shorter or longer incubation times will likely alter the IC50 value.

  • Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo, trypan blue exclusion) measure different aspects of cell health (metabolic activity, ATP levels, membrane integrity). Ensure you are using a consistent assay and are aware of its limitations.

  • Compound Stability: this compound is dissolved in DMSO for in vitro use.[4] Ensure the stock solution is properly stored and that the final DMSO concentration in your culture medium is consistent and non-toxic to your cells.

Q4: We have observed a change in cell morphology and a decrease in proliferation, but not a significant increase in apoptosis markers after this compound treatment. What other cellular processes might be affected?

A4: Besides apoptosis, this compound can affect other cellular processes:

  • Cell Cycle Arrest: Inhibition of KDM4A/B has been linked to the transcriptional reprogramming of genes involved in cell cycle control.[3] It is plausible that this compound induces cell cycle arrest, potentially at the G2/M phase. We recommend performing cell cycle analysis using propidium (B1200493) iodide staining and flow cytometry to investigate this possibility.

  • Gene Expression Changes: this compound treatment can alter the expression of a variety of genes beyond those directly involved in apoptosis. In LNCaP cells, it has been shown to downregulate the expression of androgen receptor (AR)-responsive genes involved in proliferation.[3] A broader gene expression analysis (e.g., RNA-seq or qPCR array) could reveal other affected pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Inhibitory Activity of this compound

TargetParameterValue (µM)Cell LineReference
KDM4AKi5.5-[2]
KDM4BKi3.0-[2]

Table 2: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Treatment DurationReference
LNCaPProstate Cancer16.53 days[2]

Table 3: Effect of this compound on TRAIL and DR5 Expression

Cell LineCancer TypeTreatmentEffectReference
Calu-6Lung Cancer10-20 µM, 2 daysStrong induction of TRAIL and DR5 mRNA and protein[2]
MDA-MB231Breast Cancer10-20 µM, 2 daysStrong induction of TRAIL and DR5 mRNA and protein[2]
A549Lung Cancer10-20 µM, 2 daysStrong induction of TRAIL and DR5 mRNA and protein[2]
H1299Lung Cancer10-20 µM, 2 daysStrong induction of TRAIL and DR5 mRNA and protein[2]

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted for determining the cytotoxic effects of this compound.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity. Include a vehicle control (medium with the same final concentration of DMSO).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Protocol 2: Western Blot for H3K9me3

This protocol is designed to detect changes in histone H3 trimethylation at lysine (B10760008) 9.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Histone extraction buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K9me3 and anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 hours).

  • Harvest cells and perform histone extraction using a commercially available kit or a high-salt extraction protocol.

  • Quantify protein concentration using a BCA assay.

  • Denature 15-20 µg of histone extract by boiling in Laemmli sample buffer.

  • Separate the proteins on a 15% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K9me3 antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the analysis of cell cycle distribution following this compound treatment.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24-48 hours).

  • Harvest both adherent and floating cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells to remove the ethanol and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

Visualizations

Signaling Pathways and Experimental Workflows

NSC636819_Mechanism_of_Action This compound Primary Mechanism of Action This compound This compound KDM4AB KDM4A/KDM4B This compound->KDM4AB inhibits AR_Signaling Androgen Receptor Signaling This compound->AR_Signaling indirectly inhibits H3K9me3 H3K9me3 KDM4AB->H3K9me3 demethylates KDM4AB->AR_Signaling co-activates Gene_Repression Target Gene Repression H3K9me3->Gene_Repression promotes Apoptosis Apoptosis Gene_Repression->Apoptosis induces Proliferation Cell Proliferation AR_Signaling->Proliferation promotes NSC636819_Unexpected_TRAIL_Induction Unexpected Phenotype: TRAIL/DR5 Induction This compound This compound KDM4A KDM4A This compound->KDM4A inhibits Repressor_Complex NCoR-HDAC Repressor Complex This compound->Repressor_Complex prevents recruitment KDM4A->Repressor_Complex recruits TRAIL_DR5_Promoters TRAIL & DR5 Promoters Repressor_Complex->TRAIL_DR5_Promoters binds & represses TRAIL_DR5_Expression TRAIL & DR5 Expression TRAIL_DR5_Promoters->TRAIL_DR5_Expression leads to Apoptosis Apoptosis TRAIL_DR5_Expression->Apoptosis induces

References

strategies to reduce NSC636819 concentration for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NSC636819. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for the effective use of this compound in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cell-permeable, competitive inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B. By inhibiting these enzymes, it prevents the demethylation of histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression. This leads to an increase in global H3K9me3 levels and subsequent changes in gene expression.

Q2: What are the key signaling pathways affected by this compound?

A2: The primary signaling pathway affected by this compound is the KDM4A/KDM4B-mediated regulation of gene expression. This has been shown to impact several cancer-relevant pathways, including:

  • Androgen Receptor (AR) Signaling: KDM4A and KDM4B are co-activators of the androgen receptor. Inhibition by this compound can downregulate AR target genes.

  • Myc Signaling: KDM4B, in particular, has been shown to be a critical regulator of the Myc pathway. Inhibition can lead to the suppression of Myc-driven tumorigenesis.

  • Cell Cycle Regulation: this compound has been shown to up-regulate tumor suppressor genes like RB1 and CDH1, and down-regulate oncogenes such as CCNE2, AURKA, and AURKB, which are involved in cell cycle progression.[1]

Q3: How stable is this compound in cell culture medium for long-term experiments?

A3: While specific long-term stability data for this compound in cell culture media is not extensively published, it is a common issue for small molecule inhibitors to exhibit instability in aqueous solutions at 37°C.[2] It is strongly recommended to prepare fresh dilutions of this compound in your cell culture medium immediately before each use to minimize potential degradation. For long-term experiments, daily replacement of the medium with freshly prepared this compound is the most reliable strategy to maintain a consistent concentration.

Q4: I am not observing the expected increase in H3K9me3 levels after this compound treatment. What could be the issue?

A4: There are several potential reasons for this observation:

  • Compound Inactivity: Ensure your this compound stock is fresh and has been stored correctly. It's advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Insufficient Concentration or Treatment Time: The optimal concentration and duration are cell-line dependent. Perform a dose-response and time-course experiment to determine the effective concentration and time point for your specific cells.

  • Poor Cell Permeability: While this compound is cell-permeable, very high cell density or other factors could limit its uptake.

  • High Metabolic Activity: Rapidly dividing cells may have high levels of intracellular 2-oxoglutarate, a cofactor for KDM4 enzymes, which can compete with this compound.[2]

  • Antibody Issues: Verify that the H3K9me3 antibody you are using for detection (e.g., in Western blotting) is specific and sensitive.

Q5: What are the potential off-target effects or cytotoxicity of this compound in long-term studies?

A5: While this compound has shown selectivity for KDM4A/KDM4B over some other KDM family members, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations and during long-term exposure.[3] It is crucial to:

  • Use the lowest effective concentration determined from your dose-response experiments.

  • Include a non-cancerous cell line in your long-term studies to assess general cytotoxicity.

  • Monitor cell morphology and viability regularly throughout the experiment.

Troubleshooting Guides

Issue 1: Inconsistent or diminishing effects of this compound in long-term experiments.
Possible CauseSuggested Solution
Compound Degradation in Media The most likely cause. Prepare fresh this compound-containing media daily and perform a full media exchange.[4]
Cellular Metabolism of the Compound Cells may be metabolizing the inhibitor over time. Consider a partial media change with fresh compound every 12-24 hours.
Selection of a Resistant Cell Population Long-term treatment can select for cells that are less sensitive to the inhibitor. Monitor for changes in cell morphology and proliferation rate. Consider performing shorter-term experiments if possible.
Adsorption to Plasticware The compound may adsorb to the surface of the culture plates. While less common, this can be tested by measuring the compound concentration in the media over time in the absence of cells.
Issue 2: High cytotoxicity observed in both cancerous and non-cancerous cell lines.
Possible CauseSuggested Solution
Concentration is too high Perform a thorough dose-response curve to identify the optimal concentration that inhibits KDM4A/B activity without causing excessive cell death.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Always include a vehicle-only control in your experiments.
Off-target effects At high concentrations, this compound may inhibit other cellular processes. Consider testing a structurally unrelated KDM4A/B inhibitor to confirm that the observed phenotype is due to on-target inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: Inhibitory Activity of this compound

TargetAssay TypeValueReference
KDM4AIC506.4 µM[1]
KDM4BIC509.3 µM[1]
KDM4AKi5.5 µM[4]
KDM4BKi3.0 µM[4]

Table 2: Cellular Activity of this compound

Cell LineAssayValue (IC50)Treatment DurationReference
LNCaP (Prostate Cancer)Apoptosis Induction16.5 µM3 days[1][4]
PNT2 (Normal Prostate)Cell ViabilityNo significant effect at 5-20 µM6 days[1]
DU145 (Prostate Cancer)Growth Inhibition (GI50)8-26 µMNot Specified[5]
PC3 (Prostate Cancer)Growth Inhibition (GI50)8-26 µMNot Specified[5]
HuPrEC (Normal Prostate Epithelial)Growth Inhibition (GI50)8-26 µMNot Specified[5]

Experimental Protocols

Protocol 1: Long-Term Treatment of Adherent Cells with this compound (e.g., 7-14 days)

This protocol is designed to maintain a relatively constant concentration of this compound over an extended period.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile PBS

  • Trypsin-EDTA

  • Cell culture plates/flasks

Procedure:

  • Initial Seeding: Seed cells at a low density to prevent confluency during the experiment. The exact density will depend on the proliferation rate of your cell line and should be determined empirically.

  • Daily Media Change and Treatment:

    • Each day, pre-warm the required volume of complete cell culture medium to 37°C.

    • Prepare fresh dilutions of this compound in the pre-warmed medium to the desired final concentration immediately before use. Also, prepare a vehicle control with the same final concentration of DMSO.

    • Aspirate the old medium from the cell culture plates.

    • Gently wash the cells with sterile PBS.

    • Add the freshly prepared this compound-containing medium or vehicle control medium to the respective plates.

  • Cell Passaging (if necessary):

    • If cells approach confluency during the experiment, they will need to be passaged.

    • Aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cells.

    • Resuspend the cell pellet in a known volume of fresh medium.

    • Count the cells and re-seed a portion of the cell suspension into new plates at the initial low density.

    • Add freshly prepared this compound-containing medium to the newly seeded plates.

  • Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis (e.g., Western blotting for H3K9me3, cell viability assays).

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol allows you to empirically determine the stability of this compound under your specific experimental conditions.

Materials:

  • Complete cell culture medium (the same used for your experiments)

  • This compound stock solution

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • Analytical method for quantifying this compound (e.g., HPLC-MS)

Procedure:

  • Preparation: In a sterile environment, add your complete cell culture medium to several sterile tubes or wells.

  • Spiking: Add this compound from your stock solution to the medium to achieve the final concentration you use in your experiments. Also include a vehicle control.

  • Incubation: Place the tubes/plate in your cell culture incubator (37°C, 5% CO₂).

  • Time-Point Sampling: At various time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), remove an aliquot from a designated tube/well for each condition. The T=0 sample should be taken immediately after adding the compound.

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analysis: Analyze the concentration of intact this compound in each sample using a validated analytical method like HPLC-MS.

  • Data Interpretation: Plot the concentration of this compound versus time to determine its degradation rate in your cell culture medium.

Visualizations

Signaling Pathway of this compound Action

NSC636819_Pathway This compound This compound KDM4AB KDM4A / KDM4B This compound->KDM4AB inhibits H3K9me3 H3K9me3 (Transcriptional Repression) KDM4AB->H3K9me3 demethylates Gene_Expression Altered Gene Expression H3K9me3->Gene_Expression represses AR Androgen Receptor (AR) Signaling Gene_Expression->AR Myc Myc Signaling Gene_Expression->Myc Cell_Cycle Cell Cycle Regulators (e.g., RB1, CCNE2) Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of this compound, leading to altered gene expression and cellular outcomes.

Experimental Workflow for Long-Term this compound Treatment

Long_Term_Workflow cluster_setup Initial Setup cluster_treatment Daily Treatment Cycle cluster_maintenance Culture Maintenance cluster_analysis Endpoint Analysis Seed Seed cells at low density Adhere Allow cells to adhere (24h) Seed->Adhere Prepare Prepare fresh this compound in media Adhere->Prepare Exchange Full media exchange Prepare->Exchange Incubate Incubate (24h) Exchange->Incubate Monitor Monitor confluency Incubate->Monitor Harvest Harvest cells at desired time points Incubate->Harvest Passage Passage cells if needed Monitor->Passage Passage->Seed Re-seed Analysis Downstream Analysis (e.g., Western, Viability) Harvest->Analysis

Caption: Workflow for maintaining consistent this compound concentration in long-term cell culture.

Troubleshooting Logic for Reduced this compound Efficacy

References

Validation & Comparative

A Comparative Guide to the Efficacy of NSC636819 and Other KDM4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of NSC636819, a selective inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B, with other notable KDM4 inhibitors. The information presented is based on available experimental data and is intended to assist researchers in selecting the appropriate tool compounds for their studies in cancer biology and drug discovery.

Introduction to KDM4 Inhibition

The KDM4 family of histone demethylases (KDM4A-D) are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2][3] Dysregulation of KDM4 activity is implicated in the development and progression of various cancers, including prostate cancer, making them attractive therapeutic targets.[1][4][5][6][7] Inhibitors of KDM4 enzymes are valuable tools for studying their biological functions and for developing novel anti-cancer therapies.

This compound is a cell-permeable small molecule that acts as a competitive inhibitor of KDM4A and KDM4B.[4][8] It has been shown to inhibit the demethylase activity of these enzymes, leading to an increase in the repressive H3K9me3 mark and induction of apoptosis in prostate cancer cells.[4][6] This guide compares the biochemical and cellular efficacy of this compound with other well-characterized KDM4 inhibitors: JIB-04, QC6352, and IOX1.

Comparative Efficacy of KDM4 Inhibitors

The following tables summarize the in vitro biochemical potency of this compound and other selected KDM4 inhibitors against various KDM4 family members. It is important to note that the data presented below is compiled from different studies and assay formats, which may contribute to variability in the reported values. A direct comparison of absolute IC50 values should be made with caution.

Table 1: Biochemical Potency (IC50/Ki) of KDM4 Inhibitors

InhibitorKDM4AKDM4BKDM4CKDM4DKDM5BAssay Technology
This compound IC50: ~6.4 µM[8][9]Ki: 5.5 µM[8][10]IC50: 9.3 µM[8][9]Ki: 3.0 µM[8][10]-Weakly active[4]-Not specified
JIB-04 IC50: 445 nM[11]IC50: 435 nM[12]IC50: 1100 nM[12]IC50: 290 nM[11]-ELISA[3][12]
QC6352 IC50: 104 nM[13]IC50: 56 nM[13]IC50: 35 nM[13]IC50: 104 nM[13]IC50: 750 nM[13]LANCE TR-FRET[14]
IOX1 IC50: 1.7 µM-IC50: 0.6 µM[2]--MALDI-TOF MS

Table 2: Cellular Activity of KDM4 Inhibitors

InhibitorCell LineEffectConcentration
This compound LNCaP (Prostate Cancer)Induces apoptosisIC50: 16.5 µM (3 days)
LNCaP (Prostate Cancer)Increases H3K9me3 levels100 µM (30 min)[10]
JIB-04 Lung and Prostate Cancer Cell LinesBlocks proliferationIC50: as low as 10 nM[12]
QC6352 KYSE-150 (Esophageal Cancer)AntiproliferativeEC50: 3.5 nM[3]
Breast and Colon Cancer PDX modelsReduces tumor growth10 mg/kg (oral gavage)[13]
IOX1 HeLa (Cervical Cancer)Increases H3K9me3 levels-
A549 (Lung Cancer)Enhances radiosensitivity40 µM[15]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize the efficacy of these KDM4 inhibitors.

Biochemical Inhibition Assays

1. In Vitro KDM4 Demethylation Assay (for this compound)

This assay measures the ability of an inhibitor to block the enzymatic activity of KDM4A/B.

  • Enzyme and Substrate: Recombinant human KDM4A or KDM4B is incubated with a synthetic histone H3 peptide trimethylated at lysine 9 (H3K9me3).

  • Cofactors: The reaction buffer contains necessary cofactors for KDM4 activity, including α-ketoglutarate, Fe(II), and ascorbate.

  • Inhibitor Treatment: The reaction is carried out in the presence of varying concentrations of this compound.

  • Detection: The level of the demethylated product (H3K9me2) is quantified. The original study for this compound did not specify the exact detection method, but common methods include antibody-based detection (e.g., ELISA, Western blot) or mass spectrometry.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. LANCE TR-FRET Assay (for QC6352)

This is a high-throughput, homogeneous assay for measuring KDM4 activity.[14]

  • Principle: The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A biotinylated H3K9me3 peptide substrate and a europium-labeled antibody that specifically recognizes the demethylated H3K9me2 product are used.

  • Procedure:

    • Recombinant KDM4 enzyme is incubated with the biotinylated H3K9me3 substrate and cofactors in the presence of QC6352.

    • The reaction is stopped, and a detection mix containing a europium-labeled anti-H3K9me2 antibody and streptavidin-conjugated acceptor beads is added.

    • If demethylation has occurred, the antibody binds to the product, bringing the europium donor and the acceptor bead into close proximity, resulting in a FRET signal.

  • Data Analysis: The IC50 value is determined from the dose-response curve of the inhibitor.

3. ELISA-based Assay (for JIB-04)

This is an antibody-based assay to quantify KDM4 activity.[12]

  • Principle: A biotinylated peptide substrate is immobilized on a streptavidin-coated plate. The KDM4 enzyme is added, and its activity is measured by detecting the demethylated product with a specific antibody.

  • Procedure:

    • Streptavidin-coated plates are incubated with a biotinylated H3K9me3 peptide.

    • Recombinant KDM4 enzyme and cofactors are added in the presence of JIB-04.

    • After incubation, the plate is washed, and a primary antibody specific for the H3K9me2 product is added.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

    • A chromogenic substrate is added, and the absorbance is measured to quantify enzyme activity.

  • Data Analysis: IC50 values are calculated from the inhibition curves.

Cellular Assays

1. Cell Viability Assay (MTT or PrestoBlue)

These assays measure the effect of inhibitors on cell proliferation and viability.

  • Procedure:

    • Cancer cells (e.g., LNCaP for this compound, various lines for other inhibitors) are seeded in 96-well plates.[16][17][18][19]

    • Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 3-5 days).

    • MTT or PrestoBlue reagent is added to the wells. Viable cells with active metabolism convert the reagent into a colored product.

    • The absorbance or fluorescence is measured, which is proportional to the number of viable cells.

  • Data Analysis: The IC50 or EC50 value, the concentration at which 50% of cell growth is inhibited, is determined.

2. Cellular Histone Methylation Assay (Western Blot)

This assay is used to confirm the on-target effect of the inhibitors in a cellular context.[19][20]

  • Procedure:

    • Cells are treated with the KDM4 inhibitor for a specific time.

    • Histones are extracted from the cell nuclei.

    • The levels of specific histone methylation marks (e.g., H3K9me3) and total histone H3 (as a loading control) are analyzed by Western blotting using specific antibodies.

  • Data Analysis: The band intensities are quantified to determine the relative change in histone methylation levels upon inhibitor treatment.

3. Apoptosis Assay (Flow Cytometry)

This assay quantifies the induction of programmed cell death by the inhibitors.[4][18]

  • Procedure:

    • Cells are treated with the inhibitor.

    • Cells are stained with Annexin V (which binds to apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI) or DAPI (which stains necrotic or late apoptotic cells).

    • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of apoptotic cells is quantified.

Signaling Pathways and Mechanisms of Action

KDM4A and KDM4B are known to function as co-activators of the androgen receptor (AR), a key driver of prostate cancer.[1][21] By removing the repressive H3K9me3 mark at AR target gene promoters, KDM4A/B facilitate the transcription of genes involved in cell proliferation and survival.

KDM4_AR_Signaling_Pathway

This compound competitively inhibits the catalytic activity of KDM4A and KDM4B. This leads to an accumulation of H3K9me3 at target gene promoters, resulting in transcriptional repression of AR-driven genes, and ultimately, a reduction in prostate cancer cell proliferation and the induction of apoptosis.[4]

The other inhibitors discussed also target the catalytic domain of KDM4 enzymes, though their selectivity profiles and modes of action may differ. For instance, JIB-04 is a pan-Jumonji inhibitor and is not competitive with the 2-OG co-substrate.[3][12] QC6352 is a potent, orally active inhibitor of all KDM4 isoforms.[13] IOX1 is a broad-spectrum inhibitor of 2-OG oxygenases, including multiple KDM subfamilies.[2]

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of a novel KDM4 inhibitor.

Inhibitor_Characterization_Workflow Selectivity Selectivity TargetEngagement TargetEngagement Selectivity->TargetEngagement ApoptosisAssay ApoptosisAssay PKPD PKPD ApoptosisAssay->PKPD

Conclusion

This compound is a valuable tool for studying the roles of KDM4A and KDM4B, particularly in the context of prostate cancer. It exhibits micromolar potency in biochemical assays and effectively induces apoptosis in prostate cancer cells. When comparing this compound to other KDM4 inhibitors such as JIB-04 and QC6352, it is evident that the latter compounds exhibit significantly lower IC50 values, suggesting higher biochemical potency. However, it is critical to reiterate that these values were obtained from different studies using varied assay methodologies. Therefore, for a definitive comparison of efficacy, these inhibitors should be evaluated head-to-head in standardized biochemical and cellular assays. The choice of inhibitor will ultimately depend on the specific research question, the required potency and selectivity, and the biological system under investigation.

References

Validating NSC636819's Mechanism of Action: A Comparative Guide with siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NSC636819's performance against alternative inhibitors of the KDM4A/B histone demethylases. We delve into supporting experimental data, focusing on siRNA-mediated knockdown as a crucial tool for validating the on-target effects of these compounds.

This compound is a competitive and selective inhibitor of the histone demethylases KDM4A and KDM4B, which are implicated in the progression of various cancers, notably prostate cancer.[1] Validation of its mechanism of action is paramount for its development as a potential therapeutic agent. This guide will compare the cellular phenotypes induced by this compound with those resulting from direct genetic knockdown of KDM4A and KDM4B using small interfering RNA (siRNA), and contextualize these findings with data from other known KDM4 inhibitors.

Comparative Analysis of KDM4 Inhibition: this compound vs. Alternatives and siRNA Knockdown

The central hypothesis for validating this compound's mechanism of action is that its phenotypic effects should phenocopy the effects of KDM4A and KDM4B knockdown. Key cellular processes affected by the inhibition of these demethylases include cell proliferation, cell cycle progression, and apoptosis.

Studies have demonstrated that both pharmacological inhibition and genetic knockdown of KDM4A/B in prostate cancer cells lead to a significant reduction in cell viability.[2][3] For instance, knockdown of KDM4A or KDM4B in LNCaP prostate cancer cells resulted in decreased cell growth and an increase in the apoptotic cell population.[3] Similarly, treatment of LNCaP cells with this compound also induced apoptosis and inhibited cell proliferation.[1][3]

The following tables summarize the quantitative data from studies investigating the effects of KDM4A/B inhibition through various modalities.

Inhibitor/Method Target(s) Cell Line Effect IC50/Concentration Reference
This compoundKDM4A, KDM4BLNCaPInhibition of cell growth, induction of apoptosisIC50 = 16.5 µM[3]
JIB-04Pan-Jumonji inhibitor (including KDM4A/B)LNCaP, PC3Inhibition of cell growth, cell cycle arrestIC50 ~435 nM (KDM4B)[4][5]
ML324KDM4B, KDM4ENot specifiedInhibition of demethylase activityIC50 = 4.9 µM (KDM4B)[5]
QC6352KDM4A, KDM4B, KDM4C, KDM4DPSTR, 144-13 (NEPC)Reduction of cell proliferationNot specified[6]
siRNA Knockdown Target(s) Cell Line Effect N/A Reference
siKDM4AKDM4ALNCaP, PC3Inhibition of cell growthN/A[4]
siKDM4BKDM4BLNCaP, PC3Inhibition of cell growth, cell cycle arrestN/A[4]

Table 1: Comparison of Anti-proliferative Effects of KDM4 Inhibitors and siRNA Knockdown. This table highlights the consistent anti-proliferative effects observed across different methods of KDM4A/B inhibition in prostate cancer cell lines.

Inhibitor/Method Target(s) Cell Line Effect on Histone Methylation Reference
This compoundKDM4A, KDM4BLNCaPIncreased H3K9me3 levels[1][3]
shKDM4A/BKDM4A, KDM4BLNCaPIncreased H3K9me3 levels[2][3]

Table 2: Impact of this compound and KDM4A/B Knockdown on Histone H3 Lysine 9 Trimethylation (H3K9me3). This table demonstrates that both chemical inhibition with this compound and genetic knockdown of its targets lead to the same molecular consequence: an increase in the repressive H3K9me3 mark.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the KDM4A/B signaling pathway and a typical experimental workflow for validating a compound's mechanism of action using siRNA.

KDM4_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Points of Inhibition Histone Histone H3 H3K9me3 H3K9me3 (Repressive Mark) Histone->H3K9me3 Methylation KDM4AB KDM4A/B H3K9me3->KDM4AB Substrate Gene_Expression Oncogene Expression (e.g., AR-responsive genes) H3K9me3->Gene_Expression Suppresses KDM4AB->Histone Demethylation KDM4AB->Gene_Expression Activates This compound This compound This compound->KDM4AB Inhibits siRNA siRNA siRNA->KDM4AB Degrades mRNA (prevents synthesis) siRNA_Validation_Workflow cluster_setup Experimental Setup cluster_analysis Phenotypic and Molecular Analysis cluster_validation Validation of Mechanism Start Prostate Cancer Cells (e.g., LNCaP) Treatment Treatment Groups Start->Treatment Control Control (e.g., vehicle, non-targeting siRNA) Treatment->Control NSC636819_Treat This compound Treatment Treatment->NSC636819_Treat siRNA_KD KDM4A/B siRNA Knockdown Treatment->siRNA_KD Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Control->Viability Apoptosis Apoptosis Assay (e.g., Annexin V staining, Caspase activity) Control->Apoptosis WesternBlot Western Blot (H3K9me3, KDM4A/B levels) Control->WesternBlot NSC636819_Treat->Viability NSC636819_Treat->Apoptosis NSC636819_Treat->WesternBlot siRNA_KD->Viability siRNA_KD->Apoptosis siRNA_KD->WesternBlot Comparison Compare Phenotypes and Molecular Markers Viability->Comparison Apoptosis->Comparison WesternBlot->Comparison Validation Mechanism Validated Comparison->Validation Phenotypes match

References

A Comparative Analysis of NSC636819 and ML324 in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of epigenetic modulators in cancer therapy is rapidly evolving, with histone demethylase inhibitors emerging as a promising class of therapeutic agents. Among these, inhibitors of the KDM4/JMJD2 family of histone lysine (B10760008) demethylases have garnered significant attention due to their role in regulating chromatin structure and gene expression, processes often dysregulated in cancer. This guide provides a comprehensive comparative analysis of two such inhibitors, NSC636819 and ML324, summarizing their performance in various cancer models based on available experimental data.

Mechanism of Action and Target Profile

Both this compound and ML324 target the KDM4/JMJD2 family of histone demethylases, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes responsible for removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Inhibition of these enzymes leads to an increase in histone methylation, subsequently altering gene expression and inducing anti-cancer effects.

This compound is a competitive inhibitor of KDM4A and KDM4B.[1][2] It binds to the active site of these enzymes, preventing the demethylation of H3K9me3.[2] This leads to the accumulation of this repressive histone mark and the transcriptional silencing of genes involved in cell proliferation and androgen receptor (AR) signaling in prostate cancer.[3]

ML324 is a selective inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases, with a notable potency against JMJD2E.[4][5] By inhibiting KDM4 enzymes, ML324 prevents the demethylation of both H3K9 and H3K36.[4] This epigenetic modulation has demonstrated therapeutic potential in various cancer models.[6]

cluster_this compound This compound cluster_ML324 ML324 This compound This compound KDM4AB KDM4A/KDM4B This compound->KDM4AB inhibits H3K9me3_inc Increased H3K9me3 KDM4AB->H3K9me3_inc prevents demethylation of AR_pathway_inhib Inhibition of AR Signaling Pathway H3K9me3_inc->AR_pathway_inhib Apoptosis_NSC Apoptosis AR_pathway_inhib->Apoptosis_NSC ML324 ML324 JMJD2 JMJD2/KDM4 ML324->JMJD2 inhibits H3K9_H3K36_inc Increased H3K9/H3K36 Methylation JMJD2->H3K9_H3K36_inc prevents demethylation of Gene_silencing Oncogene Silencing H3K9_H3K36_inc->Gene_silencing Apoptosis_ML Apoptosis Gene_silencing->Apoptosis_ML G cluster_workflow TR-FRET Assay Workflow start Start dispense_substrate Dispense 1.5 µM H3K9Me3-Biotin substrate into 384-well plate start->dispense_substrate add_enzyme_inhibitor Add KDM4B enzyme and test compound (e.g., this compound or ML324) dispense_substrate->add_enzyme_inhibitor incubate1 Incubate for 30-60 minutes at RT add_enzyme_inhibitor->incubate1 add_detection Add Tb-anti-H3K9Me2 antibody and AF488-Streptavidin incubate1->add_detection incubate2 Incubate for 15-60 minutes at RT add_detection->incubate2 read_plate Read TR-FRET signal (520 nm/490 nm emission ratio) incubate2->read_plate end End read_plate->end G cluster_workflow In Vivo Xenograft Workflow start Start implant_cells Subcutaneously implant cancer cells into immunodeficient mice start->implant_cells tumor_growth Monitor tumor growth implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer test compound (e.g., this compound or ML324) or vehicle control randomize->treat monitor_tumor Monitor tumor volume and body weight treat->monitor_tumor endpoint Euthanize mice at study endpoint monitor_tumor->endpoint analyze Excise and analyze tumors endpoint->analyze end End analyze->end

References

Confirming NSC636819 Target Engagement in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current methodologies for confirming the target engagement of NSC636819, a selective inhibitor of the histone demethylases KDM4A and KDM4B, in a live-cell context.[1][2][3][4] Objective comparison of the available techniques, supported by experimental data, is crucial for the accurate interpretation of compound activity and its translation into desired cellular outcomes.

This compound is a cell-permeable small molecule that competitively inhibits KDM4A and KDM4B, leading to an increase in the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a marker for transcriptional repression.[1][3][4] While functional outcomes like apoptosis induction in cancer cells are well-documented, direct confirmation of target binding within the cell is essential for robust mechanism-of-action studies.[3] This guide explores and compares three primary methods for this purpose: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET)-based assays, and downstream functional assays measuring H3K9me3 levels.

Comparison of Target Engagement Methodologies

The selection of an appropriate target engagement assay depends on various factors, including the specific research question, available resources, and desired throughput. Below is a comparative summary of the key techniques.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayDownstream Functional Assay (H3K9me3 Quantification)
Principle Ligand binding stabilizes the target protein against thermal denaturation.[5][6]Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[7][8]Measures the functional consequence of target inhibition (increased H3K9me3).
Target Modification None required (endogenous protein).Requires expression of a NanoLuc®-KDM4A/B fusion protein.None required (endogenous histone).
Reagent Requirements Specific antibody for KDM4A/B.Fluorescently labeled KDM4A/B inhibitor (tracer) and NanoLuc® substrate.Specific antibody for H3K9me3 and total H3.
Primary Readout Change in protein melting temperature (ΔTm) or isothermal dose-response.[5]Change in BRET ratio.[7]Change in H3K9me3 signal intensity.
Quantitative Metric EC50 (from isothermal dose-response).IC50 (from competitive binding).EC50 (from dose-response of H3K9me3 increase).
Throughput Low to medium.High.Medium to high.
Direct Binding Evidence Yes (biophysical).Yes (proximity-based).No (indirect, functional).
Key Advantage Label-free, uses endogenous protein.[6]High sensitivity and suitability for high-throughput screening.[8]Confirms functional activity in a cellular context.
Key Limitation Not all binding events cause a thermal shift; can be lower throughput.Requires genetic engineering and development of a specific fluorescent tracer.Indirect measure of target engagement; pathway effects can be complex.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.

Experimental Workflow:

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture Cells harvest Harvest & Resuspend cell_culture->harvest treat Treat with this compound or Vehicle harvest->treat heat Heat at Temperature Gradient treat->heat cool Cool heat->cool lyse Lyse Cells cool->lyse centrifuge Centrifuge to Pellet Aggregates lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect detect Detect Soluble KDM4A/B (e.g., Western Blot) collect->detect plot Plot Melting Curve / Dose-Response detect->plot NanoBRET_Signaling cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound KDM4_NanoLuc_1 KDM4-NanoLuc Tracer_1 Fluorescent Tracer KDM4_NanoLuc_1->Tracer_1 Binding BRET_Signal_1 BRET Signal Tracer_1->BRET_Signal_1 Energy Transfer KDM4_NanoLuc_2 KDM4-NanoLuc This compound This compound KDM4_NanoLuc_2->this compound Competitive Binding Tracer_2 Fluorescent Tracer This compound->Tracer_2 Displacement No_BRET_Signal No BRET Signal Tracer_2->No_BRET_Signal H3K9me3_Workflow cluster_cell_prep Cell Treatment cluster_histone_extraction Histone Extraction cluster_detection Detection cell_culture Culture Cells treat Treat with this compound Dose-Response cell_culture->treat lyse Lyse Cells & Isolate Nuclei treat->lyse extract Acid Extract Histones lyse->extract quantify_protein Quantify Protein extract->quantify_protein western_blot Western Blot for H3K9me3 & Total H3 quantify_protein->western_blot quantify_bands Quantify Band Intensities western_blot->quantify_bands plot Plot Dose-Response Curve quantify_bands->plot

References

Unveiling the Selectivity of NSC636819: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of NSC636819, a small molecule inhibitor of histone demethylases. Primarily targeting the KDM4 subfamily, this compound has emerged as a valuable tool in epigenetic research and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity profile of this compound and its potential applications.

Executive Summary

This compound is a competitive inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM4A and KDM4B.[1] Experimental data demonstrates its potent inhibitory activity against these two enzymes. While exhibiting strong affinity for KDM4A and KDM4B, this compound shows significantly reduced activity against other members of the KDM4 subfamily, namely KDM4D and KDM4E, highlighting a degree of intra-subfamily selectivity.[1][2] Furthermore, cellular studies indicate that this compound specifically elevates H3K9me3 levels, the primary substrate of KDM4A and KDM4B, without altering the methylation status of other histone marks, suggesting a broader selectivity against other histone demethylase families.

Comparative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against several members of the KDM4 subfamily. The following table summarizes the available IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Target DemethylaseIC50 (µM)Ki (µM)SubstrateNotes
KDM4A 6.4[2]5.5[2]H3K9me3Potent inhibition
KDM4B 9.3[2]3.0[2]H3K9me3Potent inhibition
KDM4D ---Much reduced activity compared to KDM4A/B[1][2]
KDM4E ---Much reduced activity compared to KDM4A/B[1][2]

Absence of a specific value indicates that the data is not currently available in the cited literature, although qualitative descriptions of reduced activity exist.

Selectivity Profile of this compound

The following diagram illustrates the known selectivity of this compound against various histone demethylases.

NSC636819_Selectivity cluster_KDM4 KDM4 Subfamily cluster_other_KDMs Other KDM Families KDM4A KDM4A KDM4B KDM4B KDM4D KDM4D KDM4E KDM4E Other_KDMs Other Histone Demethylases (e.g., targeting H3K4, H3K27, H3K36) This compound This compound This compound->KDM4A Strong Inhibition (IC50 = 6.4 µM, Ki = 5.5 µM) This compound->KDM4B Strong Inhibition (IC50 = 9.3 µM, Ki = 3.0 µM) This compound->KDM4D Weak Inhibition This compound->KDM4E Weak Inhibition This compound->Other_KDMs No Significant Inhibition (inferred from cellular data)

Caption: Selectivity profile of this compound against histone demethylases.

Experimental Methodologies

The primary method used to determine the inhibitory activity of this compound against KDM4 subfamily members is a formaldehyde (B43269) dehydrogenase (FDH)-coupled demethylase assay.[1] This in vitro enzyme assay provides a quantitative measure of demethylase activity.

Formaldehyde Dehydrogenase (FDH)-Coupled Demethylase Assay Protocol

This assay measures the production of formaldehyde, a byproduct of the histone demethylation reaction. The formaldehyde is then oxidized by FDH, which is coupled to the reduction of NAD+ to NADH. The increase in NADH absorbance at 340 nm is directly proportional to the demethylase activity.

Materials:

  • Recombinant human KDM4A, KDM4B, KDM4D, or KDM4E

  • Trimethylated histone H3 peptide substrate (e.g., H3K9me3)

  • This compound (dissolved in DMSO)

  • α-ketoglutarate (α-KG)

  • Ascorbate

  • Ferrous ammonium (B1175870) sulfate

  • Formaldehyde dehydrogenase (FDH)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • HEPES buffer (pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, ascorbate, ferrous ammonium sulfate, α-KG, NAD+, FDH, and the histone H3 peptide substrate.

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.

  • Enzyme Addition: Initiate the reaction by adding the recombinant KDM4 enzyme to each well.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percent inhibition for each concentration of this compound relative to the DMSO control. IC50 values are then calculated by fitting the dose-response data to a suitable equation.

FDH_Assay_Workflow cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Reaction Initiation cluster_step3 Step 3: Detection & Analysis Mix Prepare Reaction Mix (Buffer, Cofactors, Substrate, FDH, NAD+) Inhibitor Add this compound (or DMSO) Enzyme Add KDM4 Enzyme Inhibitor->Enzyme Reader Measure NADH Production (Absorbance at 340 nm) Enzyme->Reader Analysis Calculate Reaction Rates & Determine IC50 Reader->Analysis

Caption: Workflow for the FDH-coupled histone demethylase assay.

Conclusion

This compound is a selective inhibitor of KDM4A and KDM4B. Its demonstrated potency and intra-subfamily selectivity make it a critical tool for dissecting the specific roles of these enzymes in health and disease. The provided experimental data and protocols offer a foundation for researchers to effectively utilize this compound in their studies. Further comprehensive profiling against a wider range of histone demethylases would provide a more complete understanding of its off-target effects.

References

KDM4 Inhibition: A Potential Strategy to Synergize with Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the synergistic effects of NSC636819 with radiotherapy is not currently available in published literature, compelling preclinical evidence for other inhibitors of the same target class, Lysine Demethylase 4 (KDM4), suggests a strong potential for synergistic anti-cancer activity. This guide compares the performance of KDM4 inhibitors, specifically JIB-04 and SD70, in combination with radiotherapy, providing available experimental data and protocols to inform future research directions for compounds like this compound.

This compound is a competitive inhibitor of KDM4A and KDM4B, histone demethylases that play a crucial role in chromatin regulation and have been implicated in cancer progression, particularly prostate cancer. Inhibition of these enzymes has been shown to induce apoptosis and suppress tumor growth. The data presented here for other KDM4 inhibitors offers a framework for investigating the potential of this compound as a radiosensitizer.

Comparative Performance of KDM4 Inhibitors with Radiotherapy

The following tables summarize the quantitative data from preclinical studies on KDM4 inhibitors JIB-04 and SD70, demonstrating their synergistic effects with radiotherapy.

Table 1: In Vitro Radiosensitization by KDM4 Inhibitor JIB-04 in Non-Small Cell Lung Cancer (NSCLC) Cells

Cell LineTreatmentSurviving Fraction at 2 Gy (SF2)IC50 of JIB-04 (nM)
H1299Radiation AloneNot specifiedNot applicable
JIB-04 + RadiationMarkedly decreased vs. radiation alone[1]Not specified for combination
A549Radiation AloneNot specifiedNot applicable
JIB-04 + RadiationMarkedly decreased vs. radiation alone[1]Not specified for combination

Table 2: In Vivo Antitumor Efficacy of KDM4 Inhibitors with Radiotherapy

InhibitorCancer ModelTreatment GroupOutcomeReference
JIB-04NSCLC (H1299 xenograft)JIB-04 (50 mg/kg) + IR (2 Gy)Significantly delayed tumor growth and prolonged survival compared to either treatment alone.[1][1]
SD70Lung Cancer (syngeneic model)SD70 + RT + anti-PD-L1Best therapeutic efficacy with tolerable toxicity; significant inhibition of tumor growth.[1][2][1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies.

In Vitro Radiosensitization Assay (JIB-04)[1]
  • Cell Culture: Human non-small cell lung cancer (NSCLC) cell lines (H1299, A549) were cultured in appropriate media.

  • Drug Treatment: Cells were pre-treated with the KDM4 inhibitor JIB-04 at nano-molar concentrations (IC50 doses for colony formation) for 4 hours.

  • Irradiation: Following drug treatment, cells were exposed to ionizing radiation (IR) with doses up to 8 Gy.

  • Colony Formation Assay: After irradiation, cells were seeded at low density and cultured for 10-14 days to allow for colony formation. Colonies were then fixed, stained, and counted.

  • Data Analysis: The surviving fraction of cells was calculated for each treatment condition and dose of radiation.

In Vivo Tumor Growth Delay Study (JIB-04)[1]
  • Animal Model: Subcutaneous tumors were established in mice by injecting H1299 NSCLC cells (5 x 10^6 cells).

  • Treatment Initiation: Treatment began when tumors reached an average volume of 150-200 mm³.

  • Treatment Groups:

    • Vehicle control

    • JIB-04 (50 mg/kg/day, administered intraperitoneally)

    • IR (2 Gy, delivered 4 hours after JIB-04 administration)

    • JIB-04 + IR

  • Treatment Schedule: Treatments were administered every other day for a total of 12 doses.

  • Outcome Measurement: Tumor volume was measured regularly, and animal survival was monitored.

In Vivo Triple-Combination Therapy Study (SD70)[1][2]
  • Animal Model: A syngeneic lung cancer model was established in C57BL/6 mice.

  • Treatment Groups:

    • Control

    • SD70 (KDM4C-specific inhibitor)

    • Radiotherapy (RT)

    • Anti-PD-L1 antibody

    • SD70 + RT

    • SD70 + anti-PD-L1

    • RT + anti-PD-L1

    • SD70 + RT + anti-PD-L1

  • Outcome Measurement: Antitumor efficacy was evaluated by measuring tumor growth. Toxicity was also monitored.

  • Immunophenotyping: Infiltrating immune cells in the tumor microenvironment were analyzed by flow cytometry.

Signaling Pathways and Mechanism of Synergy

The synergistic effect of KDM4 inhibitors with radiotherapy is thought to be mediated through two primary mechanisms: direct radiosensitization by impairing DNA damage repair and enhancement of antitumor immunity.

  • Impairment of DNA Damage Repair: KDM4B has been identified as a DNA damage response protein.[3] It is recruited to sites of DNA double-strand breaks (DSBs) and its demethylase activity is required for this process.[3] Inhibition of KDM4 (specifically KDM5B, another target of JIB-04) leads to the accumulation of H3K4me3 at DSB sites, which in turn impairs the recruitment of essential DNA repair factors.[4] This disruption of the DNA damage response enhances the cytotoxic effects of radiation, which primarily acts by inducing DNA DSBs.

  • Enhancement of Antitumor Immunity: Pharmacological inhibition of KDM4C with SD70 has been shown to increase the transcription of the chemokine CXCL10.[1][2] CXCL10 is a potent chemoattractant for CD8+ T cells, leading to their increased infiltration into the tumor microenvironment.[2] This influx of cytotoxic T lymphocytes, which are key mediators of antitumor immunity, is further potentiated by radiotherapy and immune checkpoint blockade (anti-PD-L1), resulting in a robust and synergistic antitumor effect.[1][2]

Visualizing the Synergistic Pathways

The following diagrams illustrate the proposed signaling pathways through which KDM4 inhibition may synergize with radiotherapy.

KDM4_Radiotherapy_Synergy cluster_direct Direct Radiosensitization cluster_immune Immune-Mediated Synergy Radiotherapy Radiotherapy DNA_DSB DNA Double-Strand Breaks Radiotherapy->DNA_DSB KDM4 KDM4 (e.g., KDM4B/5B) DNA_DSB->KDM4 recruits Cell_Death Increased Cancer Cell Death DNA_DSB->Cell_Death H3K4me3 H3K4me3 Accumulation KDM4->H3K4me3 prevents accumulation of DDR_Inhibition Impaired DNA Damage Repair H3K4me3->DDR_Inhibition DDR_Inhibition->Cell_Death Immune_Attack Enhanced Antitumor Immunity This compound This compound (KDM4A/B Inhibitor) This compound->KDM4 inhibits JIB04 JIB-04 (KDM Inhibitor) JIB04->KDM4 inhibits SD70 SD70 (KDM4C Inhibitor) KDM4C KDM4C SD70->KDM4C inhibits CXCL10 CXCL10 Transcription KDM4C->CXCL10 represses CD8_T_cell CD8+ T Cell Infiltration CXCL10->CD8_T_cell promotes CD8_T_cell->Immune_Attack Anti_PDL1 Anti-PD-L1 Therapy Anti_PDL1->Immune_Attack Radiotherapy_immune Radiotherapy Radiotherapy_immune->Immune_Attack potentiates

Caption: Proposed mechanisms of KDM4 inhibitor synergy with radiotherapy.

Conclusion

While direct evidence for this compound in combination with radiotherapy is lacking, the data from other KDM4 inhibitors strongly support the rationale for such investigations. The ability of KDM4 inhibitors to both directly radiosensitize cancer cells by impairing DNA repair and to enhance antitumor immunity presents a compelling dual mechanism for synergistic therapeutic effects. The experimental frameworks provided here offer a starting point for preclinical evaluation of this compound as a potential radiosensitizer, which could ultimately lead to more effective combination cancer therapies. Further research is warranted to elucidate the specific effects of this compound on the DNA damage response and the tumor immune microenvironment in the context of radiotherapy.

References

Validating the Anti-Tumor Efficacy of NSC636819 in 3D Spheroid Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of preclinical cancer drug evaluation is shifting from traditional 2D cell cultures to more physiologically relevant 3D models. 3D spheroids, in particular, better recapitulate the tumor microenvironment, including nutrient and oxygen gradients, cell-cell interactions, and drug penetration barriers, offering a more accurate prediction of in vivo efficacy. This guide provides a comprehensive validation of the anti-tumor effects of NSC636819, a selective inhibitor of KDM4A/KDM4B histone demethylases, in 3D spheroid models. We present a comparative analysis of this compound against standard-of-care chemotherapeutic agents, supported by experimental data and detailed protocols to aid in the design and execution of robust 3D drug screening assays.

Comparative Efficacy of this compound and Standard Chemotherapeutics in 3D Spheroids

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and commonly used anti-cancer drugs in various cancer cell line-derived 3D spheroids. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited. Variations in cell lines, spheroid formation techniques, and assay conditions can influence the observed IC50 values.

CompoundTarget/Mechanism of ActionCell Line (Cancer Type)3D Spheroid ModelIC50 (µM)Reference
This compound KDM4A/KDM4B InhibitorLNCaP (Prostate)Not Specified in 3D16.5 (in 2D culture)[1]
Doxorubicin Topoisomerase II InhibitorBT-20 (Breast)Liquid Overlay>3 (spheroid), 0.31 (monolayer)[2]
HCT116 (Colorectal)Hanging Drop~4x higher than 2D[3]
Cisplatin (B142131) DNA Cross-linking AgentU-2OS, HeLa, SH-SY5Y, A549, 293TSpheroid CultureVaries by cell line (see reference)[4][5]
A549 (Lung)Fibrin/MatrigelSignificant viability reduction at 50-100 µM[6]
Paclitaxel Microtubule StabilizerTOV112D (Ovarian)Spheroid Culture~7.1x higher than monolayer[7]
4T1 (Breast)HeterospheroidsReduced efficacy in 3D vs. 2D[7]

Experimental Protocols

Reproducible and standardized protocols are critical for validating drug efficacy in 3D spheroids. Below are detailed methodologies for key experiments.

Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)

Objective: To generate uniform tumor spheroids for subsequent drug treatment and analysis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Sterile PBS

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Centrifuge

Procedure:

  • Culture the chosen cancer cell line in a T-75 flask to 80-90% confluency.

  • Aspirate the culture medium and wash the cells with sterile PBS.

  • Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge the cells at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (typically 1,000 to 10,000 cells per well).

  • Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.

  • Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.

  • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.

Protocol 2: Cell Viability Assay (CellTiter-Glo® 3D)

Objective: To quantify the viability of cells within 3D spheroids following treatment with this compound or other compounds.

Materials:

  • 3D spheroids in a 96-well ULA plate

  • Test compound (this compound) and vehicle control (e.g., DMSO)

  • Complete culture medium

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in complete culture medium at 2X the final desired concentration.

  • After spheroid formation (2-4 days), carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the 96-well plate containing the spheroids.

  • Include vehicle control wells with medium containing the same concentration of the compound solvent.

  • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.

  • After the incubation period, equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.

  • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 3D)

Objective: To measure the activity of caspases 3 and 7 as an indicator of apoptosis in 3D spheroids.

Materials:

  • 3D spheroids in a 96-well ULA plate

  • Test compound (this compound) and vehicle control

  • Complete culture medium

  • Caspase-Glo® 3/7 3D Assay kit

  • Luminometer

Procedure:

  • Treat the spheroids with the test compound as described in Protocol 2 (steps 1-4).

  • After the treatment period, equilibrate the plate and the Caspase-Glo® 3/7 3D reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mix the contents using a plate shaker at 500 rpm for 30 seconds.

  • Incubate the plate at room temperature for at least 30 minutes.

  • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for validating the anti-tumor effects of a test compound in 3D spheroids.

G cluster_0 Spheroid Generation cluster_1 Compound Treatment cluster_2 Downstream Analysis cell_culture 1. Cell Culture cell_harvest 2. Cell Harvest & Counting cell_culture->cell_harvest seeding 3. Seeding in ULA Plate cell_harvest->seeding spheroid_formation 4. Spheroid Formation (2-4 days) seeding->spheroid_formation compound_prep 5. Prepare Compound Dilutions treatment 6. Treat Spheroids compound_prep->treatment incubation 7. Incubate (e.g., 72h) treatment->incubation viability 8a. Viability Assay (CellTiter-Glo 3D) incubation->viability apoptosis 8b. Apoptosis Assay (Caspase-Glo 3/7 3D) western_blot 8c. Western Blot

Experimental workflow for 3D spheroid drug validation.
This compound Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the KDM4A and KDM4B histone demethylases, which leads to an increase in the repressive H3K9me3 mark on histone tails. This epigenetic modification, in turn, modulates the activity of the Androgen Receptor (AR) signaling pathway, a key driver in certain cancers like prostate cancer. The diagram below outlines this proposed mechanism of action.

G cluster_0 Mechanism of Action cluster_1 Downstream Effects This compound This compound KDM4AB KDM4A / KDM4B This compound->KDM4AB Inhibition H3K9me3 H3K9me3 (Repressive Mark) KDM4AB->H3K9me3 Demethylation Inhibition AR Androgen Receptor (AR) Signaling H3K9me3->AR Modulation cMyc c-myc (Oncogene) AR->cMyc Downregulation p27 p27kip1 (Tumor Suppressor) AR->p27 Upregulation Proliferation Cell Proliferation cMyc->Proliferation p27->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Proposed signaling pathway of this compound.

In certain contexts, KDM4B and the Androgen Receptor (AR) can upregulate the expression of the oncogene c-myc.[8][9][10][11][12] Conversely, KDM4A and AR have been shown to downregulate the tumor suppressor p27kip1.[8][9][10][11] By inhibiting KDM4A/B, this compound is proposed to reverse these effects, leading to decreased c-myc expression and increased p27kip1 expression, ultimately resulting in reduced cell proliferation and induction of apoptosis.[8][9][10][11] The inhibition of KDM4A/KDM4B by this compound leads to a significant blockage of prostate cancer cell viability.[13] This is associated with increased H3K9me3 levels and the transcriptional silencing of genes that promote cell growth.[13] A significant portion of these affected genes are responsive to the androgen receptor, highlighting the role of KDM4s as crucial activators of AR.[13]

References

Unraveling the Transcriptomic Consequences of KDM4 Inhibition: A Comparative Analysis of NSC636819 and Other Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular impact of targeted therapies is paramount. This guide provides a comparative analysis of the gene expression profiles in cancer cells treated with NSC636819, a selective inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B, and other notable KDM4 inhibitors. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate a deeper understanding of the functional consequences of KDM4 inhibition and aid in the strategic development of epigenetic cancer therapies.

Histone lysine demethylases of the KDM4 subfamily, particularly KDM4A and KDM4B, are increasingly recognized as critical regulators of gene expression in various cancers, including prostate cancer.[1][2] Their enzymatic activity, which primarily involves the removal of methyl groups from histone H3 at lysine 9 (H3K9), leads to a more open chromatin structure and transcriptional activation of target genes.[1][2] Inhibition of these enzymes presents a promising therapeutic strategy to reverse aberrant gene expression patterns that drive cancer progression.

This compound has emerged as a potent and selective competitive inhibitor of KDM4A and KDM4B.[2] This guide delves into the transcriptomic alterations induced by this compound and contrasts them with the effects of other well-characterized KDM4 inhibitors, such as the pan-Jumonji inhibitor JIB-04 and the JMJD2 inhibitor ML324.

Comparative Analysis of Gene Expression Profiles

The following tables summarize the significant changes in gene expression observed in cancer cell lines upon treatment with this compound and other KDM4 inhibitors. It is important to note that the data presented are derived from separate studies, and direct quantitative comparisons should be made with consideration of the different experimental conditions.

Table 1: Gene Expression Changes in LNCaP Prostate Cancer Cells Treated with this compound

Functional AnnotationDifferentially Expressed GenesRegulation
Cell Division & DNA Processes Numerous genes involved in cell cycle and mitosisDownregulated
Androgen-Responsive Genes A significant portion (27%) of altered genesDownregulated

Data derived from a microarray analysis of LNCaP cells treated with this compound. A fold change of ≥2 was considered significant.[3]

Table 2: Gene Expression Changes in Cancer Cells Treated with JIB-04

Cell LineKey Affected Pathways/GenesRegulation
Hepatocellular Carcinoma (PLC/PRF/5) Cell cycle, apoptosis, cellular senescence, PI3K-Akt signaling pathwayAltered
E2F target genesDownregulated
Ewing Sarcoma (A673) Oncogenic and tumor-suppressive pathways, HOXB and HOXD clustersAltered
EWS/Fli1 expression signatureDisrupted

Data from RNA-sequencing and microarray analyses.[4][5]

Table 3: Effects of ML324 on Gene Expression

ContextKey Affected Genes/PathwaysRegulation
Viral Infection (HSV & hCMV) Viral Immediate Early (IE) gene expressionInhibited

ML324's primary reported effect on gene expression is in the context of viral infections, where it inhibits the expression of viral genes necessary for replication.[6]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental approaches used to study these inhibitors, the following diagrams are provided.

KDM4_Inhibition_Pathway cluster_0 KDM4 Inhibition and Downstream Effects This compound This compound KDM4AB KDM4A/KDM4B This compound->KDM4AB inhibit JIB04 JIB-04 JIB04->KDM4AB inhibit ML324 ML324 ML324->KDM4AB inhibit H3K9me3 H3K9me3 (Repressive Mark) KDM4AB->H3K9me3 demethylates Gene_Expression Oncogene Expression (e.g., AR-responsive genes) KDM4AB->Gene_Expression activates Cell_Cycle Cell Cycle Arrest KDM4AB->Cell_Cycle leads to Apoptosis Apoptosis KDM4AB->Apoptosis leads to Chromatin Chromatin Compaction H3K9me3->Chromatin maintains Chromatin->Gene_Expression represses

Caption: Signaling pathway of KDM4A/KDM4B inhibition.

Experimental_Workflow cluster_1 Gene Expression Profiling Workflow start Cancer Cell Culture (e.g., LNCaP) treatment Treatment with Inhibitor (this compound, JIB-04, etc.) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction gene_profiling Gene Expression Profiling (Microarray or RNA-Seq) rna_extraction->gene_profiling data_analysis Bioinformatic Analysis (Differential Gene Expression, Pathway Analysis) gene_profiling->data_analysis results Identification of Differentially Expressed Genes and Affected Pathways data_analysis->results

Caption: General experimental workflow for gene expression profiling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols cited in this guide.

Microarray Analysis of LNCaP Cells Treated with this compound[3]
  • Cell Culture: LNCaP prostate cancer cells were cultured under standard conditions.

  • Inhibitor Treatment: Cells were treated with a specified concentration of this compound or a vehicle control for a defined period.

  • RNA Extraction: Total RNA was extracted from the treated and control cells using a commercial kit.

  • Microarray Hybridization: Labeled cRNA was hybridized to a human genome microarray chip.

  • Data Analysis: The microarray data was scanned and analyzed to identify genes with a ≥2-fold change in expression between the treated and control groups. Functional annotation of the differentially expressed genes was performed using bioinformatics tools.

RNA-Sequencing of Hepatocellular Carcinoma Cells Treated with JIB-04[4]
  • Cell Culture: PLC/PRF/5 hepatocellular carcinoma cells were maintained in appropriate culture medium.

  • Inhibitor Treatment: Cells were treated with 6 µM JIB-04 for 24 hours.

  • RNA Extraction: Total RNA was extracted from the cells.

  • RNA-Sequencing: RNA sequencing was performed on the extracted RNA samples.

  • Data Analysis: The sequencing data was analyzed to identify differentially expressed genes. A Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis was conducted to determine the biological pathways affected by JIB-04 treatment.

Conclusion

The inhibition of KDM4A and KDM4B by small molecules like this compound leads to significant alterations in the gene expression profiles of cancer cells. A predominant effect observed is the downregulation of genes involved in cell cycle progression and, particularly in prostate cancer, androgen-responsive genes. This aligns with the known role of KDM4A/B as transcriptional co-activators.

While direct comparative transcriptomic data under identical conditions is not yet available, the existing evidence suggests that different KDM4 inhibitors can elicit distinct, as well as overlapping, effects on the transcriptome, likely influenced by their specificities for different KDM subfamilies and the unique genetic context of the cancer cells. The pan-Jumonji inhibitor JIB-04, for instance, has been shown to impact a broader range of pathways, including PI3K-Akt signaling.

This comparative guide underscores the importance of detailed gene expression profiling in characterizing the mechanism of action of epigenetic inhibitors. Further head-to-head studies are warranted to delineate the subtle yet potentially critical differences in the transcriptomic consequences of various KDM4 inhibitors, which will be instrumental in guiding the development of more precise and effective cancer therapies.

References

A Head-to-Head Comparison of NSC636819 and Other JMJD2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the JMJD2 inhibitor NSC636819 with other notable inhibitors of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies.

Introduction to JMJD2 and its Inhibition

The JMJD2 (also known as KDM4) family of enzymes are Fe(II) and α-ketoglutarate-dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9) and lysine 36 (H3K36).[1] Dysregulation of JMJD2 activity has been implicated in various diseases, particularly in cancer, making these enzymes attractive therapeutic targets.[1] Small molecule inhibitors of JMJD2 are therefore valuable tools for both basic research and drug discovery.

This compound has been identified as a competitive and selective inhibitor of KDM4A and KDM4B.[2] This guide will compare its performance metrics with other well-characterized JMJD2 inhibitors.

Quantitative Performance Comparison

The following tables summarize the in vitro inhibitory activities of this compound and other selected JMJD2 inhibitors. It is important to note that the data are compiled from various studies and the experimental conditions may differ.

Table 1: Inhibitory Activity of this compound

TargetIC50 (μM)Ki (μM)NotesReference
KDM4A6.45.5Competitive inhibitor.[3]
KDM4B9.33.0Competitive inhibitor.[3]
KDM4DWeakly active-Exhibits much reduced activity.[3]
KDM4EWeakly active-Exhibits much reduced activity.[3]
LNCaP cells16.5 (cytotoxicity)-3-day culture.[2]

Table 2: Comparative Inhibitory Activity of Other JMJD2 Inhibitors

InhibitorTargetIC50 (μM)NotesReference
JIB-04 KDM4A~1Pan-selective Jumonji inhibitor.[4]
KDM4B~1Not a competitive inhibitor of α-KG.[4]
KDM4C~1[4]
KDM4D~0.3[4]
KDM5A (JARID1A)0.23[4]
ML324 JMJD2E0.92Cell-permeable.[5]
KDM4B4.9[5]
KDM4D-IN-1 KDM4D0.023Highly selective for KDM4D.[6]
KDM4A>100[6]
2,4-PDCA JMJD2E-α-KG analog.[7]
N-oxalylglycine (NOG) KDM4C-α-KG analog.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize JMJD2 inhibitors.

In Vitro Histone Demethylase Inhibition Assay (Colorimetric/Fluorometric)

This type of assay is commonly used for high-throughput screening and determination of IC50 values. Commercial kits are available from suppliers like EpigenTek.[8]

Principle: A tri-methylated histone H3K9 substrate is coated on a microplate. Active JMJD2 enzyme demethylates the substrate, and the demethylated product is detected using a specific antibody. The signal is then quantified colorimetrically or fluorometrically.[8]

General Protocol:

  • Substrate Coating: A tri-methylated H3K9 peptide is stably coated onto the wells of a microplate.

  • Enzyme Reaction: Recombinant JMJD2 enzyme is added to the wells in the presence of cofactors (Fe(II), α-ketoglutarate, ascorbate) and varying concentrations of the test inhibitor (e.g., this compound).

  • Incubation: The plate is incubated to allow the demethylation reaction to proceed.

  • Detection: The wells are washed, and a primary antibody specific to the demethylated H3K9 product is added.

  • Secondary Antibody & Signal Generation: A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase for colorimetric assays) or a fluorophore is added.

  • Measurement: The absorbance or fluorescence is read using a microplate reader.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Histone Methylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to modulate histone methylation levels within a cellular context.

Principle: Cells are treated with the inhibitor, and histones are extracted. The levels of specific histone methylation marks are then quantified by Western blotting.

General Protocol:

  • Cell Treatment: Culture cells (e.g., LNCaP prostate cancer cells) and treat with various concentrations of the inhibitor (e.g., this compound at 5-20 μM) for a specified duration (e.g., 24-72 hours).[2]

  • Histone Extraction: Harvest the cells and perform histone extraction using an appropriate buffer system.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the methylation mark of interest (e.g., anti-H3K9me3) and a loading control (e.g., anti-total Histone H3).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative change in histone methylation levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving JMJD2 enzymes and a typical experimental workflow for inhibitor screening.

JMJD2_Signaling_Pathway JMJD2 Signaling Pathway in Cancer cluster_nucleus Nucleus cluster_cell Cellular Effects JMJD2 JMJD2 (KDM4A/B) H3K9me3 H3K9me3 / H3K36me3 (Repressive Marks) JMJD2->H3K9me3 Inhibits repressive marks Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclins, Angiogenic factors) JMJD2->Target_Genes Activates Apoptosis Apoptosis JMJD2->Apoptosis Inhibits H3K9me2_1 H3K9me2/1 / H3K36me2/1 (Active Marks) H3K9me3->H3K9me2_1 Demethylation AR Androgen Receptor (AR) AR->JMJD2 Co-activation HIF1a HIF1α HIF1a->JMJD2 Co-activation Proliferation Cell Proliferation & Growth Target_Genes->Proliferation Angiogenesis Angiogenesis Target_Genes->Angiogenesis This compound This compound This compound->JMJD2 Inhibits

Caption: JMJD2-mediated demethylation and its role in cancer.

Inhibitor_Screening_Workflow JMJD2 Inhibitor Screening Workflow cluster_in_vitro In Vitro Screening cluster_cellular Cellular Assays cluster_in_vivo In Vivo Studies HTS High-Throughput Screening (e.g., Colorimetric/Fluorometric Assay) Hit_Compounds Hit Compounds HTS->Hit_Compounds IC50 IC50 Determination Hit_Compounds->IC50 Lead_Candidates Lead Candidates IC50->Lead_Candidates Cell_Permeability Cell Permeability Assay Lead_Candidates->Cell_Permeability Western_Blot Western Blot for Histone Methylation Lead_Candidates->Western_Blot Cytotoxicity Cytotoxicity/Apoptosis Assay Lead_Candidates->Cytotoxicity Validated_Hits Validated Hits Cell_Permeability->Validated_Hits Western_Blot->Validated_Hits Cytotoxicity->Validated_Hits Xenograft Tumor Xenograft Model Validated_Hits->Xenograft Efficacy Efficacy & PK/PD Studies Xenograft->Efficacy Preclinical Preclinical Candidate Efficacy->Preclinical

References

Assessing the Selectivity of NSC636819 for KDM4A/B Over Other KDM Family Members: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the histone demethylase inhibitor NSC636819, focusing on its selectivity for the KDM4A and KDM4B subfamily members over other histone demethylase (KDM) families. The information presented herein is compiled from publicly available experimental data to assist researchers in evaluating this compound for their specific applications.

Executive Summary

This compound is a cell-permeable dinitrobenzene derivative that functions as a competitive inhibitor of KDM4A and KDM4B. It has been identified as a valuable tool for studying the roles of these enzymes in various biological processes, particularly in the context of cancer biology. While exhibiting potent inhibition of KDM4A and KDM4B, its activity against other KDM family members is reported to be significantly lower, suggesting a favorable selectivity profile for the KDM4A/B subfamily.

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the known inhibitory activity of this compound against various KDM family members. The data is primarily derived from in vitro biochemical assays.

KDM Family MemberIC50 (µM)Ki (µM)Notes
KDM4A 6.45.5Potent inhibition observed.
KDM4B 9.33.0Potent inhibition observed.
KDM4D --"Much reduced activities" reported.
KDM4E --"Much reduced activities" reported.
Other KDMs --Comprehensive quantitative data not publicly available.

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data for KDM families other than KDM4 is not widely reported in the public domain, highlighting a gap in the comprehensive selectivity profiling of this compound.

Experimental Protocols

The determination of the inhibitory activity and selectivity of this compound typically involves biochemical assays that measure the enzymatic activity of recombinant KDM proteins. A common method is a formaldehyde (B43269) dehydrogenase (FDH)-coupled assay.

Principle: JmjC domain-containing histone demethylases produce formaldehyde as a byproduct of the demethylation reaction. The FDH-coupled assay quantifies the amount of formaldehyde produced, which is directly proportional to the demethylase activity.

Detailed Methodology:

  • Reagents and Buffers:

    • Recombinant human KDM enzymes (e.g., KDM4A, KDM4B, etc.)

    • Histone H3 peptide substrate (e.g., H3K9me3)

    • Cofactors: α-ketoglutarate (α-KG), Ascorbate, Fe(II) (e.g., (NH4)2Fe(SO4)2)

    • Assay Buffer: Typically HEPES-based buffer (e.g., 50 mM HEPES, pH 7.5)

    • FDH enzyme and NAD+

    • This compound dissolved in DMSO

  • Assay Procedure:

    • The demethylase reaction is initiated by incubating the recombinant KDM enzyme with the histone peptide substrate and cofactors in the assay buffer.

    • This compound, at various concentrations, is added to the reaction mixture to determine its inhibitory effect. A DMSO control (vehicle) is run in parallel.

    • The reaction is allowed to proceed for a set time at 37°C.

    • The FDH enzyme and NAD+ are then added to the reaction. The FDH catalyzes the oxidation of formaldehyde to formic acid, with the concomitant reduction of NAD+ to NADH.

    • The increase in absorbance at 340 nm, corresponding to the formation of NADH, is measured using a plate reader.

  • Data Analysis:

    • The rate of NADH production is proportional to the KDM enzyme activity.

    • The percentage of inhibition at each concentration of this compound is calculated relative to the DMSO control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the mode of inhibition (e.g., competitive), kinetic studies are performed by measuring enzyme activity at various substrate concentrations in the presence of different inhibitor concentrations.

Mandatory Visualizations

To further elucidate the experimental and biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis reagents Reagents (Enzyme, Substrate, Cofactors) reaction Incubation of Reaction Mixture reagents->reaction inhibitor This compound (Serial Dilutions) inhibitor->reaction measurement Measurement of Demethylase Activity (e.g., FDH-coupled assay) reaction->measurement inhibition_curve Dose-Response Curve Generation measurement->inhibition_curve ic50 IC50 Value Determination inhibition_curve->ic50 KDM4A_Signaling_Pathway cluster_receptors Receptor Signaling cluster_kdm4 KDM4A/B Activity cluster_histone Histone Modification cluster_downstream Downstream Effects AR Androgen Receptor (AR) KDM4AB KDM4A / KDM4B AR->KDM4AB co-activation ER Estrogen Receptor (ER) ER->KDM4AB co-activation H3K9me3 H3K9me3 (Repressive Mark) KDM4AB->H3K9me3 demethylation This compound This compound This compound->KDM4AB inhibition H3K9me2 H3K9me2/1 (Active Mark) H3K9me3->H3K9me2 Gene_Expression Target Gene Expression (e.g., MYC, CCND1) H3K9me2->Gene_Expression activation Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation

Validating the Downstream Targets of NSC636819: A Proteomics-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the downstream targets of NSC636819, a selective inhibitor of the histone lysine (B10760008) demethylases KDM4A and KDM4B. While direct proteomic studies on this compound are not yet prevalent in public literature, this document synthesizes available data on its known mechanisms and compares them with proteomic analyses of KDM4A/B inhibition by other means, such as alternative inhibitors and genetic knockdowns. This guide offers a framework for designing experiments to validate the downstream proteomic consequences of this compound treatment.

Introduction to this compound

This compound is a cell-permeable small molecule that competitively inhibits KDM4A and KDM4B, enzymes that play a crucial role in gene regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3).[1][2] Dysregulation of KDM4A and KDM4B has been implicated in various cancers, particularly prostate cancer, making them attractive therapeutic targets.[3][4] this compound has been shown to increase global H3K9me3 levels, induce apoptosis in cancer cells, and negatively regulate androgen-responsive genes.[1][3]

Comparative Analysis of Downstream Target Validation

Validating the downstream targets of a small molecule inhibitor like this compound is crucial for understanding its mechanism of action and potential off-target effects. Quantitative proteomics offers a powerful, unbiased approach to identify and quantify changes in the proteome following drug treatment.

Table 1: Comparison of this compound and Alternative KDM4 Inhibition Strategies

FeatureThis compoundKDM4A siRNA DepletionJIB-04 (Pan-KDM Inhibitor)
Primary Targets KDM4A, KDM4B[1][3]KDM4A[5][6]Pan-Jumonji KDM inhibitor (including KDM4, KDM5, KDM6 families)[7][8]
Reported Cellular Effects Increased H3K9me3, apoptosis in LNCaP cells, suppression of androgen-responsive genes.[1][3]Reduced protein synthesis, interaction with translation initiation factors.[5][6][9]Increased H3K9me2/3 and H3K27me3, cell cycle arrest, apoptosis, inhibition of cancer stem-like properties.[8][10]
Proteomic Data Availability No comprehensive proteomic studies publicly available.Quantitative mass spectrometry data available, showing minimal changes in the levels of translation-related factors but impacting their distribution.[5][6]Quantitative proteomics identified 904 differentially expressed proteins, affecting pathways related to DNA damage response, cell cycle, and apoptosis.[10]
Selectivity Selective for KDM4A/B over KDM4D/E.[1]Highly specific to KDM4A.Broad-spectrum inhibitor of Jumonji domain-containing KDMs.[7][8]

Experimental Protocols for Target Validation

Here are detailed protocols for key experiments to validate the downstream effects of this compound.

Quantitative Proteomic Analysis (SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a robust method for quantitative proteomics.[11][12]

a. Cell Culture and Labeling:

  • Culture two populations of the desired cancer cell line (e.g., LNCaP for prostate cancer studies).

  • One population is grown in "light" medium containing normal lysine and arginine.

  • The other population is grown in "heavy" medium containing stable isotope-labeled lysine (e.g., 13C6-Lysine) and arginine (e.g., 13C6, 15N4-Arginine) for at least five cell divisions to ensure full incorporation.[12][13]

b. This compound Treatment:

  • Treat the "heavy" labeled cells with this compound at a predetermined effective concentration (e.g., 10-20 µM).

  • Treat the "light" labeled cells with a vehicle control (e.g., DMSO).

  • Incubate for a specified time (e.g., 24-48 hours).

c. Sample Preparation and Mass Spectrometry:

  • Harvest and lyse the cells from both populations.

  • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Digest the combined protein mixture into peptides using trypsin.

  • Analyze the peptide mixture using high-resolution LC-MS/MS.[11]

d. Data Analysis:

  • Identify and quantify the relative abundance of peptides (and thus proteins) by comparing the signal intensities of the "light" and "heavy" isotopic pairs.

  • Proteins with significantly altered abundance in the this compound-treated sample are considered potential downstream targets.

Western Blotting for Histone Methylation

This protocol is to verify the effect of this compound on its direct downstream epigenetic mark, H3K9me3.

a. Sample Preparation:

  • Treat cells with this compound (e.g., 5-20 µM for 24 hours) and a vehicle control.

  • Harvest cells and perform histone extraction using an acid extraction method.[14]

  • Quantify the protein concentration of the histone extracts using a Bradford assay.

b. SDS-PAGE and Transfer:

  • Separate 10-20 µg of histone extracts on a 15% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for H3K9me3 (e.g., 1:1000 dilution) overnight at 4°C.

  • Use an antibody for total Histone H3 as a loading control.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

Apoptosis Assay (Propidium Iodide and Annexin V Staining)

This flow cytometry-based assay quantifies apoptosis induced by this compound.[15][16]

a. Cell Treatment:

  • Seed cells in a 6-well plate and treat with this compound (e.g., 10-50 µM) and a vehicle control for 48-72 hours.

b. Staining:

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15-20 minutes at room temperature in the dark.

c. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in different populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Workflows and Pathways

This compound Signaling Pathway

NSC636819_Signaling_Pathway This compound This compound KDM4AB KDM4A / KDM4B This compound->KDM4AB Inhibits AR_Repression Repression of AR-responsive genes This compound->AR_Repression H3K9me3 Histone H3 Lysine 9 Trimethylation (H3K9me3) KDM4AB->H3K9me3 Demethylates AndrogenReceptor Androgen Receptor (AR) Signaling KDM4AB->AndrogenReceptor Co-activates GeneRepression Transcriptional Repression H3K9me3->GeneRepression Promotes Apoptosis Apoptosis GeneRepression->Apoptosis Induces AndrogenReceptor->AR_Repression Leads to

Caption: Proposed signaling pathway of this compound.

Quantitative Proteomics Experimental Workflow

Quantitative_Proteomics_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis LightCulture Control Cells ('Light' SILAC Medium) CellLysis Cell Lysis & Protein Extraction LightCulture->CellLysis HeavyCulture Treated Cells (this compound) ('Heavy' SILAC Medium) HeavyCulture->CellLysis ProteinMix Combine Equal Protein Amounts CellLysis->ProteinMix Digestion Tryptic Digestion ProteinMix->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Experimental workflow for SILAC-based quantitative proteomics.

Apoptosis Assay Workflow

Apoptosis_Assay_Workflow CellTreatment Treat Cells with this compound and Vehicle Control Harvest Harvest Adherent and Floating Cells CellTreatment->Harvest Staining Stain with Annexin V-FITC and Propidium Iodide Harvest->Staining FlowCytometry Analyze by Flow Cytometry Staining->FlowCytometry Quantification Quantify Viable, Apoptotic, and Necrotic Cells FlowCytometry->Quantification

Caption: Workflow for apoptosis detection by flow cytometry.

Conclusion

While direct proteomic validation of this compound's downstream targets remains an area for future research, this guide provides a solid foundation for such investigations. By leveraging the detailed protocols and comparative data presented, researchers can effectively design and execute experiments to elucidate the comprehensive cellular impact of this promising KDM4A/B inhibitor. The provided workflows and pathway diagrams serve as a visual aid to conceptualize the experimental design and the compound's mechanism of action.

References

Confirming the On-Target Effects of NSC636819 Through Rescue Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NSC636819, a selective inhibitor of KDM4A and KDM4B histone demethylases, with alternative compounds. It outlines the critical role of rescue experiments in validating the on-target effects of this compound and presents supporting experimental data and protocols to aid in the design and interpretation of related studies.

Introduction to this compound and On-Target Validation

This compound is a cell-permeable small molecule that competitively inhibits the Jumonji C (JmjC) domain-containing histone demethylases KDM4A and KDM4B.[1][2][3] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with transcriptional repression.[2] By inhibiting KDM4A and KDM4B, this compound leads to an increase in global H3K9me3 levels, resulting in the transcriptional silencing of growth-promoting genes and the induction of apoptosis in cancer cells, particularly in prostate cancer.[2][4]

Confirming that the observed cellular effects of a small molecule inhibitor are indeed due to its interaction with the intended target is a critical step in drug development. Rescue experiments are a powerful tool for this purpose. In the context of this compound, a rescue experiment would typically involve demonstrating that the phenotypic effects of the inhibitor can be reversed by introducing a form of the target protein (KDM4A or KDM4B) that is resistant to inhibition by this compound.

Core Principle of a Rescue Experiment

A rescue experiment is designed to distinguish between on-target and off-target effects of a compound. The fundamental logic is that if the compound's effect is mediated through its intended target, then restoring the function of that target in a way that is insensitive to the compound should "rescue" the cells from the compound's effects.

cluster_0 Standard Condition cluster_1 Rescue Condition This compound This compound KDM4A/B KDM4A/B This compound->KDM4A/B Inhibits H3K9me3_low Low H3K9me3 KDM4A/B->H3K9me3_low Maintains Phenotype Apoptosis H3K9me3_low->Phenotype NSC636819_rescue This compound KDM4A/B_mut Mutant KDM4A/B (Inhibitor Resistant) NSC636819_rescue->KDM4A/B_mut No Inhibition H3K9me3_low_rescue Low H3K9me3 KDM4A/B_mut->H3K9me3_low_rescue Maintains Phenotype_rescued Cell Survival (Rescued Phenotype) H3K9me3_low_rescue->Phenotype_rescued

Figure 1: Logical workflow of a rescue experiment to confirm this compound's on-target effects.

Experimental Data: this compound and Alternatives

The following tables summarize the key performance indicators of this compound and provide a comparison with other known KDM4 inhibitors.

Table 1: In Vitro Activity of KDM4 Inhibitors

CompoundTarget(s)IC50 / KiAssay TypeCell Line ExampleCellular Effect
This compound KDM4A, KDM4B Ki: 5.5 µM (KDM4A), 3.0 µM (KDM4B) EnzymaticLNCaPIncreases H3K9me3, induces apoptosis [1][3]
TACH101Pan-KDM4Not specifiedNot specifiedColorectal, esophageal, breast cancer cell linesReduces tumor growth, targets cancer stem cells[1]
JIB-04Pan-JmjCIC50: ~230 nM (KDM4C)EnzymaticEwing SarcomaDeregulates oncogenic programs, increases DNA damage
QC6352KDM4EC50: 1.3 nM (cellular)CellularKYSE-150Upregulates H3K36me3, diminishes tumor growth
8-hydroxyquinolines (e.g., IOX1)Broad-spectrum 2-OG oxygenase inhibitorsIC50: 0.2 µM (KDM4E)EnzymaticHeLaIncreases H3K9me3
BenzimidazolesKDM4IC50: 4-8 µM (KDM4A-E)EnzymaticLNCaP, DU145Cytotoxic to prostate cancer cells

Table 2: Selectivity Profile of KDM4 Inhibitors

CompoundPrimary Target(s)Known Off-Targets / Cross-Reactivity
This compound KDM4A, KDM4B Weakly inhibits KDM4D and KDM4E [2]
TACH101KDM4A, B, C, DNo effect on other KDM families[5]
JIB-04Pan-JmjC histone demethylasesBroad activity against JmjC domain-containing enzymes
QC6352KDM4Not specified
8-hydroxyquinolines (e.g., IOX1)KDM4 familyOther 2-oxoglutarate-dependent dioxygenases[6]
BenzimidazolesKDM4 familyNot specified

Experimental Protocols

General Protocol for a KDM4A/B Rescue Experiment

This protocol outlines a representative workflow for a rescue experiment to validate the on-target effects of this compound.

cluster_workflow Rescue Experiment Workflow Start Start Step1 1. Engineer Inhibitor-Resistant KDM4A/B Mutant Start->Step1 Step2 2. Generate Stable Cell Lines (Wild-type vs. Mutant KDM4A/B) Step1->Step2 Step3 3. Treat with this compound Step2->Step3 Step4 4. Assess Cellular Phenotypes Step3->Step4 Step5 5. Analyze H3K9me3 Levels Step4->Step5 End End Step5->End This compound This compound KDM4A_B KDM4A/KDM4B This compound->KDM4A_B Inhibits H3K9me3_increase Increased H3K9me3 This compound->H3K9me3_increase H3K9me3_demethylation H3K9me3 Demethylation KDM4A_B->H3K9me3_demethylation Catalyzes Gene_repression Transcriptional Repression H3K9me3_demethylation->Gene_repression Relieves H3K9me3_increase->Gene_repression Tumor_suppressors Tumor Suppressor Genes (e.g., RB1, CDH1) Gene_repression->Tumor_suppressors Upregulation Oncogenes Oncogenes (e.g., IGF1R, FGFR3) Gene_repression->Oncogenes Downregulation Cell_growth_inhibition Inhibition of Cell Growth Tumor_suppressors->Cell_growth_inhibition Oncogenes->Cell_growth_inhibition Reduced signaling leads to Apoptosis Apoptosis Cell_growth_inhibition->Apoptosis

References

Safety Operating Guide

Proper Disposal of NSC636819: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of NSC636819, a competitive and selective inhibitor of KDM4A/KDM4B. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals involved in handling this compound.

This compound is a cell-permeable dinitrobenzene derivative and a halogenated organic compound. Due to its chemical nature and its use in cancer research, all waste materials contaminated with this compound, including the pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste. Disposal procedures must comply with all applicable national and local regulations.

Summary of Waste Characteristics and Handling

The following table summarizes key information for the handling and disposal of this compound waste.

CharacteristicGuidelineCitation
Waste Category Hazardous Chemical Waste; Halogenated Organic Compound; Potentially Cytotoxic Waste[1][2][3]
Primary Disposal Method High-temperature incineration in a licensed hazardous waste facility[4]
pH Range for Aqueous Solutions Adjust to a neutral pH range (e.g., 5.5 - 9.5) before collection, if applicable and safe to do so.[5][6]
Container Type Clearly labeled, leak-proof, and chemically compatible container (e.g., polyethylene) for halogenated waste.[2][7]
Labeling Requirements "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents with approximate percentages. May require a "Cytotoxic" label.[2][3][8]
Segregation Must be segregated from non-halogenated, radioactive, and other incompatible waste streams.[1][2][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and handling to ensure safety and regulatory compliance. The following protocol outlines the necessary steps for disposing of waste containing this compound.

Waste Segregation and Collection
  • Designate a specific waste container: Use a container specifically designated for halogenated organic waste. This container should be made of a chemically resistant material, such as polyethylene, and have a secure, tight-fitting lid.[2][7]

  • Segregate waste streams: It is crucial to keep halogenated waste separate from non-halogenated organic waste, as the disposal costs and methods differ significantly.[3][5] Never mix this compound waste with acids, bases, or other reactive chemicals in the same container.[2]

  • Collect all contaminated materials: This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound (e.g., in DMSO).

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.[8]

    • Contaminated labware, including pipette tips, tubes, vials, and flasks.

    • Materials used for cleaning spills, such as absorbent pads.[8]

Labeling and Storage
  • Label the container immediately: As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" label.[2]

  • Complete the waste label: Clearly write the full chemical name, "this compound," and list all other components in the container with their approximate percentages. Indicate that it is a "Halogenated Organic Waste."[3] Your institution may also require a "Cytotoxic" or "Toxic" hazard label.[8]

  • Store the container safely: Keep the waste container closed at all times, except when adding waste.[2] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials and in secondary containment to prevent spills.[2][7]

Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department: Do not dispose of this compound down the drain or in regular trash.[7] Your EHS department will provide specific instructions for waste pickup and disposal according to your institution's policies and local regulations.

  • Schedule a waste pickup: Once the container is nearly full (approximately three-quarters full) or has been in storage for a set period as per institutional guidelines, arrange for a pickup by the EHS office or a licensed hazardous waste contractor.[2]

Handling of Empty Containers
  • Triple rinse empty stock containers: The original container of this compound must be triple-rinsed with a suitable solvent (such as the one used to dissolve the compound, e.g., DMSO, followed by another appropriate solvent like ethanol (B145695) or acetone) before it can be disposed of as non-hazardous waste.[9]

  • Collect the rinsate: The first rinse, and potentially subsequent rinses depending on local regulations for highly toxic materials, must be collected and disposed of as hazardous chemical waste.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Waste Generation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal cluster_empty Empty Stock Container gen Generate this compound Waste (Solid, Solution, Contaminated Labware) container Select Designated Halogenated Waste Container gen->container segregate Segregate from Non-Halogenated and Other Incompatible Waste container->segregate label_waste Affix 'Hazardous Waste' Label & List Constituents segregate->label_waste store Store in Secure Satellite Accumulation Area with Lid Closed label_waste->store full Container is 3/4 Full or Ready for Pickup store->full contact_ehs Contact Institutional EHS for Pickup Request full->contact_ehs disposal Licensed Contractor Collects for High-Temperature Incineration contact_ehs->disposal empty_cont Original this compound Container is Empty rinse Triple Rinse with Appropriate Solvent empty_cont->rinse collect_rinse Collect Rinsate as Halogenated Hazardous Waste rinse->collect_rinse dispose_cont Dispose of Cleaned Container per EHS Guidance rinse->dispose_cont collect_rinse->segregate Add to Waste

Caption: Disposal workflow for this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Logistical Information for Handling NSC636819

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the KDM4A/KDM4B Inhibitor, NSC636819.

This document provides crucial safety protocols and logistical plans for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment. The following procedures offer step-by-step guidance for the handling of this potent compound.

Compound Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is the first step in safe handling. This data, summarized from supplier safety information, provides a snapshot of the compound's characteristics.

PropertyValueSource
CAS Number 1618672-71-1[1][2]
Molecular Formula C₂₂H₁₂Cl₄N₂O₄[1][3]
Molecular Weight 510.15 g/mol [1][3]
Appearance Solid[1]
Color Brown[1]
Solubility Soluble in DMSO (10 mg/mL)[1]
Storage Temperature 2-8°C[1]
Purity ≥97% (HPLC)[1]

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is critical to minimize exposure risk when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationRecommended PPE
Weighing and Handling of Solid Compound - Chemical-resistant gloves (Nitrile, double-gloved) - Full-coverage lab coat - Safety goggles with side shields or a face shield - Respiratory protection (N95 or higher-rated respirator) is required when handling the powder outside of a certified chemical fume hood or ventilated balance safety enclosure.
Preparation of Solutions - Chemical-resistant gloves (Nitrile) - Full-coverage lab coat - Safety goggles
General Laboratory Use of Solutions - Chemical-resistant gloves (Nitrile) - Lab coat - Safety glasses

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following step-by-step procedure provides a clear operational plan for laboratory personnel.

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the product name and CAS number on the label match the order.

  • Storage: Store the compound in its original, tightly sealed container in a designated, well-ventilated area at 2-8°C.[1] Protect from light.

  • Preparation for Use:

    • Before handling, ensure all necessary PPE is donned correctly.

    • Perform all weighing and initial dilutions of the solid compound within a certified chemical fume hood or a ventilated balance safety enclosure to prevent inhalation of airborne particles.

  • Solution Preparation:

    • This compound is soluble in DMSO at 10 mg/mL.[1]

    • Prepare solutions in a chemical fume hood.

    • Following reconstitution, it is recommended to aliquot the solution into single-use vials and freeze at -20°C. Stock solutions are reported to be stable for up to 3 months under these conditions.[1]

  • Experimental Use:

    • Clearly label all solutions containing this compound.

    • Handle all solutions with care to avoid splashes and aerosol generation.

    • Work in a well-ventilated area.

  • Decontamination:

    • Wipe down all work surfaces with an appropriate deactivating solution (e.g., a mild bleach solution followed by a water rinse, or as determined by your institution's safety protocols) after each use.

    • Decontaminate all equipment that has come into contact with this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all unused solid this compound and any materials heavily contaminated with the solid (e.g., weigh boats, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Contaminated Materials: Dispose of lightly contaminated materials, such as gloves, bench paper, and pipette tips, in a designated hazardous waste stream according to your institution's guidelines.

  • Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

Visualizing Safe Handling and PPE Selection

To further clarify the operational workflow and decision-making process for safety, the following diagrams have been generated.

G cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Disposal Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store Store at 2-8°C Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh_Solid Weigh Solid in Ventilated Enclosure Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution in Fume Hood Weigh_Solid->Prepare_Solution Aliquot_Store Aliquot and Store at -20°C Prepare_Solution->Aliquot_Store Collect_Waste Collect Solid & Liquid Waste Aliquot_Store->Collect_Waste Label_Waste Label Hazardous Waste Container Collect_Waste->Label_Waste Dispose Dispose via Licensed Vendor Label_Waste->Dispose G Handling_Solid Handling Solid this compound? In_Hood Working in Ventilated Enclosure? Handling_Solid->In_Hood Yes Handling_Solution Handling Solution? Handling_Solid->Handling_Solution No Full_PPE Gloves, Lab Coat, Goggles, Respirator Handling_Solid->Full_PPE No In_Hood->Full_PPE No Standard_PPE_Hood Gloves, Lab Coat, Goggles In_Hood->Standard_PPE_Hood Yes Standard_PPE_Solution Gloves, Lab Coat, Goggles Handling_Solution->Standard_PPE_Solution Yes Basic_PPE Gloves, Lab Coat, Safety Glasses Handling_Solution->Basic_PPE No

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。